Duramycin
説明
from Streptomyces cinnamoneus; contains rare amino acids such as lanthionine & lysinoarginine
a 19 amino acid polycyclic peptide; structure in first source
特性
Key on ui mechanism of action |
Duramycin becomes deposited in cellular membranes where it binds to phosphatidylethanolamine. It may thereby change biophysical membrane properties and perturb ion channel function. Duramycin stimulates secretion of electrically charged atoms (ions) of chloride from epithelial cells in the lungs. Increased chloride secretion is accompanied by obligatory increase in water secretion from same cells. This may prevent the thickening of lung secretions and prevent further mucus build up and its progressive contribution to lung tissue damage. |
|---|---|
CAS番号 |
1391-36-2 |
分子式 |
C89H125N23O25S3 |
分子量 |
2013.3 g/mol |
IUPAC名 |
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N23O25S3/c1-44(2)67-85(131)107-60-42-138-41-59-80(126)106-61-43-140-46(4)69(87(133)103-56(76(122)108-67)35-49-23-12-7-13-24-49)109-77(123)55(34-48-21-10-6-11-22-48)102-83(129)62-27-18-32-112(62)66(116)39-96-73(119)54(33-47-19-8-5-9-20-47)101-79(125)58(104-81(61)127)37-94-31-17-15-26-53(88(134)135)100-86(132)68(110-78(124)57(36-64(93)114)97-65(115)38-95-84(130)70(111-82(60)128)71(117)89(136)137)45(3)139-40-50(91)72(118)98-51(25-14-16-30-90)74(120)99-52(75(121)105-59)28-29-63(92)113/h5-13,19-24,44-46,50-62,67-71,94,117H,14-18,25-43,90-91H2,1-4H3,(H2,92,113)(H2,93,114)(H,95,130)(H,96,119)(H,97,115)(H,98,118)(H,99,120)(H,100,132)(H,101,125)(H,102,129)(H,103,133)(H,104,127)(H,105,121)(H,106,126)(H,107,131)(H,108,122)(H,109,123)(H,110,124)(H,111,128)(H,134,135)(H,136,137)/t45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-,62-,67-,68+,69+,70-,71+/m0/s1 |
InChIキー |
SFWLDKQAUHFCBS-AOEYGKNYSA-N |
異性体SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@@H]4C(=O)N[C@@H](CS1)C(=O)N[C@@H](CNCCCC[C@H](NC(=O)[C@@H]([C@@H](SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)[C@H](C(=O)O)O)CC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
正規SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Duramycin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duramycin (B1576892) is a tetracyclic peptide belonging to the lantibiotic family of antimicrobial peptides. Comprising 19 amino acids, its unique three-dimensional structure is stabilized by intramolecular thioether bridges, including lanthionine (B1674491) and methyllanthionine residues. This structural rigidity is crucial for its primary biological function: the high-affinity and specific recognition of the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This interaction underpins this compound's diverse biological effects, ranging from antimicrobial and antiviral activity to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's structure, its mechanism of action at the molecular level, and its functional consequences in various biological systems. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.
Structure of this compound
This compound is a 19-amino acid polypeptide with a compact, globular structure. Its defining features are the post-translationally modified amino acids that form intramolecular thioether cross-linkages. These include one lanthionine bridge and two methyllanthionine bridges, which create a rigid and stable conformation. This intricate structure forms a specific binding pocket that recognizes the headgroup of phosphatidylethanolamine with high specificity.[1] The primary sequence of this compound has been elucidated, and its three-dimensional structure has been determined using techniques such as 2D NMR spectroscopy.[2]
Mechanism of Action: High-Affinity Binding to Phosphatidylethanolamine
The cornerstone of this compound's biological activity is its highly specific and strong interaction with phosphatidylethanolamine (PE), a major component of cellular membranes.[3] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during events such as apoptosis (programmed cell death) and cell division, PE becomes exposed on the outer leaflet.[4] this compound binds to the ethanolamine (B43304) headgroup of PE in a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range, indicating a very high affinity.[4]
This binding event disrupts the integrity and function of the cell membrane, leading to a cascade of downstream effects. The precise consequences of this interaction vary depending on the cell type and context, leading to this compound's broad spectrum of biological activities.
Biological Functions and Therapeutic Potential
Antimicrobial Activity
This compound exhibits activity against a range of bacteria, particularly Gram-positive species. Its mechanism of action involves binding to PE in the bacterial cell membrane, which disrupts membrane integrity and inhibits essential processes like cell wall synthesis.[3] This disruption can lead to the formation of pores or ion channels in the membrane, ultimately causing cell death.[5]
Anticancer Activity
A growing body of evidence highlights this compound's potential as an anticancer agent. Many tumor cells, particularly pancreatic cancer cells, exhibit increased exposure of PE on their outer membrane leaflet.[3] By targeting this exposed PE, this compound can selectively induce apoptosis in cancer cells.[3] Studies have shown that this compound reduces cell proliferation in a dose-dependent manner in pancreatic tumor cells.[3] The mechanism of apoptosis induction is linked to the disruption of membrane structure and function, leading to downstream signaling events.[3]
Modulation of Ion Channels and Cellular Signaling
This compound has been shown to influence the activity of various ion channels and signaling pathways. In airway epithelial cells, it can increase intracellular calcium concentrations by releasing calcium from intracellular stores and stimulating calcium influx.[5] This effect on calcium signaling is linked to the stimulation of chloride secretion, a process that is also dependent on Protein Kinase C (PKC).[5] The ability of this compound to form ion channels in both artificial and biological membranes further contributes to its effects on cellular ion homeostasis.[5]
Quantitative Data
The following tables summarize key quantitative data related to this compound's biological activity.
Table 1: Binding Affinity of this compound for Phosphatidylethanolamine
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 4-6 nM | [4] |
Table 2: Antiproliferative Activity of this compound against Pancreatic Cancer Cells
| Cell Line | Effective Concentration Range (µmol/l) | Effect | Reference | |---|---|---| | Pancreatic Tumor Cells | 0.125 - 12.5 | Reduced cell proliferation in a dose-dependent manner |[3] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 2 | Not explicitly cited |
| Gram-positive strains (various) | 2 - 43 | Not explicitly cited |
| Gram-negative strains (various) | >50 | Not explicitly cited |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound's binding to exposed PE on the surface of apoptotic cells triggers a signaling cascade that culminates in programmed cell death. While the complete pathway is still under investigation, key events include membrane disruption, calcium influx, and the activation of downstream effector caspases.
Experimental Workflow for Assessing this compound-Induced Cell Death
A common workflow to investigate the pro-apoptotic effects of this compound on cancer cells involves treating the cells with this compound and subsequently analyzing them using flow cytometry with fluorescent probes that detect apoptosis and necrosis.
References
- 1. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D NMR [chem.ch.huji.ac.il]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion channel formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Duramycin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duramycin (B1576892) is a tetracyclic peptide belonging to the lantibiotic family of antimicrobial peptides. Comprising 19 amino acids, its unique three-dimensional structure is stabilized by intramolecular thioether bridges, including lanthionine (B1674491) and methyllanthionine residues. This structural rigidity is crucial for its primary biological function: the high-affinity and specific recognition of the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This interaction underpins this compound's diverse biological effects, ranging from antimicrobial and antiviral activity to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's structure, its mechanism of action at the molecular level, and its functional consequences in various biological systems. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.
Structure of this compound
This compound is a 19-amino acid polypeptide with a compact, globular structure. Its defining features are the post-translationally modified amino acids that form intramolecular thioether cross-linkages. These include one lanthionine bridge and two methyllanthionine bridges, which create a rigid and stable conformation. This intricate structure forms a specific binding pocket that recognizes the headgroup of phosphatidylethanolamine with high specificity.[1] The primary sequence of this compound has been elucidated, and its three-dimensional structure has been determined using techniques such as 2D NMR spectroscopy.[2]
Mechanism of Action: High-Affinity Binding to Phosphatidylethanolamine
The cornerstone of this compound's biological activity is its highly specific and strong interaction with phosphatidylethanolamine (PE), a major component of cellular membranes.[3] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during events such as apoptosis (programmed cell death) and cell division, PE becomes exposed on the outer leaflet.[4] this compound binds to the ethanolamine (B43304) headgroup of PE in a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range, indicating a very high affinity.[4]
This binding event disrupts the integrity and function of the cell membrane, leading to a cascade of downstream effects. The precise consequences of this interaction vary depending on the cell type and context, leading to this compound's broad spectrum of biological activities.
Biological Functions and Therapeutic Potential
Antimicrobial Activity
This compound exhibits activity against a range of bacteria, particularly Gram-positive species. Its mechanism of action involves binding to PE in the bacterial cell membrane, which disrupts membrane integrity and inhibits essential processes like cell wall synthesis.[3] This disruption can lead to the formation of pores or ion channels in the membrane, ultimately causing cell death.[5]
Anticancer Activity
A growing body of evidence highlights this compound's potential as an anticancer agent. Many tumor cells, particularly pancreatic cancer cells, exhibit increased exposure of PE on their outer membrane leaflet.[3] By targeting this exposed PE, this compound can selectively induce apoptosis in cancer cells.[3] Studies have shown that this compound reduces cell proliferation in a dose-dependent manner in pancreatic tumor cells.[3] The mechanism of apoptosis induction is linked to the disruption of membrane structure and function, leading to downstream signaling events.[3]
Modulation of Ion Channels and Cellular Signaling
This compound has been shown to influence the activity of various ion channels and signaling pathways. In airway epithelial cells, it can increase intracellular calcium concentrations by releasing calcium from intracellular stores and stimulating calcium influx.[5] This effect on calcium signaling is linked to the stimulation of chloride secretion, a process that is also dependent on Protein Kinase C (PKC).[5] The ability of this compound to form ion channels in both artificial and biological membranes further contributes to its effects on cellular ion homeostasis.[5]
Quantitative Data
The following tables summarize key quantitative data related to this compound's biological activity.
Table 1: Binding Affinity of this compound for Phosphatidylethanolamine
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 4-6 nM | [4] |
Table 2: Antiproliferative Activity of this compound against Pancreatic Cancer Cells
| Cell Line | Effective Concentration Range (µmol/l) | Effect | Reference | |---|---|---| | Pancreatic Tumor Cells | 0.125 - 12.5 | Reduced cell proliferation in a dose-dependent manner |[3] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 2 | Not explicitly cited |
| Gram-positive strains (various) | 2 - 43 | Not explicitly cited |
| Gram-negative strains (various) | >50 | Not explicitly cited |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound's binding to exposed PE on the surface of apoptotic cells triggers a signaling cascade that culminates in programmed cell death. While the complete pathway is still under investigation, key events include membrane disruption, calcium influx, and the activation of downstream effector caspases.
Experimental Workflow for Assessing this compound-Induced Cell Death
A common workflow to investigate the pro-apoptotic effects of this compound on cancer cells involves treating the cells with this compound and subsequently analyzing them using flow cytometry with fluorescent probes that detect apoptosis and necrosis.
References
- 1. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D NMR [chem.ch.huji.ac.il]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion channel formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Duramycin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duramycin is a tetracyclic peptide belonging to the lantibiotic family of antimicrobial peptides. Comprising 19 amino acids, its unique three-dimensional structure is stabilized by intramolecular thioether bridges, including lanthionine and methyllanthionine residues. This structural rigidity is crucial for its primary biological function: the high-affinity and specific recognition of the membrane phospholipid phosphatidylethanolamine (PE). This interaction underpins this compound's diverse biological effects, ranging from antimicrobial and antiviral activity to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's structure, its mechanism of action at the molecular level, and its functional consequences in various biological systems. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.
Structure of this compound
This compound is a 19-amino acid polypeptide with a compact, globular structure. Its defining features are the post-translationally modified amino acids that form intramolecular thioether cross-linkages. These include one lanthionine bridge and two methyllanthionine bridges, which create a rigid and stable conformation. This intricate structure forms a specific binding pocket that recognizes the headgroup of phosphatidylethanolamine with high specificity.[1] The primary sequence of this compound has been elucidated, and its three-dimensional structure has been determined using techniques such as 2D NMR spectroscopy.[2]
Mechanism of Action: High-Affinity Binding to Phosphatidylethanolamine
The cornerstone of this compound's biological activity is its highly specific and strong interaction with phosphatidylethanolamine (PE), a major component of cellular membranes.[3] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during events such as apoptosis (programmed cell death) and cell division, PE becomes exposed on the outer leaflet.[4] this compound binds to the ethanolamine headgroup of PE in a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range, indicating a very high affinity.[4]
This binding event disrupts the integrity and function of the cell membrane, leading to a cascade of downstream effects. The precise consequences of this interaction vary depending on the cell type and context, leading to this compound's broad spectrum of biological activities.
Biological Functions and Therapeutic Potential
Antimicrobial Activity
This compound exhibits activity against a range of bacteria, particularly Gram-positive species. Its mechanism of action involves binding to PE in the bacterial cell membrane, which disrupts membrane integrity and inhibits essential processes like cell wall synthesis.[3] This disruption can lead to the formation of pores or ion channels in the membrane, ultimately causing cell death.[5]
Anticancer Activity
A growing body of evidence highlights this compound's potential as an anticancer agent. Many tumor cells, particularly pancreatic cancer cells, exhibit increased exposure of PE on their outer membrane leaflet.[3] By targeting this exposed PE, this compound can selectively induce apoptosis in cancer cells.[3] Studies have shown that this compound reduces cell proliferation in a dose-dependent manner in pancreatic tumor cells.[3] The mechanism of apoptosis induction is linked to the disruption of membrane structure and function, leading to downstream signaling events.[3]
Modulation of Ion Channels and Cellular Signaling
This compound has been shown to influence the activity of various ion channels and signaling pathways. In airway epithelial cells, it can increase intracellular calcium concentrations by releasing calcium from intracellular stores and stimulating calcium influx.[5] This effect on calcium signaling is linked to the stimulation of chloride secretion, a process that is also dependent on Protein Kinase C (PKC).[5] The ability of this compound to form ion channels in both artificial and biological membranes further contributes to its effects on cellular ion homeostasis.[5]
Quantitative Data
The following tables summarize key quantitative data related to this compound's biological activity.
Table 1: Binding Affinity of this compound for Phosphatidylethanolamine
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 4-6 nM | [4] |
Table 2: Antiproliferative Activity of this compound against Pancreatic Cancer Cells
| Cell Line | Effective Concentration Range (µmol/l) | Effect | Reference | |---|---|---| | Pancreatic Tumor Cells | 0.125 - 12.5 | Reduced cell proliferation in a dose-dependent manner |[3] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 2 | Not explicitly cited |
| Gram-positive strains (various) | 2 - 43 | Not explicitly cited |
| Gram-negative strains (various) | >50 | Not explicitly cited |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound's binding to exposed PE on the surface of apoptotic cells triggers a signaling cascade that culminates in programmed cell death. While the complete pathway is still under investigation, key events include membrane disruption, calcium influx, and the activation of downstream effector caspases.
Experimental Workflow for Assessing this compound-Induced Cell Death
A common workflow to investigate the pro-apoptotic effects of this compound on cancer cells involves treating the cells with this compound and subsequently analyzing them using flow cytometry with fluorescent probes that detect apoptosis and necrosis.
References
- 1. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D NMR [chem.ch.huji.ac.il]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion channel formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Duramycin's Interaction with Cell Membranes: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interaction of Duramycin with cell membranes, a critical aspect of its mechanism of action and therapeutic potential. This compound, a member of the lantibiotic family of antimicrobial peptides, exhibits a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This interaction initiates a cascade of events that can lead to membrane disruption, inhibition of cellular processes, and ultimately, cell death. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this compound's membrane activity.
Quantitative Data on this compound-Membrane Interactions
The interaction of this compound with cell membranes has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity, effective concentrations, and impact on membrane integrity.
Table 1: Binding Affinity and Stoichiometry of this compound
| Parameter | Value | Lipid System | Method | Reference |
| Dissociation Constant (Kd) | 4-10 nM | PE-containing lipid membranes | Not Specified | [1] |
| Binding Stoichiometry | 1:1 (this compound:PE) | PE-containing membranes | Not Specified | [1] |
Table 2: Effective Concentrations of this compound in Biological Systems
| Effect | Concentration | Cell/System Type | Assay | Reference |
| Inhibition of Bacterial Growth (B. subtilis 168) | 200 nM | Gram-positive bacteria | Growth inhibition assay | [2] |
| Inhibition of Bacterial Growth (Bacillus BC15) | 500 nM | Gram-positive bacteria | Growth inhibition assay | [2] |
| No effect on Bacterial Growth (up to) | 2 µM | Gram-positive (Arthrobacter CF158) and Gram-negative (Pseudomonas GM17) bacteria | Growth inhibition assay | [2] |
| Reduction of Tumor Cell Proliferation | 0.125 - 12.5 µmol/l | Pancreatic tumor cells | Proliferation assay | [3] |
| Selective Permeability Increase in Mitochondria | < 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |
| Generalized Permeability Increase in Mitochondria | > 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |
| Reduction of Ion Channel Current Amplitudes | ≥ 0.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |
| Induction of Leak Current (Pore Formation) | ≥ 3.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |
Experimental Protocols
Understanding the methodologies used to investigate this compound's interaction with membranes is crucial for interpreting existing data and designing future experiments. This section details the protocols for key experimental techniques cited in the literature.
Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption
AFM is a powerful technique to visualize the morphological changes in cell membranes upon this compound treatment at the nanoscale.
-
Cell Preparation: Bacterial cells are grown to mid-logarithmic phase and harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., deionized water or PBS) to remove media components.
-
Immobilization: A freshly cleaved mica surface is coated with a thin layer of gelatin. A suspension of the washed bacterial cells is then deposited onto the gelatin-coated mica and allowed to adhere. Unbound cells are gently rinsed away with buffer.
-
AFM Imaging: The immobilized cells are imaged in liquid using an AFM operating in tapping mode. A silicon nitride cantilever with a sharp tip is used to scan the cell surface.
-
This compound Treatment: A solution of this compound at the desired concentration is introduced into the liquid cell. Time-lapse imaging is then performed to observe the dynamic changes in cell surface morphology, such as roughening, blebbing, and eventual lysis.
Flow Cytometry for Detecting Phosphatidylethanolamine (PE) Exposure
Flow cytometry allows for the quantification of PE exposure on the cell surface, a hallmark of apoptosis, using fluorescently labeled this compound.
-
Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. Apoptosis is induced using a known stimulus or by treatment with varying concentrations of this compound for specific durations.
-
Cell Staining:
-
Cells are harvested, washed with a binding buffer (e.g., Annexin V binding buffer), and resuspended at a concentration of approximately 1 x 10^6 cells/mL.
-
A fluorescently labeled this compound conjugate (e.g., this compound-FITC or a biotinylated this compound followed by a fluorescent streptavidin) is added to the cell suspension.
-
For apoptosis/necrosis discrimination, a viability dye such as Propidium Iodide (PI) or 7-AAD is also added.
-
The cells are incubated for a specified time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the this compound conjugate is measured to quantify the level of PE exposure, while the viability dye distinguishes between apoptotic and necrotic cell populations.
Vesicle Leakage Assay for Assessing Membrane Permeabilization
This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic specific cell membranes (e.g., with and without PE). The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a self-quenching concentration of a fluorescent dye like calcein. The hydrated lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Dye Removal: The external, unencapsulated dye is removed by passing the vesicle suspension through a size-exclusion chromatography column.
-
Leakage Measurement:
-
The calcein-loaded vesicles are diluted in a cuvette with buffer.
-
The baseline fluorescence is measured using a spectrofluorometer.
-
This compound is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.
-
The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.
-
Visualizing Molecular Interactions and Pathways
The interaction of this compound with cell membranes initiates a series of events that can be visualized through diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Experimental Workflow for Assessing this compound-Induced Membrane Permeability
The following workflow outlines the key steps in a vesicle leakage assay to determine the effect of this compound on membrane integrity.
Caption: Workflow for this compound-induced vesicle leakage assay.
Logical Relationship of this compound's Interaction with Bacterial Cell Membranes
This diagram illustrates the cascading effects of this compound binding to PE in the membranes of susceptible bacteria.
Caption: this compound's mechanism of action on bacterial membranes.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Extrinsic Pathway)
Based on studies of related compounds, one proposed mechanism for this compound-induced apoptosis involves the extrinsic pathway.
Caption: Proposed extrinsic apoptosis pathway induced by this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Intrinsic Pathway)
The interaction of this compound with PE may also trigger the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This technical guide provides a foundational understanding of this compound's interaction with cell membranes, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the intricate signaling cascades initiated by this potent lantibiotic.
References
- 1. mtarget.com [mtarget.com]
- 2. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Duramycin's Interaction with Cell Membranes: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interaction of Duramycin with cell membranes, a critical aspect of its mechanism of action and therapeutic potential. This compound, a member of the lantibiotic family of antimicrobial peptides, exhibits a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This interaction initiates a cascade of events that can lead to membrane disruption, inhibition of cellular processes, and ultimately, cell death. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this compound's membrane activity.
Quantitative Data on this compound-Membrane Interactions
The interaction of this compound with cell membranes has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity, effective concentrations, and impact on membrane integrity.
Table 1: Binding Affinity and Stoichiometry of this compound
| Parameter | Value | Lipid System | Method | Reference |
| Dissociation Constant (Kd) | 4-10 nM | PE-containing lipid membranes | Not Specified | [1] |
| Binding Stoichiometry | 1:1 (this compound:PE) | PE-containing membranes | Not Specified | [1] |
Table 2: Effective Concentrations of this compound in Biological Systems
| Effect | Concentration | Cell/System Type | Assay | Reference |
| Inhibition of Bacterial Growth (B. subtilis 168) | 200 nM | Gram-positive bacteria | Growth inhibition assay | [2] |
| Inhibition of Bacterial Growth (Bacillus BC15) | 500 nM | Gram-positive bacteria | Growth inhibition assay | [2] |
| No effect on Bacterial Growth (up to) | 2 µM | Gram-positive (Arthrobacter CF158) and Gram-negative (Pseudomonas GM17) bacteria | Growth inhibition assay | [2] |
| Reduction of Tumor Cell Proliferation | 0.125 - 12.5 µmol/l | Pancreatic tumor cells | Proliferation assay | [3] |
| Selective Permeability Increase in Mitochondria | < 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |
| Generalized Permeability Increase in Mitochondria | > 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |
| Reduction of Ion Channel Current Amplitudes | ≥ 0.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |
| Induction of Leak Current (Pore Formation) | ≥ 3.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |
Experimental Protocols
Understanding the methodologies used to investigate this compound's interaction with membranes is crucial for interpreting existing data and designing future experiments. This section details the protocols for key experimental techniques cited in the literature.
Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption
AFM is a powerful technique to visualize the morphological changes in cell membranes upon this compound treatment at the nanoscale.
-
Cell Preparation: Bacterial cells are grown to mid-logarithmic phase and harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., deionized water or PBS) to remove media components.
-
Immobilization: A freshly cleaved mica surface is coated with a thin layer of gelatin. A suspension of the washed bacterial cells is then deposited onto the gelatin-coated mica and allowed to adhere. Unbound cells are gently rinsed away with buffer.
-
AFM Imaging: The immobilized cells are imaged in liquid using an AFM operating in tapping mode. A silicon nitride cantilever with a sharp tip is used to scan the cell surface.
-
This compound Treatment: A solution of this compound at the desired concentration is introduced into the liquid cell. Time-lapse imaging is then performed to observe the dynamic changes in cell surface morphology, such as roughening, blebbing, and eventual lysis.
Flow Cytometry for Detecting Phosphatidylethanolamine (PE) Exposure
Flow cytometry allows for the quantification of PE exposure on the cell surface, a hallmark of apoptosis, using fluorescently labeled this compound.
-
Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. Apoptosis is induced using a known stimulus or by treatment with varying concentrations of this compound for specific durations.
-
Cell Staining:
-
Cells are harvested, washed with a binding buffer (e.g., Annexin V binding buffer), and resuspended at a concentration of approximately 1 x 10^6 cells/mL.
-
A fluorescently labeled this compound conjugate (e.g., this compound-FITC or a biotinylated this compound followed by a fluorescent streptavidin) is added to the cell suspension.
-
For apoptosis/necrosis discrimination, a viability dye such as Propidium Iodide (PI) or 7-AAD is also added.
-
The cells are incubated for a specified time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the this compound conjugate is measured to quantify the level of PE exposure, while the viability dye distinguishes between apoptotic and necrotic cell populations.
Vesicle Leakage Assay for Assessing Membrane Permeabilization
This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic specific cell membranes (e.g., with and without PE). The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a self-quenching concentration of a fluorescent dye like calcein. The hydrated lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Dye Removal: The external, unencapsulated dye is removed by passing the vesicle suspension through a size-exclusion chromatography column.
-
Leakage Measurement:
-
The calcein-loaded vesicles are diluted in a cuvette with buffer.
-
The baseline fluorescence is measured using a spectrofluorometer.
-
This compound is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.
-
The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.
-
Visualizing Molecular Interactions and Pathways
The interaction of this compound with cell membranes initiates a series of events that can be visualized through diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Experimental Workflow for Assessing this compound-Induced Membrane Permeability
The following workflow outlines the key steps in a vesicle leakage assay to determine the effect of this compound on membrane integrity.
Caption: Workflow for this compound-induced vesicle leakage assay.
Logical Relationship of this compound's Interaction with Bacterial Cell Membranes
This diagram illustrates the cascading effects of this compound binding to PE in the membranes of susceptible bacteria.
Caption: this compound's mechanism of action on bacterial membranes.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Extrinsic Pathway)
Based on studies of related compounds, one proposed mechanism for this compound-induced apoptosis involves the extrinsic pathway.
Caption: Proposed extrinsic apoptosis pathway induced by this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Intrinsic Pathway)
The interaction of this compound with PE may also trigger the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This technical guide provides a foundational understanding of this compound's interaction with cell membranes, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the intricate signaling cascades initiated by this potent lantibiotic.
References
- 1. mtarget.com [mtarget.com]
- 2. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Duramycin's Interaction with Cell Membranes: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interaction of Duramycin with cell membranes, a critical aspect of its mechanism of action and therapeutic potential. This compound, a member of the lantibiotic family of antimicrobial peptides, exhibits a high affinity and specificity for phosphatidylethanolamine (PE), a key phospholipid component of cellular membranes. This interaction initiates a cascade of events that can lead to membrane disruption, inhibition of cellular processes, and ultimately, cell death. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this compound's membrane activity.
Quantitative Data on this compound-Membrane Interactions
The interaction of this compound with cell membranes has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity, effective concentrations, and impact on membrane integrity.
Table 1: Binding Affinity and Stoichiometry of this compound
| Parameter | Value | Lipid System | Method | Reference |
| Dissociation Constant (Kd) | 4-10 nM | PE-containing lipid membranes | Not Specified | [1] |
| Binding Stoichiometry | 1:1 (this compound:PE) | PE-containing membranes | Not Specified | [1] |
Table 2: Effective Concentrations of this compound in Biological Systems
| Effect | Concentration | Cell/System Type | Assay | Reference |
| Inhibition of Bacterial Growth (B. subtilis 168) | 200 nM | Gram-positive bacteria | Growth inhibition assay | [2] |
| Inhibition of Bacterial Growth (Bacillus BC15) | 500 nM | Gram-positive bacteria | Growth inhibition assay | [2] |
| No effect on Bacterial Growth (up to) | 2 µM | Gram-positive (Arthrobacter CF158) and Gram-negative (Pseudomonas GM17) bacteria | Growth inhibition assay | [2] |
| Reduction of Tumor Cell Proliferation | 0.125 - 12.5 µmol/l | Pancreatic tumor cells | Proliferation assay | [3] |
| Selective Permeability Increase in Mitochondria | < 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |
| Generalized Permeability Increase in Mitochondria | > 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |
| Reduction of Ion Channel Current Amplitudes | ≥ 0.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |
| Induction of Leak Current (Pore Formation) | ≥ 3.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |
Experimental Protocols
Understanding the methodologies used to investigate this compound's interaction with membranes is crucial for interpreting existing data and designing future experiments. This section details the protocols for key experimental techniques cited in the literature.
Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption
AFM is a powerful technique to visualize the morphological changes in cell membranes upon this compound treatment at the nanoscale.
-
Cell Preparation: Bacterial cells are grown to mid-logarithmic phase and harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., deionized water or PBS) to remove media components.
-
Immobilization: A freshly cleaved mica surface is coated with a thin layer of gelatin. A suspension of the washed bacterial cells is then deposited onto the gelatin-coated mica and allowed to adhere. Unbound cells are gently rinsed away with buffer.
-
AFM Imaging: The immobilized cells are imaged in liquid using an AFM operating in tapping mode. A silicon nitride cantilever with a sharp tip is used to scan the cell surface.
-
This compound Treatment: A solution of this compound at the desired concentration is introduced into the liquid cell. Time-lapse imaging is then performed to observe the dynamic changes in cell surface morphology, such as roughening, blebbing, and eventual lysis.
Flow Cytometry for Detecting Phosphatidylethanolamine (PE) Exposure
Flow cytometry allows for the quantification of PE exposure on the cell surface, a hallmark of apoptosis, using fluorescently labeled this compound.
-
Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. Apoptosis is induced using a known stimulus or by treatment with varying concentrations of this compound for specific durations.
-
Cell Staining:
-
Cells are harvested, washed with a binding buffer (e.g., Annexin V binding buffer), and resuspended at a concentration of approximately 1 x 10^6 cells/mL.
-
A fluorescently labeled this compound conjugate (e.g., this compound-FITC or a biotinylated this compound followed by a fluorescent streptavidin) is added to the cell suspension.
-
For apoptosis/necrosis discrimination, a viability dye such as Propidium Iodide (PI) or 7-AAD is also added.
-
The cells are incubated for a specified time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the this compound conjugate is measured to quantify the level of PE exposure, while the viability dye distinguishes between apoptotic and necrotic cell populations.
Vesicle Leakage Assay for Assessing Membrane Permeabilization
This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic specific cell membranes (e.g., with and without PE). The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a self-quenching concentration of a fluorescent dye like calcein. The hydrated lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Dye Removal: The external, unencapsulated dye is removed by passing the vesicle suspension through a size-exclusion chromatography column.
-
Leakage Measurement:
-
The calcein-loaded vesicles are diluted in a cuvette with buffer.
-
The baseline fluorescence is measured using a spectrofluorometer.
-
This compound is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.
-
The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.
-
Visualizing Molecular Interactions and Pathways
The interaction of this compound with cell membranes initiates a series of events that can be visualized through diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Experimental Workflow for Assessing this compound-Induced Membrane Permeability
The following workflow outlines the key steps in a vesicle leakage assay to determine the effect of this compound on membrane integrity.
Caption: Workflow for this compound-induced vesicle leakage assay.
Logical Relationship of this compound's Interaction with Bacterial Cell Membranes
This diagram illustrates the cascading effects of this compound binding to PE in the membranes of susceptible bacteria.
Caption: this compound's mechanism of action on bacterial membranes.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Extrinsic Pathway)
Based on studies of related compounds, one proposed mechanism for this compound-induced apoptosis involves the extrinsic pathway.
Caption: Proposed extrinsic apoptosis pathway induced by this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Intrinsic Pathway)
The interaction of this compound with PE may also trigger the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This technical guide provides a foundational understanding of this compound's interaction with cell membranes, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the intricate signaling cascades initiated by this potent lantibiotic.
References
- 1. mtarget.com [mtarget.com]
- 2. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Duramycin Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duramycin (B1576892) is a tetracyclic peptide antibiotic belonging to the lantibiotic family. Its unique structural conformation allows for high-affinity and specific binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in apoptotic (dying) cells and on the surface of many bacteria, PE becomes exposed on the outer leaflet. This differential exposure provides a molecular target for the selective delivery of therapeutic agents to sites of apoptosis, such as tumors undergoing treatment, or to bacterial infections. By conjugating cytotoxic drugs or other therapeutic molecules to this compound, it is possible to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.
These application notes provide an overview of the principles, methodologies, and protocols for the development and evaluation of this compound-drug conjugates.
Principle of this compound-Targeted Drug Delivery
The core principle of this compound-based targeted drug delivery lies in its specific molecular recognition of PE. When a therapeutic drug is chemically linked to this compound, the resulting conjugate is directed to cells with exposed PE on their surface. This leads to an increased local concentration of the drug at the target site, thereby enhancing its therapeutic effect. The mechanism is particularly relevant for cancer therapy, where inducing apoptosis is a common treatment goal, and for targeted antibiotic delivery.
Figure 1: Mechanism of this compound-Targeted Drug Delivery.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its conjugates, compiled from various studies. This data is essential for designing and evaluating new this compound-based therapeutics.
| Parameter | Value | Context | Reference(s) |
| Binding Affinity (Kd) | 4-10 nM | This compound to PE at a 1:1 molar ratio. | |
| Molecular Weight | ~2013 Da | Native this compound. | |
| Targeting Specificity | >30-fold increase | Uptake of 99mTc-duramycin in apoptotic cells vs. viable control cells. | |
| Blood Half-Life | < 4 minutes | 99mTc-duramycin in rats, showing rapid clearance. | |
| Radiolabeling Efficiency | 80-85% | For HYNIC-derivatized this compound with 99mTc. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug with a primary amine group to this compound using a succinate (B1194679) linker. This is a representative protocol adapted from established bioconjugation techniques.
Materials:
-
This compound
-
Drug with a primary amine (e.g., Doxorubicin)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether, cold
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
<p style="text-align: center; font- </div>
Application Notes and Protocols for Duramycin Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duramycin (B1576892) is a tetracyclic peptide antibiotic belonging to the lantibiotic family. Its unique structural conformation allows for high-affinity and specific binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in apoptotic (dying) cells and on the surface of many bacteria, PE becomes exposed on the outer leaflet. This differential exposure provides a molecular target for the selective delivery of therapeutic agents to sites of apoptosis, such as tumors undergoing treatment, or to bacterial infections. By conjugating cytotoxic drugs or other therapeutic molecules to this compound, it is possible to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.
These application notes provide an overview of the principles, methodologies, and protocols for the development and evaluation of this compound-drug conjugates.
Principle of this compound-Targeted Drug Delivery
The core principle of this compound-based targeted drug delivery lies in its specific molecular recognition of PE. When a therapeutic drug is chemically linked to this compound, the resulting conjugate is directed to cells with exposed PE on their surface. This leads to an increased local concentration of the drug at the target site, thereby enhancing its therapeutic effect. The mechanism is particularly relevant for cancer therapy, where inducing apoptosis is a common treatment goal, and for targeted antibiotic delivery.
Figure 1: Mechanism of this compound-Targeted Drug Delivery.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its conjugates, compiled from various studies. This data is essential for designing and evaluating new this compound-based therapeutics.
| Parameter | Value | Context | Reference(s) |
| Binding Affinity (Kd) | 4-10 nM | This compound to PE at a 1:1 molar ratio. | |
| Molecular Weight | ~2013 Da | Native this compound. | |
| Targeting Specificity | >30-fold increase | Uptake of 99mTc-duramycin in apoptotic cells vs. viable control cells. | |
| Blood Half-Life | < 4 minutes | 99mTc-duramycin in rats, showing rapid clearance. | |
| Radiolabeling Efficiency | 80-85% | For HYNIC-derivatized this compound with 99mTc. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug with a primary amine group to this compound using a succinate (B1194679) linker. This is a representative protocol adapted from established bioconjugation techniques.
Materials:
-
This compound
-
Drug with a primary amine (e.g., Doxorubicin)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether, cold
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
<p style="text-align: center; font- </div>
Application Notes and Protocols for Duramycin Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duramycin is a tetracyclic peptide antibiotic belonging to the lantibiotic family. Its unique structural conformation allows for high-affinity and specific binding to phosphatidylethanolamine (PE), a phospholipid component of cell membranes. In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in apoptotic (dying) cells and on the surface of many bacteria, PE becomes exposed on the outer leaflet. This differential exposure provides a molecular target for the selective delivery of therapeutic agents to sites of apoptosis, such as tumors undergoing treatment, or to bacterial infections. By conjugating cytotoxic drugs or other therapeutic molecules to this compound, it is possible to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.
These application notes provide an overview of the principles, methodologies, and protocols for the development and evaluation of this compound-drug conjugates.
Principle of this compound-Targeted Drug Delivery
The core principle of this compound-based targeted drug delivery lies in its specific molecular recognition of PE. When a therapeutic drug is chemically linked to this compound, the resulting conjugate is directed to cells with exposed PE on their surface. This leads to an increased local concentration of the drug at the target site, thereby enhancing its therapeutic effect. The mechanism is particularly relevant for cancer therapy, where inducing apoptosis is a common treatment goal, and for targeted antibiotic delivery.
Figure 1: Mechanism of this compound-Targeted Drug Delivery.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its conjugates, compiled from various studies. This data is essential for designing and evaluating new this compound-based therapeutics.
| Parameter | Value | Context | Reference(s) |
| Binding Affinity (Kd) | 4-10 nM | This compound to PE at a 1:1 molar ratio. | |
| Molecular Weight | ~2013 Da | Native this compound. | |
| Targeting Specificity | >30-fold increase | Uptake of 99mTc-duramycin in apoptotic cells vs. viable control cells. | |
| Blood Half-Life | < 4 minutes | 99mTc-duramycin in rats, showing rapid clearance. | |
| Radiolabeling Efficiency | 80-85% | For HYNIC-derivatized this compound with 99mTc. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug with a primary amine group to this compound using a succinate linker. This is a representative protocol adapted from established bioconjugation techniques.
Materials:
-
This compound
-
Drug with a primary amine (e.g., Doxorubicin)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether, cold
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
<p style="text-align: center; font- </div>
Application Notes and Protocols for Studying Duramycin's Effect on Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the antibacterial effects of Duramycin (B1576892). The protocols outlined below are intended to be a starting point and may require optimization based on the specific bacterial strains and experimental conditions.
Introduction to this compound
This compound is a lantibiotic, a class of bacterially produced antimicrobial peptides, known for its selective inhibitory action against certain bacteria.[1][2][3] Its mechanism of action is primarily attributed to its high-affinity and specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of many bacterial cell membranes.[1][2][4][5][6][7][8][9][10] This interaction disrupts membrane integrity, interferes with cell wall synthesis, and ultimately leads to bacterial cell death.[1][2] The sensitivity of a bacterial species to this compound is strongly correlated with the presence and concentration of PE in its cell membrane.[1][2][3][11]
Key Experimental Approaches
A multi-faceted experimental approach is recommended to thoroughly characterize the antibacterial properties of this compound. This includes determining its potency, understanding its bactericidal or bacteriostatic nature, and elucidating its mechanism of action.
Core experimental workflows include:
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): To quantify the potency of this compound against various bacterial strains.
-
Time-Kill Kinetic Assay: To assess the rate at which this compound kills bacteria.
-
Membrane Integrity Assays: To confirm that this compound's primary target is the bacterial cell membrane.
Data Presentation
Quantitative data from the following experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | PE Content (%) | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus subtilis | Gram-positive | High | ||
| Staphylococcus aureus | Gram-positive | Moderate | ||
| Escherichia coli | Gram-negative | High | ||
| Pseudomonas aeruginosa | Gram-negative | High | ||
| PE-deficient Mutant | Varies | Low/None | ||
| Control Strain | Varies | Normal |
Table 2: Time-Kill Kinetics of this compound against a Susceptible Bacterial Strain
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 24 |
Table 3: Membrane Permeability Assays
| Bacterial Strain | Treatment | Membrane Potential (Fluorescence Units) | ATP Leakage (RLU) | 260 nm Absorbing Material Release (OD260) |
| Susceptible Strain | Untreated Control | |||
| This compound (1 x MIC) | ||||
| Positive Control (e.g., Polymyxin B) | ||||
| Resistant Strain | Untreated Control | |||
| This compound (1 x MIC) | ||||
| Positive Control (e.g., Polymyxin B) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]
Materials:
-
This compound stock solution (in a suitable solvent like sterile deionized water or 0.01% acetic acid)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well polypropylene (B1209903) microtiter plates[12]
-
Spectrophotometer (for measuring OD600)
-
Microplate reader (optional, for automated reading)
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar (B569324) plate.
-
Inoculate a single colony into fresh broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard).
-
Dilute the suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[12]
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
Protocol:
-
Subculture from MIC plate:
-
From the wells of the MIC plate showing no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto an appropriate agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.
-
Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a bacterial population over time.[12]
Materials:
-
This compound stock solution
-
Logarithmic phase bacterial culture
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Protocol:
-
Prepare Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.[12]
-
-
Add this compound:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the bacterial culture.
-
Include a growth control without this compound.
-
-
Incubate and Sample:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]
-
Membrane Integrity Assays
These assays help to confirm that this compound disrupts the bacterial cell membrane.
This assay uses a fluorescent dye that accumulates in polarized membranes. Depolarization leads to the release of the dye and an increase in fluorescence.[17][18]
Materials:
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) dye
-
Logarithmic phase bacterial culture
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Wash and resuspend mid-log phase bacteria in buffer.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark to allow for dye uptake.
-
Add KCl to equilibrate the cytoplasmic and external K+ concentrations.
-
Add this compound at the desired concentration and monitor the increase in fluorescence over time.
Disruption of the cell membrane leads to the leakage of intracellular ATP, which can be quantified using a luciferin/luciferase-based assay.
Materials:
-
ATP bioluminescence assay kit
-
Logarithmic phase bacterial culture
-
Luminometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add this compound at the desired concentration.
-
At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.
-
Measure the ATP concentration in the supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.
Damage to the cell membrane results in the leakage of intracellular components, including nucleic acids, which absorb light at 260 nm.[19]
Materials:
-
Logarithmic phase bacterial culture
-
Spectrophotometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add this compound at the desired concentration.
-
At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm.
Visualizations
Signaling Pathway of this compound's Antibacterial Action
Caption: Proposed signaling pathway of this compound's antibacterial action.
Experimental Workflow for MIC and MBC Determination
References
- 1. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 2. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating this compound's Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curvature-Dependent Recognition of Ethanolamine Phospholipids by this compound and Cinnamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 18. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Duramycin's Effect on Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the antibacterial effects of Duramycin (B1576892). The protocols outlined below are intended to be a starting point and may require optimization based on the specific bacterial strains and experimental conditions.
Introduction to this compound
This compound is a lantibiotic, a class of bacterially produced antimicrobial peptides, known for its selective inhibitory action against certain bacteria.[1][2][3] Its mechanism of action is primarily attributed to its high-affinity and specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of many bacterial cell membranes.[1][2][4][5][6][7][8][9][10] This interaction disrupts membrane integrity, interferes with cell wall synthesis, and ultimately leads to bacterial cell death.[1][2] The sensitivity of a bacterial species to this compound is strongly correlated with the presence and concentration of PE in its cell membrane.[1][2][3][11]
Key Experimental Approaches
A multi-faceted experimental approach is recommended to thoroughly characterize the antibacterial properties of this compound. This includes determining its potency, understanding its bactericidal or bacteriostatic nature, and elucidating its mechanism of action.
Core experimental workflows include:
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): To quantify the potency of this compound against various bacterial strains.
-
Time-Kill Kinetic Assay: To assess the rate at which this compound kills bacteria.
-
Membrane Integrity Assays: To confirm that this compound's primary target is the bacterial cell membrane.
Data Presentation
Quantitative data from the following experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | PE Content (%) | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus subtilis | Gram-positive | High | ||
| Staphylococcus aureus | Gram-positive | Moderate | ||
| Escherichia coli | Gram-negative | High | ||
| Pseudomonas aeruginosa | Gram-negative | High | ||
| PE-deficient Mutant | Varies | Low/None | ||
| Control Strain | Varies | Normal |
Table 2: Time-Kill Kinetics of this compound against a Susceptible Bacterial Strain
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 24 |
Table 3: Membrane Permeability Assays
| Bacterial Strain | Treatment | Membrane Potential (Fluorescence Units) | ATP Leakage (RLU) | 260 nm Absorbing Material Release (OD260) |
| Susceptible Strain | Untreated Control | |||
| This compound (1 x MIC) | ||||
| Positive Control (e.g., Polymyxin B) | ||||
| Resistant Strain | Untreated Control | |||
| This compound (1 x MIC) | ||||
| Positive Control (e.g., Polymyxin B) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]
Materials:
-
This compound stock solution (in a suitable solvent like sterile deionized water or 0.01% acetic acid)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well polypropylene (B1209903) microtiter plates[12]
-
Spectrophotometer (for measuring OD600)
-
Microplate reader (optional, for automated reading)
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar (B569324) plate.
-
Inoculate a single colony into fresh broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard).
-
Dilute the suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[12]
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
Protocol:
-
Subculture from MIC plate:
-
From the wells of the MIC plate showing no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto an appropriate agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.
-
Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a bacterial population over time.[12]
Materials:
-
This compound stock solution
-
Logarithmic phase bacterial culture
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Protocol:
-
Prepare Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.[12]
-
-
Add this compound:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the bacterial culture.
-
Include a growth control without this compound.
-
-
Incubate and Sample:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]
-
Membrane Integrity Assays
These assays help to confirm that this compound disrupts the bacterial cell membrane.
This assay uses a fluorescent dye that accumulates in polarized membranes. Depolarization leads to the release of the dye and an increase in fluorescence.[17][18]
Materials:
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) dye
-
Logarithmic phase bacterial culture
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Wash and resuspend mid-log phase bacteria in buffer.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark to allow for dye uptake.
-
Add KCl to equilibrate the cytoplasmic and external K+ concentrations.
-
Add this compound at the desired concentration and monitor the increase in fluorescence over time.
Disruption of the cell membrane leads to the leakage of intracellular ATP, which can be quantified using a luciferin/luciferase-based assay.
Materials:
-
ATP bioluminescence assay kit
-
Logarithmic phase bacterial culture
-
Luminometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add this compound at the desired concentration.
-
At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.
-
Measure the ATP concentration in the supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.
Damage to the cell membrane results in the leakage of intracellular components, including nucleic acids, which absorb light at 260 nm.[19]
Materials:
-
Logarithmic phase bacterial culture
-
Spectrophotometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add this compound at the desired concentration.
-
At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm.
Visualizations
Signaling Pathway of this compound's Antibacterial Action
Caption: Proposed signaling pathway of this compound's antibacterial action.
Experimental Workflow for MIC and MBC Determination
References
- 1. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 2. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating this compound's Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curvature-Dependent Recognition of Ethanolamine Phospholipids by this compound and Cinnamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 18. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Duramycin's Effect on Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the antibacterial effects of Duramycin. The protocols outlined below are intended to be a starting point and may require optimization based on the specific bacterial strains and experimental conditions.
Introduction to this compound
This compound is a lantibiotic, a class of bacterially produced antimicrobial peptides, known for its selective inhibitory action against certain bacteria.[1][2][3] Its mechanism of action is primarily attributed to its high-affinity and specific binding to the phospholipid phosphatidylethanolamine (PE), a key component of many bacterial cell membranes.[1][2][4][5][6][7][8][9][10] This interaction disrupts membrane integrity, interferes with cell wall synthesis, and ultimately leads to bacterial cell death.[1][2] The sensitivity of a bacterial species to this compound is strongly correlated with the presence and concentration of PE in its cell membrane.[1][2][3][11]
Key Experimental Approaches
A multi-faceted experimental approach is recommended to thoroughly characterize the antibacterial properties of this compound. This includes determining its potency, understanding its bactericidal or bacteriostatic nature, and elucidating its mechanism of action.
Core experimental workflows include:
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): To quantify the potency of this compound against various bacterial strains.
-
Time-Kill Kinetic Assay: To assess the rate at which this compound kills bacteria.
-
Membrane Integrity Assays: To confirm that this compound's primary target is the bacterial cell membrane.
Data Presentation
Quantitative data from the following experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | PE Content (%) | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus subtilis | Gram-positive | High | ||
| Staphylococcus aureus | Gram-positive | Moderate | ||
| Escherichia coli | Gram-negative | High | ||
| Pseudomonas aeruginosa | Gram-negative | High | ||
| PE-deficient Mutant | Varies | Low/None | ||
| Control Strain | Varies | Normal |
Table 2: Time-Kill Kinetics of this compound against a Susceptible Bacterial Strain
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 24 |
Table 3: Membrane Permeability Assays
| Bacterial Strain | Treatment | Membrane Potential (Fluorescence Units) | ATP Leakage (RLU) | 260 nm Absorbing Material Release (OD260) |
| Susceptible Strain | Untreated Control | |||
| This compound (1 x MIC) | ||||
| Positive Control (e.g., Polymyxin B) | ||||
| Resistant Strain | Untreated Control | |||
| This compound (1 x MIC) | ||||
| Positive Control (e.g., Polymyxin B) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]
Materials:
-
This compound stock solution (in a suitable solvent like sterile deionized water or 0.01% acetic acid)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well polypropylene microtiter plates[12]
-
Spectrophotometer (for measuring OD600)
-
Microplate reader (optional, for automated reading)
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar plate.
-
Inoculate a single colony into fresh broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard).
-
Dilute the suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[12]
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
Protocol:
-
Subculture from MIC plate:
-
From the wells of the MIC plate showing no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto an appropriate agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.
-
Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a bacterial population over time.[12]
Materials:
-
This compound stock solution
-
Logarithmic phase bacterial culture
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Protocol:
-
Prepare Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.[12]
-
-
Add this compound:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the bacterial culture.
-
Include a growth control without this compound.
-
-
Incubate and Sample:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]
-
Membrane Integrity Assays
These assays help to confirm that this compound disrupts the bacterial cell membrane.
This assay uses a fluorescent dye that accumulates in polarized membranes. Depolarization leads to the release of the dye and an increase in fluorescence.[17][18]
Materials:
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) dye
-
Logarithmic phase bacterial culture
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Wash and resuspend mid-log phase bacteria in buffer.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark to allow for dye uptake.
-
Add KCl to equilibrate the cytoplasmic and external K+ concentrations.
-
Add this compound at the desired concentration and monitor the increase in fluorescence over time.
Disruption of the cell membrane leads to the leakage of intracellular ATP, which can be quantified using a luciferin/luciferase-based assay.
Materials:
-
ATP bioluminescence assay kit
-
Logarithmic phase bacterial culture
-
Luminometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add this compound at the desired concentration.
-
At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.
-
Measure the ATP concentration in the supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.
Damage to the cell membrane results in the leakage of intracellular components, including nucleic acids, which absorb light at 260 nm.[19]
Materials:
-
Logarithmic phase bacterial culture
-
Spectrophotometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add this compound at the desired concentration.
-
At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm.
Visualizations
Signaling Pathway of this compound's Antibacterial Action
Caption: Proposed signaling pathway of this compound's antibacterial action.
Experimental Workflow for MIC and MBC Determination
References
- 1. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 2. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating this compound's Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curvature-Dependent Recognition of Ethanolamine Phospholipids by this compound and Cinnamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 18. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Visualizing Cell Death with Duramycin-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duramycin is a small, 19-amino acid tetracyclic polypeptide produced by the bacterium Streptoverticillium cinnamoneus. It exhibits high stability due to its extensively crosslinked structure. This compound is a powerful tool for investigating cell death, specifically apoptosis and necrosis, owing to its high affinity and exclusive specificity for the phospholipid phosphatidylethanolamine (B1630911) (PE). In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, PE is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytosis. This translocation makes it accessible for binding by externally applied probes. This compound binds to the headgroup of PE in a 1:1 molar ratio with a high affinity (dissociation constant, Kd, of 4-10 nM). When conjugated to a fluorophore, this compound allows for the direct visualization of apoptotic and necrotic cells by fluorescence microscopy and flow cytometry.
Principle of the Assay
The utility of this compound as a probe for cell death hinges on the redistribution of PE in the plasma membrane. In viable cells, an asymmetrical distribution of phospholipids (B1166683) is maintained, with PE confined to the inner leaflet. Upon initiation of apoptosis, this asymmetry is lost, leading to the exposure of PE on the cell's outer surface. Fluorescently-labeled this compound in the extracellular medium can then bind specifically to this exposed PE, allowing for the identification and quantification of apoptotic cells. In necrotic cells, the compromised plasma membrane also allows this compound to access PE.
Caption: Mechanism of PE exposure and this compound binding during apoptosis.
Quantitative Data and Reagents
This compound is available conjugated to a variety of fluorophores, enabling flexibility in experimental design and multiplexing with other fluorescent probes.
Table 1: Common this compound-Fluorophore Conjugates and Properties
| Conjugate | Fluorophore | Approx. Excitation (nm) | Approx. Emission (nm) | Common Applications |
| This compound-LC-Fluorescein | Fluorescein (FITC) | 498 | 517 | Fluorescence Microscopy, Flow Cytometry |
| This compound-Cy3 | Cyanine |
Application Note: Visualizing Cell Death with Duramycin-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duramycin is a small, 19-amino acid tetracyclic polypeptide produced by the bacterium Streptoverticillium cinnamoneus. It exhibits high stability due to its extensively crosslinked structure. This compound is a powerful tool for investigating cell death, specifically apoptosis and necrosis, owing to its high affinity and exclusive specificity for the phospholipid phosphatidylethanolamine (B1630911) (PE). In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, PE is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytosis. This translocation makes it accessible for binding by externally applied probes. This compound binds to the headgroup of PE in a 1:1 molar ratio with a high affinity (dissociation constant, Kd, of 4-10 nM). When conjugated to a fluorophore, this compound allows for the direct visualization of apoptotic and necrotic cells by fluorescence microscopy and flow cytometry.
Principle of the Assay
The utility of this compound as a probe for cell death hinges on the redistribution of PE in the plasma membrane. In viable cells, an asymmetrical distribution of phospholipids (B1166683) is maintained, with PE confined to the inner leaflet. Upon initiation of apoptosis, this asymmetry is lost, leading to the exposure of PE on the cell's outer surface. Fluorescently-labeled this compound in the extracellular medium can then bind specifically to this exposed PE, allowing for the identification and quantification of apoptotic cells. In necrotic cells, the compromised plasma membrane also allows this compound to access PE.
Caption: Mechanism of PE exposure and this compound binding during apoptosis.
Quantitative Data and Reagents
This compound is available conjugated to a variety of fluorophores, enabling flexibility in experimental design and multiplexing with other fluorescent probes.
Table 1: Common this compound-Fluorophore Conjugates and Properties
| Conjugate | Fluorophore | Approx. Excitation (nm) | Approx. Emission (nm) | Common Applications |
| This compound-LC-Fluorescein | Fluorescein (FITC) | 498 | 517 | Fluorescence Microscopy, Flow Cytometry |
| This compound-Cy3 | Cyanine |
Application Note: Visualizing Cell Death with Duramycin-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duramycin is a small, 19-amino acid tetracyclic polypeptide produced by the bacterium Streptoverticillium cinnamoneus. It exhibits high stability due to its extensively crosslinked structure. This compound is a powerful tool for investigating cell death, specifically apoptosis and necrosis, owing to its high affinity and exclusive specificity for the phospholipid phosphatidylethanolamine (PE). In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, PE is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytosis. This translocation makes it accessible for binding by externally applied probes. This compound binds to the headgroup of PE in a 1:1 molar ratio with a high affinity (dissociation constant, Kd, of 4-10 nM). When conjugated to a fluorophore, this compound allows for the direct visualization of apoptotic and necrotic cells by fluorescence microscopy and flow cytometry.
Principle of the Assay
The utility of this compound as a probe for cell death hinges on the redistribution of PE in the plasma membrane. In viable cells, an asymmetrical distribution of phospholipids is maintained, with PE confined to the inner leaflet. Upon initiation of apoptosis, this asymmetry is lost, leading to the exposure of PE on the cell's outer surface. Fluorescently-labeled this compound in the extracellular medium can then bind specifically to this exposed PE, allowing for the identification and quantification of apoptotic cells. In necrotic cells, the compromised plasma membrane also allows this compound to access PE.
Caption: Mechanism of PE exposure and this compound binding during apoptosis.
Quantitative Data and Reagents
This compound is available conjugated to a variety of fluorophores, enabling flexibility in experimental design and multiplexing with other fluorescent probes.
Table 1: Common this compound-Fluorophore Conjugates and Properties
| Conjugate | Fluorophore | Approx. Excitation (nm) | Approx. Emission (nm) | Common Applications |
| This compound-LC-Fluorescein | Fluorescein (FITC) | 498 | 517 | Fluorescence Microscopy, Flow Cytometry |
| This compound-Cy3 | Cyanine |
Duramycin as a Novel Probe for Neuronal Cell Death: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duramycin is a small, 19-amino acid tetracyclic polypeptide known for its high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a major component of mammalian cell membranes. In healthy neurons, PE is predominantly located in the inner leaflet of the plasma membrane. However, during the early stages of apoptosis (programmed cell death) and in necrotic cells, PE becomes exposed on the outer surface of the cell membrane. This externalization of PE serves as a crucial biomarker for cell death. This compound-based probes, available in both radiolabeled and fluorescent forms, can be utilized to detect and quantify neuronal cell death in a variety of neuroscience research applications, from in vitro cell cultures to in vivo animal models of neurological disease.
The unique properties of this compound, including its small size, stability, and ease of labeling, make it an attractive tool for assessing neurotoxicity, neuroprotection, and the progression of neurodegenerative diseases. Its application is particularly relevant for studying conditions involving neuronal cell loss, such as ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action: this compound-PE Interaction
This compound binds to the ethanolamine (B43304) headgroup of PE with a 1:1 stoichiometry and high affinity, with a dissociation constant in the nanomolar range. The binding is highly specific and does not significantly interact with other phospholipids, such as phosphatidylserine (B164497) (PS), another marker of apoptosis. This specificity allows for the targeted imaging of PE-exposing cells.
The process begins with the induction of apoptosis, which activates scramblases and inhibits flippases in the neuronal cell membrane. This leads to the translocation of PE from the inner to the outer leaflet. Labeled this compound, when introduced, then binds to this exposed PE, enabling visualization and quantification of apoptotic and necrotic neurons.
Duramycin as a Novel Probe for Neuronal Cell Death: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duramycin is a small, 19-amino acid tetracyclic polypeptide known for its high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a major component of mammalian cell membranes. In healthy neurons, PE is predominantly located in the inner leaflet of the plasma membrane. However, during the early stages of apoptosis (programmed cell death) and in necrotic cells, PE becomes exposed on the outer surface of the cell membrane. This externalization of PE serves as a crucial biomarker for cell death. This compound-based probes, available in both radiolabeled and fluorescent forms, can be utilized to detect and quantify neuronal cell death in a variety of neuroscience research applications, from in vitro cell cultures to in vivo animal models of neurological disease.
The unique properties of this compound, including its small size, stability, and ease of labeling, make it an attractive tool for assessing neurotoxicity, neuroprotection, and the progression of neurodegenerative diseases. Its application is particularly relevant for studying conditions involving neuronal cell loss, such as ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action: this compound-PE Interaction
This compound binds to the ethanolamine (B43304) headgroup of PE with a 1:1 stoichiometry and high affinity, with a dissociation constant in the nanomolar range. The binding is highly specific and does not significantly interact with other phospholipids, such as phosphatidylserine (B164497) (PS), another marker of apoptosis. This specificity allows for the targeted imaging of PE-exposing cells.
The process begins with the induction of apoptosis, which activates scramblases and inhibits flippases in the neuronal cell membrane. This leads to the translocation of PE from the inner to the outer leaflet. Labeled this compound, when introduced, then binds to this exposed PE, enabling visualization and quantification of apoptotic and necrotic neurons.
Duramycin as a Novel Probe for Neuronal Cell Death: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duramycin is a small, 19-amino acid tetracyclic polypeptide known for its high affinity and specificity for phosphatidylethanolamine (PE), a major component of mammalian cell membranes. In healthy neurons, PE is predominantly located in the inner leaflet of the plasma membrane. However, during the early stages of apoptosis (programmed cell death) and in necrotic cells, PE becomes exposed on the outer surface of the cell membrane. This externalization of PE serves as a crucial biomarker for cell death. This compound-based probes, available in both radiolabeled and fluorescent forms, can be utilized to detect and quantify neuronal cell death in a variety of neuroscience research applications, from in vitro cell cultures to in vivo animal models of neurological disease.
The unique properties of this compound, including its small size, stability, and ease of labeling, make it an attractive tool for assessing neurotoxicity, neuroprotection, and the progression of neurodegenerative diseases. Its application is particularly relevant for studying conditions involving neuronal cell loss, such as ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action: this compound-PE Interaction
This compound binds to the ethanolamine headgroup of PE with a 1:1 stoichiometry and high affinity, with a dissociation constant in the nanomolar range. The binding is highly specific and does not significantly interact with other phospholipids, such as phosphatidylserine (PS), another marker of apoptosis. This specificity allows for the targeted imaging of PE-exposing cells.
The process begins with the induction of apoptosis, which activates scramblases and inhibits flippases in the neuronal cell membrane. This leads to the translocation of PE from the inner to the outer leaflet. Labeled this compound, when introduced, then binds to this exposed PE, enabling visualization and quantification of apoptotic and necrotic neurons.
Application Notes and Protocols: Developing Novel Imaging Probes with Duramycin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Duramycin is a tetracyclic polypeptide composed of 19 amino acids that demonstrates a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE). In healthy cells, PE is primarily located on the inner leaflet of the cell membrane. However, during the early stages of apoptosis (programmed cell death) or necrosis, PE becomes exposed on the cell's outer surface, presenting an accessible target for imaging probes. This unique characteristic, combined with this compound's stability and low molecular weight, makes it an excellent ligand for developing novel imaging probes to detect cell death in various pathologies, including cancer, cardiovascular diseases, and ischemic stroke. This document provides detailed application notes, experimental protocols, and data summaries for the development and use of this compound-based imaging probes.
Core Applications
This compound-based probes offer a non-invasive method to visualize and quantify cell death, enabling researchers to monitor disease progression and evaluate treatment efficacy in real-time.
-
Oncology: Assessing early tumor response to chemotherapy or radiation therapy.
-
Cardiovascular Disease: Detecting and quantifying cell death in myocardial infarction (heart attack) and ischemia-reperfusion injury.
-
Infectious Disease: Visualizing bacterial infections, as many bacterial membranes are rich in phosphatidylethanolamine.
-
Neurology: Imaging cell death in animal models of ischemic stroke.
Quantitative Data Summary: this compound Probes
The versatility of this compound allows for its conjugation with various labels for different imaging modalities. Key quantitative data for several common constructs are summarized below.
| Probe Conjugate | Imaging Modality | Label/Chelator | Affinity (Kd) for PE | In Vivo Blood Half-Life (rats) | Key References |
| 99mTc-HYNIC-Duramycin | SPECT | 99mTc (via HYNIC) | ~4-10 nM | < 4 minutes | |
| 18F-TCO-Duramycin | PET | 18F (via TCO) | Not specified | Not specified | |
| 68Ga-NODAGA-Duramycin | PET | 68Ga (via NODAGA) | Not specified | Not specified | |
| Cy5-Duramycin | Fluorescence Imaging | Cyanine 5 | ~4-10 nM | Not specified | |
| IRDye 800CW-Duramycin | NIR Fluorescence | IRDye 800CW | ~4-6 |
Application Notes and Protocols: Developing Novel Imaging Probes with Duramycin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Duramycin is a tetracyclic polypeptide composed of 19 amino acids that demonstrates a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE). In healthy cells, PE is primarily located on the inner leaflet of the cell membrane. However, during the early stages of apoptosis (programmed cell death) or necrosis, PE becomes exposed on the cell's outer surface, presenting an accessible target for imaging probes. This unique characteristic, combined with this compound's stability and low molecular weight, makes it an excellent ligand for developing novel imaging probes to detect cell death in various pathologies, including cancer, cardiovascular diseases, and ischemic stroke. This document provides detailed application notes, experimental protocols, and data summaries for the development and use of this compound-based imaging probes.
Core Applications
This compound-based probes offer a non-invasive method to visualize and quantify cell death, enabling researchers to monitor disease progression and evaluate treatment efficacy in real-time.
-
Oncology: Assessing early tumor response to chemotherapy or radiation therapy.
-
Cardiovascular Disease: Detecting and quantifying cell death in myocardial infarction (heart attack) and ischemia-reperfusion injury.
-
Infectious Disease: Visualizing bacterial infections, as many bacterial membranes are rich in phosphatidylethanolamine.
-
Neurology: Imaging cell death in animal models of ischemic stroke.
Quantitative Data Summary: this compound Probes
The versatility of this compound allows for its conjugation with various labels for different imaging modalities. Key quantitative data for several common constructs are summarized below.
| Probe Conjugate | Imaging Modality | Label/Chelator | Affinity (Kd) for PE | In Vivo Blood Half-Life (rats) | Key References |
| 99mTc-HYNIC-Duramycin | SPECT | 99mTc (via HYNIC) | ~4-10 nM | < 4 minutes | |
| 18F-TCO-Duramycin | PET | 18F (via TCO) | Not specified | Not specified | |
| 68Ga-NODAGA-Duramycin | PET | 68Ga (via NODAGA) | Not specified | Not specified | |
| Cy5-Duramycin | Fluorescence Imaging | Cyanine 5 | ~4-10 nM | Not specified | |
| IRDye 800CW-Duramycin | NIR Fluorescence | IRDye 800CW | ~4-6 |
Application Notes and Protocols: Developing Novel Imaging Probes with Duramycin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Duramycin is a tetracyclic polypeptide composed of 19 amino acids that demonstrates a high affinity and specificity for phosphatidylethanolamine (PE). In healthy cells, PE is primarily located on the inner leaflet of the cell membrane. However, during the early stages of apoptosis (programmed cell death) or necrosis, PE becomes exposed on the cell's outer surface, presenting an accessible target for imaging probes. This unique characteristic, combined with this compound's stability and low molecular weight, makes it an excellent ligand for developing novel imaging probes to detect cell death in various pathologies, including cancer, cardiovascular diseases, and ischemic stroke. This document provides detailed application notes, experimental protocols, and data summaries for the development and use of this compound-based imaging probes.
Core Applications
This compound-based probes offer a non-invasive method to visualize and quantify cell death, enabling researchers to monitor disease progression and evaluate treatment efficacy in real-time.
-
Oncology: Assessing early tumor response to chemotherapy or radiation therapy.
-
Cardiovascular Disease: Detecting and quantifying cell death in myocardial infarction (heart attack) and ischemia-reperfusion injury.
-
Infectious Disease: Visualizing bacterial infections, as many bacterial membranes are rich in phosphatidylethanolamine.
-
Neurology: Imaging cell death in animal models of ischemic stroke.
Quantitative Data Summary: this compound Probes
The versatility of this compound allows for its conjugation with various labels for different imaging modalities. Key quantitative data for several common constructs are summarized below.
| Probe Conjugate | Imaging Modality | Label/Chelator | Affinity (Kd) for PE | In Vivo Blood Half-Life (rats) | Key References |
| 99mTc-HYNIC-Duramycin | SPECT | 99mTc (via HYNIC) | ~4-10 nM | < 4 minutes | |
| 18F-TCO-Duramycin | PET | 18F (via TCO) | Not specified | Not specified | |
| 68Ga-NODAGA-Duramycin | PET | 68Ga (via NODAGA) | Not specified | Not specified | |
| Cy5-Duramycin | Fluorescence Imaging | Cyanine 5 | ~4-10 nM | Not specified | |
| IRDye 800CW-Duramycin | NIR Fluorescence | IRDye 800CW | ~4-6 |
Troubleshooting & Optimization
reducing non-specific binding of Duramycin in assays
Welcome to the Technical Support Center for Duramycin Assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its specific binding target?
This compound is a small, 19-amino acid polypeptide antibiotic. Its specific binding target is phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of mammalian and bacterial cell membranes. This compound binds to the head group of PE with high affinity and specificity, typically at a 1:1 molar ratio. This interaction is the basis for its use as a molecular probe for detecting exposed PE, which is a marker for apoptosis and necrosis.
Q2: What causes non-specific binding (NSB) in this compound-based assays?
Non-specific binding (NSB) of this compound can arise from several factors that are common to many peptide-based assays:
-
Hydrophobic Interactions: this compound possesses a hydrophobic pocket that forms its PE-binding site. This region can non-specifically interact with other hydrophobic surfaces or molecules in the assay system.
-
Electrostatic Interactions: As a peptide, this compound has charged residues. These can lead to unwanted electrostatic interactions with charged surfaces on microplates, membranes, or other proteins.
-
High Analyte Concentration: Using an excessively high concentration of a labeled this compound probe can lead to increased background signal due to a higher probability of low-affinity, non-specific interactions.
-
Ineffective Blocking: Unoccupied binding sites on the solid phase (e.g., microplate wells, blotting membranes) can capture the this compound probe non-specifically if not adequately blocked.
Q3: How can I confirm that the binding I observe is specific to Phosphatidylethanolamine (PE)?
A competitive binding assay is the most effective method to differentiate specific PE-binding from non-specific interactions. By introducing an excess of free PE (e.g., in the form of PE-containing liposomes) into the assay, you can block the specific binding site of this compound. A significant decrease in signal in the presence of the free PE competitor indicates that the binding is specific. In contrast, a signal that persists is likely due to non-specific binding.
Troubleshooting Guide: High Background & Non-Specific Binding
High background noise is a common issue in assays that can obscure specific signals and lead to inaccurate results. The following guide provides a systematic approach to troubleshooting and reducing non-specific binding in your this compound assays.
Step 1: Optimize Your Assay Buffer
The composition of your running and wash buffers can significantly impact non-specific interactions. Adjusting pH, ionic strength, and adding surfactants are primary strategies for reducing background noise.
Table 1: Buffer Optimization Parameters
| Parameter | Recommended Adjustment | Rationale |
| Ionic Strength (Salt) | Increase NaCl or KCl concentration (e.g., 150 mM to 500 mM) | High salt concentrations can disrupt low-affinity electrostatic interactions, which are a common source of NSB. |
| pH | Adjust pH away from the isoelectric point (pI) of this compound | The solubility of peptides is minimal when the buffer pH equals the peptide's pI. Adjusting the pH can alter surface charges on both this compound and the substrate to reduce non-specific electrostatic attraction. |
| Non-ionic Surfactants | Add 0.01% to 0.05% Tween-20 or Triton X-100 | These mild detergents disrupt non-specific hydrophobic interactions without typically affecting high-affinity specific binding. They also prevent the probe from adhering to plastic surfaces. |
Step 2: Select and Optimize a Blocking Strategy
Blocking unoccupied sites on the assay surface is critical to prevent the this compound probe from binding non-specifically. The choice of blocking agent can significantly impact results.
reducing non-specific binding of Duramycin in assays
Welcome to the Technical Support Center for Duramycin Assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its specific binding target?
This compound is a small, 19-amino acid polypeptide antibiotic. Its specific binding target is phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of mammalian and bacterial cell membranes. This compound binds to the head group of PE with high affinity and specificity, typically at a 1:1 molar ratio. This interaction is the basis for its use as a molecular probe for detecting exposed PE, which is a marker for apoptosis and necrosis.
Q2: What causes non-specific binding (NSB) in this compound-based assays?
Non-specific binding (NSB) of this compound can arise from several factors that are common to many peptide-based assays:
-
Hydrophobic Interactions: this compound possesses a hydrophobic pocket that forms its PE-binding site. This region can non-specifically interact with other hydrophobic surfaces or molecules in the assay system.
-
Electrostatic Interactions: As a peptide, this compound has charged residues. These can lead to unwanted electrostatic interactions with charged surfaces on microplates, membranes, or other proteins.
-
High Analyte Concentration: Using an excessively high concentration of a labeled this compound probe can lead to increased background signal due to a higher probability of low-affinity, non-specific interactions.
-
Ineffective Blocking: Unoccupied binding sites on the solid phase (e.g., microplate wells, blotting membranes) can capture the this compound probe non-specifically if not adequately blocked.
Q3: How can I confirm that the binding I observe is specific to Phosphatidylethanolamine (PE)?
A competitive binding assay is the most effective method to differentiate specific PE-binding from non-specific interactions. By introducing an excess of free PE (e.g., in the form of PE-containing liposomes) into the assay, you can block the specific binding site of this compound. A significant decrease in signal in the presence of the free PE competitor indicates that the binding is specific. In contrast, a signal that persists is likely due to non-specific binding.
Troubleshooting Guide: High Background & Non-Specific Binding
High background noise is a common issue in assays that can obscure specific signals and lead to inaccurate results. The following guide provides a systematic approach to troubleshooting and reducing non-specific binding in your this compound assays.
Step 1: Optimize Your Assay Buffer
The composition of your running and wash buffers can significantly impact non-specific interactions. Adjusting pH, ionic strength, and adding surfactants are primary strategies for reducing background noise.
Table 1: Buffer Optimization Parameters
| Parameter | Recommended Adjustment | Rationale |
| Ionic Strength (Salt) | Increase NaCl or KCl concentration (e.g., 150 mM to 500 mM) | High salt concentrations can disrupt low-affinity electrostatic interactions, which are a common source of NSB. |
| pH | Adjust pH away from the isoelectric point (pI) of this compound | The solubility of peptides is minimal when the buffer pH equals the peptide's pI. Adjusting the pH can alter surface charges on both this compound and the substrate to reduce non-specific electrostatic attraction. |
| Non-ionic Surfactants | Add 0.01% to 0.05% Tween-20 or Triton X-100 | These mild detergents disrupt non-specific hydrophobic interactions without typically affecting high-affinity specific binding. They also prevent the probe from adhering to plastic surfaces. |
Step 2: Select and Optimize a Blocking Strategy
Blocking unoccupied sites on the assay surface is critical to prevent the this compound probe from binding non-specifically. The choice of blocking agent can significantly impact results.
reducing non-specific binding of Duramycin in assays
Welcome to the Technical Support Center for Duramycin Assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its specific binding target?
This compound is a small, 19-amino acid polypeptide antibiotic. Its specific binding target is phosphatidylethanolamine (PE), a major phospholipid component of mammalian and bacterial cell membranes. This compound binds to the head group of PE with high affinity and specificity, typically at a 1:1 molar ratio. This interaction is the basis for its use as a molecular probe for detecting exposed PE, which is a marker for apoptosis and necrosis.
Q2: What causes non-specific binding (NSB) in this compound-based assays?
Non-specific binding (NSB) of this compound can arise from several factors that are common to many peptide-based assays:
-
Hydrophobic Interactions: this compound possesses a hydrophobic pocket that forms its PE-binding site. This region can non-specifically interact with other hydrophobic surfaces or molecules in the assay system.
-
Electrostatic Interactions: As a peptide, this compound has charged residues. These can lead to unwanted electrostatic interactions with charged surfaces on microplates, membranes, or other proteins.
-
High Analyte Concentration: Using an excessively high concentration of a labeled this compound probe can lead to increased background signal due to a higher probability of low-affinity, non-specific interactions.
-
Ineffective Blocking: Unoccupied binding sites on the solid phase (e.g., microplate wells, blotting membranes) can capture the this compound probe non-specifically if not adequately blocked.
Q3: How can I confirm that the binding I observe is specific to Phosphatidylethanolamine (PE)?
A competitive binding assay is the most effective method to differentiate specific PE-binding from non-specific interactions. By introducing an excess of free PE (e.g., in the form of PE-containing liposomes) into the assay, you can block the specific binding site of this compound. A significant decrease in signal in the presence of the free PE competitor indicates that the binding is specific. In contrast, a signal that persists is likely due to non-specific binding.
Troubleshooting Guide: High Background & Non-Specific Binding
High background noise is a common issue in assays that can obscure specific signals and lead to inaccurate results. The following guide provides a systematic approach to troubleshooting and reducing non-specific binding in your this compound assays.
Step 1: Optimize Your Assay Buffer
The composition of your running and wash buffers can significantly impact non-specific interactions. Adjusting pH, ionic strength, and adding surfactants are primary strategies for reducing background noise.
Table 1: Buffer Optimization Parameters
| Parameter | Recommended Adjustment | Rationale |
| Ionic Strength (Salt) | Increase NaCl or KCl concentration (e.g., 150 mM to 500 mM) | High salt concentrations can disrupt low-affinity electrostatic interactions, which are a common source of NSB. |
| pH | Adjust pH away from the isoelectric point (pI) of this compound | The solubility of peptides is minimal when the buffer pH equals the peptide's pI. Adjusting the pH can alter surface charges on both this compound and the substrate to reduce non-specific electrostatic attraction. |
| Non-ionic Surfactants | Add 0.01% to 0.05% Tween-20 or Triton X-100 | These mild detergents disrupt non-specific hydrophobic interactions without typically affecting high-affinity specific binding. They also prevent the probe from adhering to plastic surfaces. |
Step 2: Select and Optimize a Blocking Strategy
Blocking unoccupied sites on the assay surface is critical to prevent the this compound probe from binding non-specifically. The choice of blocking agent can significantly impact results.
Technical Support Center: Optimizing Duramycin Probe Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duramycin probes in fluorescence-based assays. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence when using this compound probes?
High background fluorescence can originate from several sources, including cellular autofluorescence, non-specific binding of the this compound probe, and issues with sample preparation. Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, NADH, and riboflavin. Non-specific binding occurs when the this compound probe attaches to cellular components other than its intended target, phosphatidylethanolamine (B1630911) (PE).
Q2: How can I determine if the background I'm seeing is from autofluorescence or non-specific probe binding?
To distinguish between autofluorescence and non-specific binding, it is essential to include proper controls in your experiment. An unstained sample will reveal the level of autofluorescence in your cells or tissue. A secondary-antibody-only control (if applicable) or a sample stained with a fluorescently labeled isotype control can help identify non-specific binding of the detection reagent.
Q3: Can the fixation method affect background fluorescence with this compound probes?
Yes, the choice of fixative can significantly impact background fluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence. If high background is an issue, consider testing different fixatives or reducing the fixation time.
Q4: What is the optimal concentration of this compound probe to use?
The optimal concentration of the this compound probe should be determined through titration. Using too high a concentration can lead to increased non-specific binding and background, while too low a concentration will result in a weak signal. A titration experiment will help you find the concentration that provides the best signal-to-noise ratio.
Q5: How can I reduce photobleaching of my fluorescently labeled this compound probe?
To minimize photobleaching, reduce the exposure of your sample to excitation light. Use an anti-fade mounting medium and acquire images using the lowest possible laser power and exposure time that still provides a good signal. Some fluorophores are also more photostable than others, so consider this when selecting your this compound conjugate.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with this compound probes.
Guide 1: High Background Fluorescence
High background can obscure the specific signal from your this compound probe, making data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Include an unstained control to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent or choosing a this compound conjugate with a fluorophore in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels. |
| Non-Specific Binding of this compound Probe | 1. Titrate the Probe: Perform a dilution series of the this compound probe to find the optimal concentration that maximizes the signal-to-noise ratio. 2. Use a Blocking Step: Incubate the sample with a blocking buffer before adding the this compound probe. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if used). For this compound, which binds to phosphatidylethanolamine (PE), consider a pre-incubation with a low concentration of unlabeled this compound or an excess of free PE to block non-specific binding sites. 3. Optimize Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. Including a mild detergent like Tween-20 in the wash buffer can also be beneficial. |
| Fixative-Induced Fluorescence | If using aldehyde-based fixatives, try reducing the concentration or incubation time. Alternatively, treat the sample with a reducing agent like sodium borohydride (B1222165) after fixation. |
| Probe Aggregates | Centrifuge the this compound probe solution before use to pellet any aggregates that may have formed during storage. |
Guide 2: Weak or No Signal
A faint or absent signal can be equally frustrating. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of the this compound probe may be too low. Perform a titration to determine the optimal concentration. |
| Insufficient Incubation Time | The incubation time with the this compound probe may be too short. Try increasing the incubation time to allow for sufficient binding to the target. |
| Incorrect Filter Sets/Microscope Settings | Ensure that the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your this compound probe. Check that the laser power and detector gain are set appropriately. |
| Photobleaching | Minimize the sample's exposure to light. Use an anti-fade mounting medium and image promptly after staining. |
| Sample Preparation Issues | Inadequate fixation or permeabilization (if required for intracellular targets) can prevent the probe from reaching its target. Optimize your sample preparation protocol. |
Experimental Protocols
**Protocol 1: General Staining Protocol for Fluorescently Labeled
Technical Support Center: Optimizing Duramycin Probe Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duramycin probes in fluorescence-based assays. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence when using this compound probes?
High background fluorescence can originate from several sources, including cellular autofluorescence, non-specific binding of the this compound probe, and issues with sample preparation. Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, NADH, and riboflavin. Non-specific binding occurs when the this compound probe attaches to cellular components other than its intended target, phosphatidylethanolamine (B1630911) (PE).
Q2: How can I determine if the background I'm seeing is from autofluorescence or non-specific probe binding?
To distinguish between autofluorescence and non-specific binding, it is essential to include proper controls in your experiment. An unstained sample will reveal the level of autofluorescence in your cells or tissue. A secondary-antibody-only control (if applicable) or a sample stained with a fluorescently labeled isotype control can help identify non-specific binding of the detection reagent.
Q3: Can the fixation method affect background fluorescence with this compound probes?
Yes, the choice of fixative can significantly impact background fluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence. If high background is an issue, consider testing different fixatives or reducing the fixation time.
Q4: What is the optimal concentration of this compound probe to use?
The optimal concentration of the this compound probe should be determined through titration. Using too high a concentration can lead to increased non-specific binding and background, while too low a concentration will result in a weak signal. A titration experiment will help you find the concentration that provides the best signal-to-noise ratio.
Q5: How can I reduce photobleaching of my fluorescently labeled this compound probe?
To minimize photobleaching, reduce the exposure of your sample to excitation light. Use an anti-fade mounting medium and acquire images using the lowest possible laser power and exposure time that still provides a good signal. Some fluorophores are also more photostable than others, so consider this when selecting your this compound conjugate.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with this compound probes.
Guide 1: High Background Fluorescence
High background can obscure the specific signal from your this compound probe, making data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Include an unstained control to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent or choosing a this compound conjugate with a fluorophore in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels. |
| Non-Specific Binding of this compound Probe | 1. Titrate the Probe: Perform a dilution series of the this compound probe to find the optimal concentration that maximizes the signal-to-noise ratio. 2. Use a Blocking Step: Incubate the sample with a blocking buffer before adding the this compound probe. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if used). For this compound, which binds to phosphatidylethanolamine (PE), consider a pre-incubation with a low concentration of unlabeled this compound or an excess of free PE to block non-specific binding sites. 3. Optimize Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. Including a mild detergent like Tween-20 in the wash buffer can also be beneficial. |
| Fixative-Induced Fluorescence | If using aldehyde-based fixatives, try reducing the concentration or incubation time. Alternatively, treat the sample with a reducing agent like sodium borohydride (B1222165) after fixation. |
| Probe Aggregates | Centrifuge the this compound probe solution before use to pellet any aggregates that may have formed during storage. |
Guide 2: Weak or No Signal
A faint or absent signal can be equally frustrating. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of the this compound probe may be too low. Perform a titration to determine the optimal concentration. |
| Insufficient Incubation Time | The incubation time with the this compound probe may be too short. Try increasing the incubation time to allow for sufficient binding to the target. |
| Incorrect Filter Sets/Microscope Settings | Ensure that the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your this compound probe. Check that the laser power and detector gain are set appropriately. |
| Photobleaching | Minimize the sample's exposure to light. Use an anti-fade mounting medium and image promptly after staining. |
| Sample Preparation Issues | Inadequate fixation or permeabilization (if required for intracellular targets) can prevent the probe from reaching its target. Optimize your sample preparation protocol. |
Experimental Protocols
**Protocol 1: General Staining Protocol for Fluorescently Labeled
Technical Support Center: Optimizing Duramycin Probe Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duramycin probes in fluorescence-based assays. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence when using this compound probes?
High background fluorescence can originate from several sources, including cellular autofluorescence, non-specific binding of the this compound probe, and issues with sample preparation. Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, NADH, and riboflavin. Non-specific binding occurs when the this compound probe attaches to cellular components other than its intended target, phosphatidylethanolamine (PE).
Q2: How can I determine if the background I'm seeing is from autofluorescence or non-specific probe binding?
To distinguish between autofluorescence and non-specific binding, it is essential to include proper controls in your experiment. An unstained sample will reveal the level of autofluorescence in your cells or tissue. A secondary-antibody-only control (if applicable) or a sample stained with a fluorescently labeled isotype control can help identify non-specific binding of the detection reagent.
Q3: Can the fixation method affect background fluorescence with this compound probes?
Yes, the choice of fixative can significantly impact background fluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. If high background is an issue, consider testing different fixatives or reducing the fixation time.
Q4: What is the optimal concentration of this compound probe to use?
The optimal concentration of the this compound probe should be determined through titration. Using too high a concentration can lead to increased non-specific binding and background, while too low a concentration will result in a weak signal. A titration experiment will help you find the concentration that provides the best signal-to-noise ratio.
Q5: How can I reduce photobleaching of my fluorescently labeled this compound probe?
To minimize photobleaching, reduce the exposure of your sample to excitation light. Use an anti-fade mounting medium and acquire images using the lowest possible laser power and exposure time that still provides a good signal. Some fluorophores are also more photostable than others, so consider this when selecting your this compound conjugate.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with this compound probes.
Guide 1: High Background Fluorescence
High background can obscure the specific signal from your this compound probe, making data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Include an unstained control to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent or choosing a this compound conjugate with a fluorophore in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels. |
| Non-Specific Binding of this compound Probe | 1. Titrate the Probe: Perform a dilution series of the this compound probe to find the optimal concentration that maximizes the signal-to-noise ratio. 2. Use a Blocking Step: Incubate the sample with a blocking buffer before adding the this compound probe. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if used). For this compound, which binds to phosphatidylethanolamine (PE), consider a pre-incubation with a low concentration of unlabeled this compound or an excess of free PE to block non-specific binding sites. 3. Optimize Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. Including a mild detergent like Tween-20 in the wash buffer can also be beneficial. |
| Fixative-Induced Fluorescence | If using aldehyde-based fixatives, try reducing the concentration or incubation time. Alternatively, treat the sample with a reducing agent like sodium borohydride after fixation. |
| Probe Aggregates | Centrifuge the this compound probe solution before use to pellet any aggregates that may have formed during storage. |
Guide 2: Weak or No Signal
A faint or absent signal can be equally frustrating. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of the this compound probe may be too low. Perform a titration to determine the optimal concentration. |
| Insufficient Incubation Time | The incubation time with the this compound probe may be too short. Try increasing the incubation time to allow for sufficient binding to the target. |
| Incorrect Filter Sets/Microscope Settings | Ensure that the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your this compound probe. Check that the laser power and detector gain are set appropriately. |
| Photobleaching | Minimize the sample's exposure to light. Use an anti-fade mounting medium and image promptly after staining. |
| Sample Preparation Issues | Inadequate fixation or permeabilization (if required for intracellular targets) can prevent the probe from reaching its target. Optimize your sample preparation protocol. |
Experimental Protocols
**Protocol 1: General Staining Protocol for Fluorescently Labeled
Technical Support Center: Optimizing Duramycin-Based Assays
Welcome to the technical support center for Duramycin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1576892) and how does it work in assays?
This compound is a small polypeptide antibiotic that binds with high affinity and specificity to phosphatidylethanolamine (B1630911) (PE).[1][2][3][4] In healthy mammalian cells, PE is primarily located on the inner leaflet of the cell membrane. During apoptosis or necrosis, PE becomes exposed on the outer surface of the cell.[1][2][5] this compound-based assays utilize this principle to detect cell death by targeting the exposed PE.[1][4][5] Fluorescently or radioactively labeled this compound is used to quantify the extent of PE exposure, which correlates with the level of apoptosis or necrosis.[2][3][6]
Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can be caused by several factors:
-
High background signal: This can arise from non-specific binding of the this compound probe to the assay surface or other cellular components, as well as autofluorescence from cells or media components.[7][8]
-
Low specific signal: This may be due to a low incidence of apoptosis in the cell population, suboptimal concentration of the this compound probe, or issues with the detection instrument's sensitivity.[9][10]
-
Inconsistent results: Variability in pipetting, temperature fluctuations across the assay plate, or "edge effects" can lead to inconsistent readings between wells.[9][10]
-
Cell health and density: Unhealthy or overly confluent cell cultures can lead to increased spontaneous apoptosis, contributing to a high background.[11]
Q3: How can I be sure that the signal I'm detecting is specific to apoptosis?
To confirm the specificity of the this compound signal for apoptosis, it is recommended to include the following controls in your experiment:
-
Negative Control: Untreated, healthy cells should exhibit minimal this compound binding.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) should show a strong this compound signal.[12]
-
Competition Assay: Pre-incubating apoptotic cells with an unlabeled ("cold") this compound should competitively inhibit the binding of the labeled this compound, leading to a significant reduction in the signal.[2][13] This demonstrates that the binding is specific to the PE target.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound-based assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of this compound: The probe may be binding to the assay plate or other cellular components.[14][15] | a. Blocking Step: Introduce a blocking step using an appropriate blocking agent. See the "Blocking Agents for this compound Assays" table below for options. b. Increase Wash Steps: After incubation with the this compound probe, increase the number of wash steps to more effectively remove unbound probe.[7][8] c. Optimize Probe Concentration: A high concentration of the this compound probe can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration.[7] |
| 2. Autofluorescence: Cells, media (especially those containing phenol (B47542) red), or other reagents can fluoresce, contributing to background noise.[7][8] | a. Use Phenol Red-Free Media: During the assay, switch to a phenol red-free culture medium.[8] b. Include Controls: Run controls with unstained cells and vehicle-only treated cells to determine the baseline autofluorescence and subtract it from your experimental values.[8] c. Use Appropriate Plates: For fluorescence assays, use black-walled microplates to minimize background fluorescence and crosstalk between wells.[9] | |
| Low Specific Signal | 1. Suboptimal Apoptosis Induction: The treatment may not be inducing a sufficient level of apoptosis. | a. Optimize Inducer Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your apoptosis-inducing agent.[12] b. Confirm Apoptosis: Use an orthogonal method, such as caspase activity assays or Annexin V staining, to confirm that apoptosis is being induced.[12] |
| 2. Degraded this compound Probe: The probe may have lost its activity due to improper storage or handling. | a. Proper Storage: Store the this compound probe according to the manufacturer's instructions, typically protected from light and at the recommended temperature. b. Avoid Freeze-Thaw Cycles: Aliquot the probe upon receipt to avoid multiple freeze-thaw cycles.[9] | |
| 3. Insufficient Incubation Time: The this compound probe may not have had enough time to bind to the exposed PE. | a. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound binding.[9] | |
| Inconsistent Results | 1. Pipetting Errors: Inconsistent volumes of reagents or cells can lead to high variability.[9][10] | a. Calibrate Pipettes: Ensure your pipettes are properly calibrated. b. Use Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency.[9] |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell health and reagent concentrations.[8][9] | a. Avoid Outer Wells: Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[8] | |
| 3. Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability.[9] | a. Equilibrate Plate: Allow the plate to equilibrate to the incubation temperature before adding reagents. b. Use a Humidified Incubator: This helps to maintain a stable temperature and humidity.[9] |
Blocking Agents for this compound Assays
Choosing the right blocking agent is crucial for reducing non-specific binding. Here are some common options:
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 3-5% in PBS or TBS | - Readily available.[16] - Generally effective at reducing background. | - Can sometimes cross-react with antibodies if they are used in the assay.[17] - May not be suitable for all cell types. |
| Non-fat Dry Milk | 2.5-5% in PBS or TBS | - Inexpensive and readily available.[16][18] | - Contains phosphoproteins, which can interfere with the detection of phosphorylated targets.[16][17] - Contains biotin, making it incompatible with avidin-biotin detection systems.[17] |
| Normal Serum (e.g., from goat or horse) | 5-10% | - Can be very effective as it contains a mixture of proteins.[18] | - More expensive than BSA or milk.[17][18] - Contains immunoglobulins that can cross-react with primary or secondary antibodies.[17][18] |
| Commercial Protein-Free Blockers | Varies by manufacturer | - Eliminate cross-reactivity issues associated with protein-based blockers.[17] - Provide consistent performance.[17] | - Can be more expensive than "home-brew" solutions. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of a fluorescently labeled this compound probe for your specific cell type and assay conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescently labeled this compound probe
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells into the wells of a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay.
-
Induce Apoptosis: Treat a subset of the wells with your apoptosis-inducing agent at a predetermined optimal concentration and for the optimal duration. Include an untreated control group.
-
Prepare this compound Dilutions: Prepare a serial dilution of the fluorescently labeled this compound probe in a suitable assay buffer (e.g., PBS with 1% BSA). Concentrations could range from 0.1 nM to 100 nM.
-
Incubation: After inducing apoptosis, wash the cells gently with PBS. Then, add the different concentrations of the this compound probe to both the apoptotic and non-apoptotic cells.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Wash: Gently wash the cells three times with PBS to remove unbound this compound.
-
Read Fluorescence: Add fresh PBS to each well and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Data Analysis: For each this compound concentration, calculate the signal-to-noise ratio by dividing the average fluorescence of the apoptotic cells by the average fluorescence of the non-apoptotic cells. The optimal concentration will be the one that provides the highest signal-to-noise ratio without causing excessive background in the non-apoptotic cells.
Protocol 2: Standard this compound-Based Apoptosis Assay
This protocol provides a general workflow for detecting apoptosis using a this compound-based assay.
Materials:
-
Cells to be assayed
-
Complete cell culture medium
-
Apoptosis-inducing agent and vehicle control
-
Optimized concentration of fluorescently labeled this compound probe
-
Assay buffer (e.g., PBS with 1% BSA)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with your compound of interest to induce apoptosis. Include appropriate positive and negative controls.
-
Wash: After the treatment period, gently wash the cells twice with PBS.
-
This compound Incubation: Add the optimized concentration of the fluorescently labeled this compound probe (diluted in assay buffer) to each well.
-
Incubate: Incubate the plate for the predetermined optimal time at room temperature, protected from light.
-
Wash: Gently wash the cells three times with assay buffer to remove any unbound probe.
-
Data Acquisition: Add fresh assay buffer to the wells and measure the fluorescence using a plate reader. Alternatively, visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the negative control to determine the fold-change in this compound binding.
Visualizations
Caption: this compound binding to exposed PE on apoptotic cells.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound-Based Molecular Probes for Cell Death Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled this compound SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [99mTc]this compound for cell death imaging: Impact of kit formulation, purification and species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. Nonspecific Binding in Immunoassays for Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Duramycin-Based Assays
Welcome to the technical support center for Duramycin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1576892) and how does it work in assays?
This compound is a small polypeptide antibiotic that binds with high affinity and specificity to phosphatidylethanolamine (B1630911) (PE).[1][2][3][4] In healthy mammalian cells, PE is primarily located on the inner leaflet of the cell membrane. During apoptosis or necrosis, PE becomes exposed on the outer surface of the cell.[1][2][5] this compound-based assays utilize this principle to detect cell death by targeting the exposed PE.[1][4][5] Fluorescently or radioactively labeled this compound is used to quantify the extent of PE exposure, which correlates with the level of apoptosis or necrosis.[2][3][6]
Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can be caused by several factors:
-
High background signal: This can arise from non-specific binding of the this compound probe to the assay surface or other cellular components, as well as autofluorescence from cells or media components.[7][8]
-
Low specific signal: This may be due to a low incidence of apoptosis in the cell population, suboptimal concentration of the this compound probe, or issues with the detection instrument's sensitivity.[9][10]
-
Inconsistent results: Variability in pipetting, temperature fluctuations across the assay plate, or "edge effects" can lead to inconsistent readings between wells.[9][10]
-
Cell health and density: Unhealthy or overly confluent cell cultures can lead to increased spontaneous apoptosis, contributing to a high background.[11]
Q3: How can I be sure that the signal I'm detecting is specific to apoptosis?
To confirm the specificity of the this compound signal for apoptosis, it is recommended to include the following controls in your experiment:
-
Negative Control: Untreated, healthy cells should exhibit minimal this compound binding.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) should show a strong this compound signal.[12]
-
Competition Assay: Pre-incubating apoptotic cells with an unlabeled ("cold") this compound should competitively inhibit the binding of the labeled this compound, leading to a significant reduction in the signal.[2][13] This demonstrates that the binding is specific to the PE target.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound-based assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of this compound: The probe may be binding to the assay plate or other cellular components.[14][15] | a. Blocking Step: Introduce a blocking step using an appropriate blocking agent. See the "Blocking Agents for this compound Assays" table below for options. b. Increase Wash Steps: After incubation with the this compound probe, increase the number of wash steps to more effectively remove unbound probe.[7][8] c. Optimize Probe Concentration: A high concentration of the this compound probe can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration.[7] |
| 2. Autofluorescence: Cells, media (especially those containing phenol (B47542) red), or other reagents can fluoresce, contributing to background noise.[7][8] | a. Use Phenol Red-Free Media: During the assay, switch to a phenol red-free culture medium.[8] b. Include Controls: Run controls with unstained cells and vehicle-only treated cells to determine the baseline autofluorescence and subtract it from your experimental values.[8] c. Use Appropriate Plates: For fluorescence assays, use black-walled microplates to minimize background fluorescence and crosstalk between wells.[9] | |
| Low Specific Signal | 1. Suboptimal Apoptosis Induction: The treatment may not be inducing a sufficient level of apoptosis. | a. Optimize Inducer Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your apoptosis-inducing agent.[12] b. Confirm Apoptosis: Use an orthogonal method, such as caspase activity assays or Annexin V staining, to confirm that apoptosis is being induced.[12] |
| 2. Degraded this compound Probe: The probe may have lost its activity due to improper storage or handling. | a. Proper Storage: Store the this compound probe according to the manufacturer's instructions, typically protected from light and at the recommended temperature. b. Avoid Freeze-Thaw Cycles: Aliquot the probe upon receipt to avoid multiple freeze-thaw cycles.[9] | |
| 3. Insufficient Incubation Time: The this compound probe may not have had enough time to bind to the exposed PE. | a. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound binding.[9] | |
| Inconsistent Results | 1. Pipetting Errors: Inconsistent volumes of reagents or cells can lead to high variability.[9][10] | a. Calibrate Pipettes: Ensure your pipettes are properly calibrated. b. Use Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency.[9] |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell health and reagent concentrations.[8][9] | a. Avoid Outer Wells: Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[8] | |
| 3. Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability.[9] | a. Equilibrate Plate: Allow the plate to equilibrate to the incubation temperature before adding reagents. b. Use a Humidified Incubator: This helps to maintain a stable temperature and humidity.[9] |
Blocking Agents for this compound Assays
Choosing the right blocking agent is crucial for reducing non-specific binding. Here are some common options:
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 3-5% in PBS or TBS | - Readily available.[16] - Generally effective at reducing background. | - Can sometimes cross-react with antibodies if they are used in the assay.[17] - May not be suitable for all cell types. |
| Non-fat Dry Milk | 2.5-5% in PBS or TBS | - Inexpensive and readily available.[16][18] | - Contains phosphoproteins, which can interfere with the detection of phosphorylated targets.[16][17] - Contains biotin, making it incompatible with avidin-biotin detection systems.[17] |
| Normal Serum (e.g., from goat or horse) | 5-10% | - Can be very effective as it contains a mixture of proteins.[18] | - More expensive than BSA or milk.[17][18] - Contains immunoglobulins that can cross-react with primary or secondary antibodies.[17][18] |
| Commercial Protein-Free Blockers | Varies by manufacturer | - Eliminate cross-reactivity issues associated with protein-based blockers.[17] - Provide consistent performance.[17] | - Can be more expensive than "home-brew" solutions. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of a fluorescently labeled this compound probe for your specific cell type and assay conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescently labeled this compound probe
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells into the wells of a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay.
-
Induce Apoptosis: Treat a subset of the wells with your apoptosis-inducing agent at a predetermined optimal concentration and for the optimal duration. Include an untreated control group.
-
Prepare this compound Dilutions: Prepare a serial dilution of the fluorescently labeled this compound probe in a suitable assay buffer (e.g., PBS with 1% BSA). Concentrations could range from 0.1 nM to 100 nM.
-
Incubation: After inducing apoptosis, wash the cells gently with PBS. Then, add the different concentrations of the this compound probe to both the apoptotic and non-apoptotic cells.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Wash: Gently wash the cells three times with PBS to remove unbound this compound.
-
Read Fluorescence: Add fresh PBS to each well and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Data Analysis: For each this compound concentration, calculate the signal-to-noise ratio by dividing the average fluorescence of the apoptotic cells by the average fluorescence of the non-apoptotic cells. The optimal concentration will be the one that provides the highest signal-to-noise ratio without causing excessive background in the non-apoptotic cells.
Protocol 2: Standard this compound-Based Apoptosis Assay
This protocol provides a general workflow for detecting apoptosis using a this compound-based assay.
Materials:
-
Cells to be assayed
-
Complete cell culture medium
-
Apoptosis-inducing agent and vehicle control
-
Optimized concentration of fluorescently labeled this compound probe
-
Assay buffer (e.g., PBS with 1% BSA)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with your compound of interest to induce apoptosis. Include appropriate positive and negative controls.
-
Wash: After the treatment period, gently wash the cells twice with PBS.
-
This compound Incubation: Add the optimized concentration of the fluorescently labeled this compound probe (diluted in assay buffer) to each well.
-
Incubate: Incubate the plate for the predetermined optimal time at room temperature, protected from light.
-
Wash: Gently wash the cells three times with assay buffer to remove any unbound probe.
-
Data Acquisition: Add fresh assay buffer to the wells and measure the fluorescence using a plate reader. Alternatively, visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the negative control to determine the fold-change in this compound binding.
Visualizations
Caption: this compound binding to exposed PE on apoptotic cells.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound-Based Molecular Probes for Cell Death Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled this compound SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [99mTc]this compound for cell death imaging: Impact of kit formulation, purification and species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. Nonspecific Binding in Immunoassays for Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Duramycin-Based Assays
Welcome to the technical support center for Duramycin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in assays?
This compound is a small polypeptide antibiotic that binds with high affinity and specificity to phosphatidylethanolamine (PE).[1][2][3][4] In healthy mammalian cells, PE is primarily located on the inner leaflet of the cell membrane. During apoptosis or necrosis, PE becomes exposed on the outer surface of the cell.[1][2][5] this compound-based assays utilize this principle to detect cell death by targeting the exposed PE.[1][4][5] Fluorescently or radioactively labeled this compound is used to quantify the extent of PE exposure, which correlates with the level of apoptosis or necrosis.[2][3][6]
Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can be caused by several factors:
-
High background signal: This can arise from non-specific binding of the this compound probe to the assay surface or other cellular components, as well as autofluorescence from cells or media components.[7][8]
-
Low specific signal: This may be due to a low incidence of apoptosis in the cell population, suboptimal concentration of the this compound probe, or issues with the detection instrument's sensitivity.[9][10]
-
Inconsistent results: Variability in pipetting, temperature fluctuations across the assay plate, or "edge effects" can lead to inconsistent readings between wells.[9][10]
-
Cell health and density: Unhealthy or overly confluent cell cultures can lead to increased spontaneous apoptosis, contributing to a high background.[11]
Q3: How can I be sure that the signal I'm detecting is specific to apoptosis?
To confirm the specificity of the this compound signal for apoptosis, it is recommended to include the following controls in your experiment:
-
Negative Control: Untreated, healthy cells should exhibit minimal this compound binding.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) should show a strong this compound signal.[12]
-
Competition Assay: Pre-incubating apoptotic cells with an unlabeled ("cold") this compound should competitively inhibit the binding of the labeled this compound, leading to a significant reduction in the signal.[2][13] This demonstrates that the binding is specific to the PE target.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound-based assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of this compound: The probe may be binding to the assay plate or other cellular components.[14][15] | a. Blocking Step: Introduce a blocking step using an appropriate blocking agent. See the "Blocking Agents for this compound Assays" table below for options. b. Increase Wash Steps: After incubation with the this compound probe, increase the number of wash steps to more effectively remove unbound probe.[7][8] c. Optimize Probe Concentration: A high concentration of the this compound probe can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration.[7] |
| 2. Autofluorescence: Cells, media (especially those containing phenol red), or other reagents can fluoresce, contributing to background noise.[7][8] | a. Use Phenol Red-Free Media: During the assay, switch to a phenol red-free culture medium.[8] b. Include Controls: Run controls with unstained cells and vehicle-only treated cells to determine the baseline autofluorescence and subtract it from your experimental values.[8] c. Use Appropriate Plates: For fluorescence assays, use black-walled microplates to minimize background fluorescence and crosstalk between wells.[9] | |
| Low Specific Signal | 1. Suboptimal Apoptosis Induction: The treatment may not be inducing a sufficient level of apoptosis. | a. Optimize Inducer Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your apoptosis-inducing agent.[12] b. Confirm Apoptosis: Use an orthogonal method, such as caspase activity assays or Annexin V staining, to confirm that apoptosis is being induced.[12] |
| 2. Degraded this compound Probe: The probe may have lost its activity due to improper storage or handling. | a. Proper Storage: Store the this compound probe according to the manufacturer's instructions, typically protected from light and at the recommended temperature. b. Avoid Freeze-Thaw Cycles: Aliquot the probe upon receipt to avoid multiple freeze-thaw cycles.[9] | |
| 3. Insufficient Incubation Time: The this compound probe may not have had enough time to bind to the exposed PE. | a. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound binding.[9] | |
| Inconsistent Results | 1. Pipetting Errors: Inconsistent volumes of reagents or cells can lead to high variability.[9][10] | a. Calibrate Pipettes: Ensure your pipettes are properly calibrated. b. Use Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency.[9] |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell health and reagent concentrations.[8][9] | a. Avoid Outer Wells: Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[8] | |
| 3. Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability.[9] | a. Equilibrate Plate: Allow the plate to equilibrate to the incubation temperature before adding reagents. b. Use a Humidified Incubator: This helps to maintain a stable temperature and humidity.[9] |
Blocking Agents for this compound Assays
Choosing the right blocking agent is crucial for reducing non-specific binding. Here are some common options:
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 3-5% in PBS or TBS | - Readily available.[16] - Generally effective at reducing background. | - Can sometimes cross-react with antibodies if they are used in the assay.[17] - May not be suitable for all cell types. |
| Non-fat Dry Milk | 2.5-5% in PBS or TBS | - Inexpensive and readily available.[16][18] | - Contains phosphoproteins, which can interfere with the detection of phosphorylated targets.[16][17] - Contains biotin, making it incompatible with avidin-biotin detection systems.[17] |
| Normal Serum (e.g., from goat or horse) | 5-10% | - Can be very effective as it contains a mixture of proteins.[18] | - More expensive than BSA or milk.[17][18] - Contains immunoglobulins that can cross-react with primary or secondary antibodies.[17][18] |
| Commercial Protein-Free Blockers | Varies by manufacturer | - Eliminate cross-reactivity issues associated with protein-based blockers.[17] - Provide consistent performance.[17] | - Can be more expensive than "home-brew" solutions. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of a fluorescently labeled this compound probe for your specific cell type and assay conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescently labeled this compound probe
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells into the wells of a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay.
-
Induce Apoptosis: Treat a subset of the wells with your apoptosis-inducing agent at a predetermined optimal concentration and for the optimal duration. Include an untreated control group.
-
Prepare this compound Dilutions: Prepare a serial dilution of the fluorescently labeled this compound probe in a suitable assay buffer (e.g., PBS with 1% BSA). Concentrations could range from 0.1 nM to 100 nM.
-
Incubation: After inducing apoptosis, wash the cells gently with PBS. Then, add the different concentrations of the this compound probe to both the apoptotic and non-apoptotic cells.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Wash: Gently wash the cells three times with PBS to remove unbound this compound.
-
Read Fluorescence: Add fresh PBS to each well and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Data Analysis: For each this compound concentration, calculate the signal-to-noise ratio by dividing the average fluorescence of the apoptotic cells by the average fluorescence of the non-apoptotic cells. The optimal concentration will be the one that provides the highest signal-to-noise ratio without causing excessive background in the non-apoptotic cells.
Protocol 2: Standard this compound-Based Apoptosis Assay
This protocol provides a general workflow for detecting apoptosis using a this compound-based assay.
Materials:
-
Cells to be assayed
-
Complete cell culture medium
-
Apoptosis-inducing agent and vehicle control
-
Optimized concentration of fluorescently labeled this compound probe
-
Assay buffer (e.g., PBS with 1% BSA)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with your compound of interest to induce apoptosis. Include appropriate positive and negative controls.
-
Wash: After the treatment period, gently wash the cells twice with PBS.
-
This compound Incubation: Add the optimized concentration of the fluorescently labeled this compound probe (diluted in assay buffer) to each well.
-
Incubate: Incubate the plate for the predetermined optimal time at room temperature, protected from light.
-
Wash: Gently wash the cells three times with assay buffer to remove any unbound probe.
-
Data Acquisition: Add fresh assay buffer to the wells and measure the fluorescence using a plate reader. Alternatively, visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the negative control to determine the fold-change in this compound binding.
Visualizations
Caption: this compound binding to exposed PE on apoptotic cells.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound-Based Molecular Probes for Cell Death Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled this compound SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [99mTc]this compound for cell death imaging: Impact of kit formulation, purification and species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. Nonspecific Binding in Immunoassays for Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
common pitfalls to avoid in Duramycin labeling procedures
Welcome to the technical support center for Duramycin labeling procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound conjugates in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what does it bind?
This compound is a small, 19-amino acid polypeptide that belongs to the lantibiotic family of peptides. It has a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[1] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, PE becomes exposed on the outer leaflet, making it accessible for this compound binding.[2][3]
Q2: What are the primary applications of fluorescently-labeled this compound?
Fluorescently-labeled this compound is primarily used as a probe to detect the exposure of phosphatidylethanolamine (PE) on the cell surface. This makes it a valuable tool for:
-
Detecting Apoptosis and Necrosis: Similar to Annexin V, which binds to phosphatidylserine (B164497) (PS), this compound can identify cells undergoing programmed cell death or injury by binding to externalized PE.[1][2]
-
Flow Cytometry: Quantifying apoptotic and necrotic cell populations within a heterogeneous sample.[1]
-
Fluorescence Microscopy: Visualizing the spatial distribution of PE-exposing cells within tissues or cell cultures.
-
Bacterial Studies: Investigating the composition and structure of bacterial cell envelopes, as PE is a major component of the outer membrane in some bacteria.[4][5]
Q3: How does this compound compare to Annexin V for apoptosis detection?
Both this compound and Annexin V are used to detect early events in apoptosis by binding to externalized phospholipids. However, they have distinct targets and some differing characteristics:
| Feature | This compound | Annexin V |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) |
| Molecular Weight | ~2 kDa | ~36 kDa |
| Binding Affinity | High affinity for PE. | High affinity for PS. |
| Advantages | Smaller size may allow for better tissue penetration and faster clearance in vivo.[2] Higher availability of PE on the cell surface compared to PS can be an advantage.[2] | Well-established and widely used apoptosis marker. |
| Considerations | PE externalization can also occur in necrotic cells. | PS externalization also occurs in late apoptosis and necrosis. |
Studies have shown that [99mTc]this compound can bind avidly to atherosclerotic lesions with a higher plaque-to-background ratio compared to [99mTc]Annexin V.[6]
Q4: Can I use this compound to label fixed cells?
Fixation methods, particularly those using aldehydes like formaldehyde, can cross-link proteins and may alter membrane structures. This can potentially mask the binding site of this compound on phosphatidylethanolamine. Therefore, it is generally recommended to label live cells with this compound before fixation. If fixation is required prior to analysis, the protocol should be carefully optimized, and a comparison with live-cell staining is advised to ensure the validity of the results. The impact of fixation on protein availability and cellular morphology has been documented, and similar effects can be anticipated for lipid-binding probes.[7]
Troubleshooting Guide
Problem 1: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Titrate the this compound conjugate to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Presence of dead cells. | Dead cells can non-specifically bind fluorescent probes. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish and gate out dead cells during flow cytometry analysis. For microscopy, observe cell morphology to identify necrotic cells. |
| Non-specific binding to other cellular components. | Increase the number of washing steps after incubation with this compound to remove unbound probe. Consider using a blocking buffer, although the effectiveness may vary depending on the cell type and experimental conditions. |
| Autofluorescence of cells or tissue. | Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorescently-labeled this compound with a longer wavelength (e.g., in the red or far-red spectrum) to minimize overlap. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low level of PE externalization. | Ensure that your experimental conditions are sufficient to induce apoptosis or the biological process you are studying. Include positive and negative controls to validate your experimental setup. |
| This compound concentration is too low. | Titrate the this compound conjugate to a higher concentration. Ensure that the staining buffer conditions are optimal for binding. |
| Degradation of the this compound conjugate. | Store the this compound conjugate according to the manufacturer's instructions, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Photobleaching of the fluorophore. | Minimize the exposure of your sample to light during incubation and imaging. Use an anti-fade mounting medium for fluorescence microscopy. |
| Incorrect instrument settings. | Ensure that the excitation and emission settings on the flow cytometer or microscope are appropriate for the fluorophore conjugated to this compound. |
Problem 3: this compound Aggregation
| Possible Cause | Recommended Solution |
| Improper storage or handling. | Reconstitute the lyophilized this compound conjugate according to the manufacturer's instructions. Briefly centrifuge the vial before opening to ensure the powder is at the bottom. |
| High concentration in aqueous solution. | Some peptides can aggregate at high concentrations. If you suspect aggregation, you can try to briefly sonicate the reconstituted solution. Prepare working dilutions shortly before use. |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-treated control cell population.
-
Harvest the cells and wash them once with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled this compound.
-
(Optional) Add 5 µL of a viability dye (e.g., Propidium Iodide).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with this compound only, and cells stained with viability dye only) to set up compensation and gates.
-
Protocol 2: Detection of PE Exposure by Fluorescence Microscopy
-
Cell Preparation:
-
Grow cells on coverslips or in a chamber slide.
-
Induce apoptosis using your chosen method.
-
Gently wash the cells twice with 1X Binding Buffer.
-
-
Staining:
-
Prepare a staining solution containing the fluorescently-labeled this compound at the optimized concentration in 1X Binding Buffer.
-
Add the staining solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.
-
(Optional) A viability dye can be included in the staining solution.
-
-
Imaging:
-
Gently wash the cells three times with 1X Binding Buffer.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human study of a novel cell death tracer [99mTc]Tc-Duramycin: safety, biodistribution and radiation dosimetry in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 5. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of [99mTc]this compound and [99mTc]Annexin V in SPECT/CT Imaging Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid in Duramycin labeling procedures
Welcome to the technical support center for Duramycin labeling procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound conjugates in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what does it bind?
This compound is a small, 19-amino acid polypeptide that belongs to the lantibiotic family of peptides. It has a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[1] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, PE becomes exposed on the outer leaflet, making it accessible for this compound binding.[2][3]
Q2: What are the primary applications of fluorescently-labeled this compound?
Fluorescently-labeled this compound is primarily used as a probe to detect the exposure of phosphatidylethanolamine (PE) on the cell surface. This makes it a valuable tool for:
-
Detecting Apoptosis and Necrosis: Similar to Annexin V, which binds to phosphatidylserine (B164497) (PS), this compound can identify cells undergoing programmed cell death or injury by binding to externalized PE.[1][2]
-
Flow Cytometry: Quantifying apoptotic and necrotic cell populations within a heterogeneous sample.[1]
-
Fluorescence Microscopy: Visualizing the spatial distribution of PE-exposing cells within tissues or cell cultures.
-
Bacterial Studies: Investigating the composition and structure of bacterial cell envelopes, as PE is a major component of the outer membrane in some bacteria.[4][5]
Q3: How does this compound compare to Annexin V for apoptosis detection?
Both this compound and Annexin V are used to detect early events in apoptosis by binding to externalized phospholipids. However, they have distinct targets and some differing characteristics:
| Feature | This compound | Annexin V |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) |
| Molecular Weight | ~2 kDa | ~36 kDa |
| Binding Affinity | High affinity for PE. | High affinity for PS. |
| Advantages | Smaller size may allow for better tissue penetration and faster clearance in vivo.[2] Higher availability of PE on the cell surface compared to PS can be an advantage.[2] | Well-established and widely used apoptosis marker. |
| Considerations | PE externalization can also occur in necrotic cells. | PS externalization also occurs in late apoptosis and necrosis. |
Studies have shown that [99mTc]this compound can bind avidly to atherosclerotic lesions with a higher plaque-to-background ratio compared to [99mTc]Annexin V.[6]
Q4: Can I use this compound to label fixed cells?
Fixation methods, particularly those using aldehydes like formaldehyde, can cross-link proteins and may alter membrane structures. This can potentially mask the binding site of this compound on phosphatidylethanolamine. Therefore, it is generally recommended to label live cells with this compound before fixation. If fixation is required prior to analysis, the protocol should be carefully optimized, and a comparison with live-cell staining is advised to ensure the validity of the results. The impact of fixation on protein availability and cellular morphology has been documented, and similar effects can be anticipated for lipid-binding probes.[7]
Troubleshooting Guide
Problem 1: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Titrate the this compound conjugate to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Presence of dead cells. | Dead cells can non-specifically bind fluorescent probes. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish and gate out dead cells during flow cytometry analysis. For microscopy, observe cell morphology to identify necrotic cells. |
| Non-specific binding to other cellular components. | Increase the number of washing steps after incubation with this compound to remove unbound probe. Consider using a blocking buffer, although the effectiveness may vary depending on the cell type and experimental conditions. |
| Autofluorescence of cells or tissue. | Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorescently-labeled this compound with a longer wavelength (e.g., in the red or far-red spectrum) to minimize overlap. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low level of PE externalization. | Ensure that your experimental conditions are sufficient to induce apoptosis or the biological process you are studying. Include positive and negative controls to validate your experimental setup. |
| This compound concentration is too low. | Titrate the this compound conjugate to a higher concentration. Ensure that the staining buffer conditions are optimal for binding. |
| Degradation of the this compound conjugate. | Store the this compound conjugate according to the manufacturer's instructions, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Photobleaching of the fluorophore. | Minimize the exposure of your sample to light during incubation and imaging. Use an anti-fade mounting medium for fluorescence microscopy. |
| Incorrect instrument settings. | Ensure that the excitation and emission settings on the flow cytometer or microscope are appropriate for the fluorophore conjugated to this compound. |
Problem 3: this compound Aggregation
| Possible Cause | Recommended Solution |
| Improper storage or handling. | Reconstitute the lyophilized this compound conjugate according to the manufacturer's instructions. Briefly centrifuge the vial before opening to ensure the powder is at the bottom. |
| High concentration in aqueous solution. | Some peptides can aggregate at high concentrations. If you suspect aggregation, you can try to briefly sonicate the reconstituted solution. Prepare working dilutions shortly before use. |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-treated control cell population.
-
Harvest the cells and wash them once with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled this compound.
-
(Optional) Add 5 µL of a viability dye (e.g., Propidium Iodide).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with this compound only, and cells stained with viability dye only) to set up compensation and gates.
-
Protocol 2: Detection of PE Exposure by Fluorescence Microscopy
-
Cell Preparation:
-
Grow cells on coverslips or in a chamber slide.
-
Induce apoptosis using your chosen method.
-
Gently wash the cells twice with 1X Binding Buffer.
-
-
Staining:
-
Prepare a staining solution containing the fluorescently-labeled this compound at the optimized concentration in 1X Binding Buffer.
-
Add the staining solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.
-
(Optional) A viability dye can be included in the staining solution.
-
-
Imaging:
-
Gently wash the cells three times with 1X Binding Buffer.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human study of a novel cell death tracer [99mTc]Tc-Duramycin: safety, biodistribution and radiation dosimetry in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 5. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of [99mTc]this compound and [99mTc]Annexin V in SPECT/CT Imaging Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid in Duramycin labeling procedures
Welcome to the technical support center for Duramycin labeling procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound conjugates in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what does it bind?
This compound is a small, 19-amino acid polypeptide that belongs to the lantibiotic family of peptides. It has a high affinity and specificity for phosphatidylethanolamine (PE), a phospholipid component of cell membranes.[1] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, PE becomes exposed on the outer leaflet, making it accessible for this compound binding.[2][3]
Q2: What are the primary applications of fluorescently-labeled this compound?
Fluorescently-labeled this compound is primarily used as a probe to detect the exposure of phosphatidylethanolamine (PE) on the cell surface. This makes it a valuable tool for:
-
Detecting Apoptosis and Necrosis: Similar to Annexin V, which binds to phosphatidylserine (PS), this compound can identify cells undergoing programmed cell death or injury by binding to externalized PE.[1][2]
-
Flow Cytometry: Quantifying apoptotic and necrotic cell populations within a heterogeneous sample.[1]
-
Fluorescence Microscopy: Visualizing the spatial distribution of PE-exposing cells within tissues or cell cultures.
-
Bacterial Studies: Investigating the composition and structure of bacterial cell envelopes, as PE is a major component of the outer membrane in some bacteria.[4][5]
Q3: How does this compound compare to Annexin V for apoptosis detection?
Both this compound and Annexin V are used to detect early events in apoptosis by binding to externalized phospholipids. However, they have distinct targets and some differing characteristics:
| Feature | This compound | Annexin V |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) |
| Molecular Weight | ~2 kDa | ~36 kDa |
| Binding Affinity | High affinity for PE. | High affinity for PS. |
| Advantages | Smaller size may allow for better tissue penetration and faster clearance in vivo.[2] Higher availability of PE on the cell surface compared to PS can be an advantage.[2] | Well-established and widely used apoptosis marker. |
| Considerations | PE externalization can also occur in necrotic cells. | PS externalization also occurs in late apoptosis and necrosis. |
Studies have shown that [99mTc]this compound can bind avidly to atherosclerotic lesions with a higher plaque-to-background ratio compared to [99mTc]Annexin V.[6]
Q4: Can I use this compound to label fixed cells?
Fixation methods, particularly those using aldehydes like formaldehyde, can cross-link proteins and may alter membrane structures. This can potentially mask the binding site of this compound on phosphatidylethanolamine. Therefore, it is generally recommended to label live cells with this compound before fixation. If fixation is required prior to analysis, the protocol should be carefully optimized, and a comparison with live-cell staining is advised to ensure the validity of the results. The impact of fixation on protein availability and cellular morphology has been documented, and similar effects can be anticipated for lipid-binding probes.[7]
Troubleshooting Guide
Problem 1: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Titrate the this compound conjugate to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Presence of dead cells. | Dead cells can non-specifically bind fluorescent probes. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish and gate out dead cells during flow cytometry analysis. For microscopy, observe cell morphology to identify necrotic cells. |
| Non-specific binding to other cellular components. | Increase the number of washing steps after incubation with this compound to remove unbound probe. Consider using a blocking buffer, although the effectiveness may vary depending on the cell type and experimental conditions. |
| Autofluorescence of cells or tissue. | Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorescently-labeled this compound with a longer wavelength (e.g., in the red or far-red spectrum) to minimize overlap. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low level of PE externalization. | Ensure that your experimental conditions are sufficient to induce apoptosis or the biological process you are studying. Include positive and negative controls to validate your experimental setup. |
| This compound concentration is too low. | Titrate the this compound conjugate to a higher concentration. Ensure that the staining buffer conditions are optimal for binding. |
| Degradation of the this compound conjugate. | Store the this compound conjugate according to the manufacturer's instructions, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Photobleaching of the fluorophore. | Minimize the exposure of your sample to light during incubation and imaging. Use an anti-fade mounting medium for fluorescence microscopy. |
| Incorrect instrument settings. | Ensure that the excitation and emission settings on the flow cytometer or microscope are appropriate for the fluorophore conjugated to this compound. |
Problem 3: this compound Aggregation
| Possible Cause | Recommended Solution |
| Improper storage or handling. | Reconstitute the lyophilized this compound conjugate according to the manufacturer's instructions. Briefly centrifuge the vial before opening to ensure the powder is at the bottom. |
| High concentration in aqueous solution. | Some peptides can aggregate at high concentrations. If you suspect aggregation, you can try to briefly sonicate the reconstituted solution. Prepare working dilutions shortly before use. |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-treated control cell population.
-
Harvest the cells and wash them once with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled this compound.
-
(Optional) Add 5 µL of a viability dye (e.g., Propidium Iodide).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with this compound only, and cells stained with viability dye only) to set up compensation and gates.
-
Protocol 2: Detection of PE Exposure by Fluorescence Microscopy
-
Cell Preparation:
-
Grow cells on coverslips or in a chamber slide.
-
Induce apoptosis using your chosen method.
-
Gently wash the cells twice with 1X Binding Buffer.
-
-
Staining:
-
Prepare a staining solution containing the fluorescently-labeled this compound at the optimized concentration in 1X Binding Buffer.
-
Add the staining solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.
-
(Optional) A viability dye can be included in the staining solution.
-
-
Imaging:
-
Gently wash the cells three times with 1X Binding Buffer.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human study of a novel cell death tracer [99mTc]Tc-Duramycin: safety, biodistribution and radiation dosimetry in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 5. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of [99mTc]this compound and [99mTc]Annexin V in SPECT/CT Imaging Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Duramycin Incubation Time for Apoptosis Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Duramycin-induced apoptosis detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a polypeptide antibiotic that binds with high affinity to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[1] In healthy cells, PE is primarily located on the inner leaflet of the plasma membrane. During apoptosis, PE is translocated to the outer leaflet, where it can be targeted by this compound.[1] The binding of this compound to exposed PE on the cell surface is thought to disrupt membrane integrity and function, leading to the induction of apoptosis.[1] While the precise downstream signaling cascade is still under investigation, evidence suggests that related compounds can activate the extrinsic apoptosis pathway.
Q2: Why is optimizing the incubation time for this compound treatment crucial?
A2: The induction of apoptosis is a dynamic process with a distinct timeline of events, from initial signaling to late-stage cellular dismantling.[2] The optimal incubation time for detecting apoptosis depends on several factors, including the cell line, this compound concentration, and the specific apoptotic event being measured.[2][3] Harvesting cells too early may result in a low or undetectable apoptotic signal, while harvesting too late might lead to an overestimation of apoptosis due to secondary necrosis.[4] Therefore, a time-course experiment is essential to identify the peak window for observing apoptosis in your specific experimental setup.
Q3: What are the typical concentration ranges and incubation times for this compound-induced apoptosis?
A3: The effective concentration of this compound is highly cell-type dependent. Studies have shown that this compound can reduce cell proliferation in a dose-dependent manner, with concentrations ranging from 0.125 to 12.5 µmol/l showing effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Incubation times can vary significantly, with early apoptotic events potentially detectable within hours and more significant apoptosis often observed between 24 and 48 hours.[5][6]
Q4: Can this compound induce other forms of cell death besides apoptosis?
A4: Yes, at higher concentrations, this compound has been observed to induce necrosis.[1][7] It is therefore critical to carefully titrate the this compound concentration to selectively induce apoptosis while minimizing necrotic cell death. Assays like Annexin V/PI staining are useful for distinguishing between apoptotic and necrotic cells.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable apoptosis | 1. Suboptimal Incubation Time: Cells were harvested too early, before significant apoptosis occurred. | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. |
| 2. Insufficient this compound Concentration: The concentration used was too low to induce apoptosis in the specific cell line. | 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the EC50 for your cell line. | |
| 3. Cell Line Resistance: The cell line may be resistant to this compound-induced apoptosis. | 3. Use a Positive Control: Treat a known sensitive cell line with this compound to confirm the compound's activity. Consider using a different apoptosis-inducing agent as a positive control for your assay. | |
| High background signal in untreated controls | 1. Unhealthy Cells: Cells were stressed or overly confluent, leading to spontaneous apoptosis. | 1. Ensure Healthy Cell Culture: Use cells in the logarithmic growth phase and ensure they are not overly confluent. Handle cells gently during harvesting.[8] |
| 2. Harsh Cell Handling: Mechanical stress during cell harvesting can damage cell membranes. | 2. Gentle Cell Handling: Use gentle pipetting and centrifugation speeds to minimize cell damage.[8] | |
| High percentage of necrotic cells (Annexin V+/PI+) | 1. Excessive this compound Concentration: The concentration used was too high, leading to necrosis. | 1. Titrate this compound Concentration: Perform a dose-response experiment to find a concentration that maximizes apoptosis while minimizing necrosis. |
| 2. Prolonged Incubation Time: Cells were incubated for too long, leading to secondary necrosis in apoptotic cells. | 2. Optimize Incubation Time: Refer to your time-course experiment to select an earlier time point where early to mid-stage apoptosis is prevalent. |
Data Presentation
Table 1: Time-Dependent Increase in Cell Death Markers After Treatment
This table provides an example of expected results from a time-course experiment. Note that these values are illustrative and the optimal timing will be cell-line and concentration-dependent.
| Treatment | Time Point | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| Untreated Control | 24h | 5% | 1.0 |
| This compound (X µM) | 6h | 15% | 1.5 |
| 12h | 30% | 2.5 | |
| 24h | 60% | 4.0 | |
| 48h | 55% (Increased PI+ population) | 3.5 |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control. Incubate for the predetermined optimal time.
-
Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
This compound
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time points.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a luminometer.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting workflow for low apoptosis detection.
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-induced calcium release in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Duramycin Incubation Time for Apoptosis Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Duramycin-induced apoptosis detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a polypeptide antibiotic that binds with high affinity to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[1] In healthy cells, PE is primarily located on the inner leaflet of the plasma membrane. During apoptosis, PE is translocated to the outer leaflet, where it can be targeted by this compound.[1] The binding of this compound to exposed PE on the cell surface is thought to disrupt membrane integrity and function, leading to the induction of apoptosis.[1] While the precise downstream signaling cascade is still under investigation, evidence suggests that related compounds can activate the extrinsic apoptosis pathway.
Q2: Why is optimizing the incubation time for this compound treatment crucial?
A2: The induction of apoptosis is a dynamic process with a distinct timeline of events, from initial signaling to late-stage cellular dismantling.[2] The optimal incubation time for detecting apoptosis depends on several factors, including the cell line, this compound concentration, and the specific apoptotic event being measured.[2][3] Harvesting cells too early may result in a low or undetectable apoptotic signal, while harvesting too late might lead to an overestimation of apoptosis due to secondary necrosis.[4] Therefore, a time-course experiment is essential to identify the peak window for observing apoptosis in your specific experimental setup.
Q3: What are the typical concentration ranges and incubation times for this compound-induced apoptosis?
A3: The effective concentration of this compound is highly cell-type dependent. Studies have shown that this compound can reduce cell proliferation in a dose-dependent manner, with concentrations ranging from 0.125 to 12.5 µmol/l showing effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Incubation times can vary significantly, with early apoptotic events potentially detectable within hours and more significant apoptosis often observed between 24 and 48 hours.[5][6]
Q4: Can this compound induce other forms of cell death besides apoptosis?
A4: Yes, at higher concentrations, this compound has been observed to induce necrosis.[1][7] It is therefore critical to carefully titrate the this compound concentration to selectively induce apoptosis while minimizing necrotic cell death. Assays like Annexin V/PI staining are useful for distinguishing between apoptotic and necrotic cells.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable apoptosis | 1. Suboptimal Incubation Time: Cells were harvested too early, before significant apoptosis occurred. | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. |
| 2. Insufficient this compound Concentration: The concentration used was too low to induce apoptosis in the specific cell line. | 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the EC50 for your cell line. | |
| 3. Cell Line Resistance: The cell line may be resistant to this compound-induced apoptosis. | 3. Use a Positive Control: Treat a known sensitive cell line with this compound to confirm the compound's activity. Consider using a different apoptosis-inducing agent as a positive control for your assay. | |
| High background signal in untreated controls | 1. Unhealthy Cells: Cells were stressed or overly confluent, leading to spontaneous apoptosis. | 1. Ensure Healthy Cell Culture: Use cells in the logarithmic growth phase and ensure they are not overly confluent. Handle cells gently during harvesting.[8] |
| 2. Harsh Cell Handling: Mechanical stress during cell harvesting can damage cell membranes. | 2. Gentle Cell Handling: Use gentle pipetting and centrifugation speeds to minimize cell damage.[8] | |
| High percentage of necrotic cells (Annexin V+/PI+) | 1. Excessive this compound Concentration: The concentration used was too high, leading to necrosis. | 1. Titrate this compound Concentration: Perform a dose-response experiment to find a concentration that maximizes apoptosis while minimizing necrosis. |
| 2. Prolonged Incubation Time: Cells were incubated for too long, leading to secondary necrosis in apoptotic cells. | 2. Optimize Incubation Time: Refer to your time-course experiment to select an earlier time point where early to mid-stage apoptosis is prevalent. |
Data Presentation
Table 1: Time-Dependent Increase in Cell Death Markers After Treatment
This table provides an example of expected results from a time-course experiment. Note that these values are illustrative and the optimal timing will be cell-line and concentration-dependent.
| Treatment | Time Point | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| Untreated Control | 24h | 5% | 1.0 |
| This compound (X µM) | 6h | 15% | 1.5 |
| 12h | 30% | 2.5 | |
| 24h | 60% | 4.0 | |
| 48h | 55% (Increased PI+ population) | 3.5 |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control. Incubate for the predetermined optimal time.
-
Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
This compound
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time points.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a luminometer.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting workflow for low apoptosis detection.
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-induced calcium release in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Duramycin Incubation Time for Apoptosis Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Duramycin-induced apoptosis detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a polypeptide antibiotic that binds with high affinity to phosphatidylethanolamine (PE), a phospholipid component of cell membranes.[1] In healthy cells, PE is primarily located on the inner leaflet of the plasma membrane. During apoptosis, PE is translocated to the outer leaflet, where it can be targeted by this compound.[1] The binding of this compound to exposed PE on the cell surface is thought to disrupt membrane integrity and function, leading to the induction of apoptosis.[1] While the precise downstream signaling cascade is still under investigation, evidence suggests that related compounds can activate the extrinsic apoptosis pathway.
Q2: Why is optimizing the incubation time for this compound treatment crucial?
A2: The induction of apoptosis is a dynamic process with a distinct timeline of events, from initial signaling to late-stage cellular dismantling.[2] The optimal incubation time for detecting apoptosis depends on several factors, including the cell line, this compound concentration, and the specific apoptotic event being measured.[2][3] Harvesting cells too early may result in a low or undetectable apoptotic signal, while harvesting too late might lead to an overestimation of apoptosis due to secondary necrosis.[4] Therefore, a time-course experiment is essential to identify the peak window for observing apoptosis in your specific experimental setup.
Q3: What are the typical concentration ranges and incubation times for this compound-induced apoptosis?
A3: The effective concentration of this compound is highly cell-type dependent. Studies have shown that this compound can reduce cell proliferation in a dose-dependent manner, with concentrations ranging from 0.125 to 12.5 µmol/l showing effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Incubation times can vary significantly, with early apoptotic events potentially detectable within hours and more significant apoptosis often observed between 24 and 48 hours.[5][6]
Q4: Can this compound induce other forms of cell death besides apoptosis?
A4: Yes, at higher concentrations, this compound has been observed to induce necrosis.[1][7] It is therefore critical to carefully titrate the this compound concentration to selectively induce apoptosis while minimizing necrotic cell death. Assays like Annexin V/PI staining are useful for distinguishing between apoptotic and necrotic cells.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable apoptosis | 1. Suboptimal Incubation Time: Cells were harvested too early, before significant apoptosis occurred. | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. |
| 2. Insufficient this compound Concentration: The concentration used was too low to induce apoptosis in the specific cell line. | 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the EC50 for your cell line. | |
| 3. Cell Line Resistance: The cell line may be resistant to this compound-induced apoptosis. | 3. Use a Positive Control: Treat a known sensitive cell line with this compound to confirm the compound's activity. Consider using a different apoptosis-inducing agent as a positive control for your assay. | |
| High background signal in untreated controls | 1. Unhealthy Cells: Cells were stressed or overly confluent, leading to spontaneous apoptosis. | 1. Ensure Healthy Cell Culture: Use cells in the logarithmic growth phase and ensure they are not overly confluent. Handle cells gently during harvesting.[8] |
| 2. Harsh Cell Handling: Mechanical stress during cell harvesting can damage cell membranes. | 2. Gentle Cell Handling: Use gentle pipetting and centrifugation speeds to minimize cell damage.[8] | |
| High percentage of necrotic cells (Annexin V+/PI+) | 1. Excessive this compound Concentration: The concentration used was too high, leading to necrosis. | 1. Titrate this compound Concentration: Perform a dose-response experiment to find a concentration that maximizes apoptosis while minimizing necrosis. |
| 2. Prolonged Incubation Time: Cells were incubated for too long, leading to secondary necrosis in apoptotic cells. | 2. Optimize Incubation Time: Refer to your time-course experiment to select an earlier time point where early to mid-stage apoptosis is prevalent. |
Data Presentation
Table 1: Time-Dependent Increase in Cell Death Markers After Treatment
This table provides an example of expected results from a time-course experiment. Note that these values are illustrative and the optimal timing will be cell-line and concentration-dependent.
| Treatment | Time Point | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| Untreated Control | 24h | 5% | 1.0 |
| This compound (X µM) | 6h | 15% | 1.5 |
| 12h | 30% | 2.5 | |
| 24h | 60% | 4.0 | |
| 48h | 55% (Increased PI+ population) | 3.5 |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control. Incubate for the predetermined optimal time.
-
Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
This compound
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time points.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a luminometer.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting workflow for low apoptosis detection.
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-induced calcium release in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
best practices for storing and handling Duramycin reagents
This guide provides best practices for storing and handling Duramycin reagents to ensure optimal performance and longevity in your research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: Upon receipt, store the lyophilized this compound powder at 2-8°C.[1][2] Keep the container tightly closed and in a dry, well-ventilated area to prevent degradation.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for reconstituting this compound is 0.1 M HCl at a concentration of 10 mg/mL.[1][2][3][4]
Q3: How should I store the reconstituted this compound solution?
A: For reconstituted antibiotic solutions, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C for up to one year.[5] For short-term storage, 4°C is acceptable, though stability will be reduced compared to freezing.
Q4: Is this compound light sensitive?
A: While specific data on the photosensitivity of this compound is limited, it is a general best practice to protect all antibiotic solutions from light to prevent photodegradation.[5] Store stock and working solutions in amber tubes or wrapped in foil.
Q5: What is the known stability of this compound in experimental conditions?
A: this compound has a stable, crosslinked structure due to its three thioether bonds.[6][7] One study has shown that this compound remains stable in growth media overnight at 30°C.[6] However, the stability of antibiotics in solution can be influenced by temperature, pH, and the specific components of the culture medium.[8][9][10] It is advisable to prepare fresh working solutions from frozen stock aliquots for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Use of an inappropriate solvent. | Ensure you are using 0.1 M HCl for reconstitution.[4] Gentle vortexing may aid dissolution. |
| Trying to dissolve at too high a concentration. | Do not exceed the recommended concentration of 10 mg/mL in 0.1 M HCl.[4] | |
| Precipitation of this compound in Neutral Buffer | This compound has limited solubility in neutral pH solutions. | After dissolving in 0.1 M HCl, you can perform a stepwise dilution into your neutral pH experimental buffer. Observe for any precipitation. If precipitation occurs, you may need to optimize the final concentration or the buffer composition. |
| Loss of Biological Activity | Improper storage of stock solution (e.g., repeated freeze-thaw cycles). | Prepare single-use aliquots of the reconstituted this compound and store them at -20°C.[5] |
| Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid prolonged storage of diluted solutions at room temperature. | |
| Inconsistent Experimental Results | Inconsistent concentration of active this compound. | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and sterile techniques. |
| Cellular resistance developing during prolonged exposure. | Some bacterial strains can develop resistance to this compound after prolonged exposure.[6] Consider this possibility when designing long-term experiments. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound powder to room temperature.
-
Solvent Addition: Using a sterile syringe and needle, add the appropriate volume of 0.1 M HCl to the vial to achieve a final concentration of 10 mg/mL.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. For immediate use, the solution can be kept at 4°C for a short period, but freezing is recommended for long-term stability.
Visual Guides
References
- 1. This compound from Streptoverticillium cinnamoneus ≥90.0% | 1391-36-2 [sigmaaldrich.com]
- 2. This compound from Streptoverticillium cinnamoneus ≥90.0% | 1391-36-2 [sigmaaldrich.com]
- 3. This compound from Streptoverticillium cinnamoneus | Krackeler Scientific, Inc. [krackeler.com]
- 4. scbt.com [scbt.com]
- 5. goldbio.com [goldbio.com]
- 6. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling Duramycin reagents
This guide provides best practices for storing and handling Duramycin reagents to ensure optimal performance and longevity in your research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: Upon receipt, store the lyophilized this compound powder at 2-8°C.[1][2] Keep the container tightly closed and in a dry, well-ventilated area to prevent degradation.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for reconstituting this compound is 0.1 M HCl at a concentration of 10 mg/mL.[1][2][3][4]
Q3: How should I store the reconstituted this compound solution?
A: For reconstituted antibiotic solutions, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C for up to one year.[5] For short-term storage, 4°C is acceptable, though stability will be reduced compared to freezing.
Q4: Is this compound light sensitive?
A: While specific data on the photosensitivity of this compound is limited, it is a general best practice to protect all antibiotic solutions from light to prevent photodegradation.[5] Store stock and working solutions in amber tubes or wrapped in foil.
Q5: What is the known stability of this compound in experimental conditions?
A: this compound has a stable, crosslinked structure due to its three thioether bonds.[6][7] One study has shown that this compound remains stable in growth media overnight at 30°C.[6] However, the stability of antibiotics in solution can be influenced by temperature, pH, and the specific components of the culture medium.[8][9][10] It is advisable to prepare fresh working solutions from frozen stock aliquots for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Use of an inappropriate solvent. | Ensure you are using 0.1 M HCl for reconstitution.[4] Gentle vortexing may aid dissolution. |
| Trying to dissolve at too high a concentration. | Do not exceed the recommended concentration of 10 mg/mL in 0.1 M HCl.[4] | |
| Precipitation of this compound in Neutral Buffer | This compound has limited solubility in neutral pH solutions. | After dissolving in 0.1 M HCl, you can perform a stepwise dilution into your neutral pH experimental buffer. Observe for any precipitation. If precipitation occurs, you may need to optimize the final concentration or the buffer composition. |
| Loss of Biological Activity | Improper storage of stock solution (e.g., repeated freeze-thaw cycles). | Prepare single-use aliquots of the reconstituted this compound and store them at -20°C.[5] |
| Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid prolonged storage of diluted solutions at room temperature. | |
| Inconsistent Experimental Results | Inconsistent concentration of active this compound. | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and sterile techniques. |
| Cellular resistance developing during prolonged exposure. | Some bacterial strains can develop resistance to this compound after prolonged exposure.[6] Consider this possibility when designing long-term experiments. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound powder to room temperature.
-
Solvent Addition: Using a sterile syringe and needle, add the appropriate volume of 0.1 M HCl to the vial to achieve a final concentration of 10 mg/mL.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. For immediate use, the solution can be kept at 4°C for a short period, but freezing is recommended for long-term stability.
Visual Guides
References
- 1. This compound from Streptoverticillium cinnamoneus ≥90.0% | 1391-36-2 [sigmaaldrich.com]
- 2. This compound from Streptoverticillium cinnamoneus ≥90.0% | 1391-36-2 [sigmaaldrich.com]
- 3. This compound from Streptoverticillium cinnamoneus | Krackeler Scientific, Inc. [krackeler.com]
- 4. scbt.com [scbt.com]
- 5. goldbio.com [goldbio.com]
- 6. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling Duramycin reagents
This guide provides best practices for storing and handling Duramycin reagents to ensure optimal performance and longevity in your research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: Upon receipt, store the lyophilized this compound powder at 2-8°C.[1][2] Keep the container tightly closed and in a dry, well-ventilated area to prevent degradation.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for reconstituting this compound is 0.1 M HCl at a concentration of 10 mg/mL.[1][2][3][4]
Q3: How should I store the reconstituted this compound solution?
A: For reconstituted antibiotic solutions, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C for up to one year.[5] For short-term storage, 4°C is acceptable, though stability will be reduced compared to freezing.
Q4: Is this compound light sensitive?
A: While specific data on the photosensitivity of this compound is limited, it is a general best practice to protect all antibiotic solutions from light to prevent photodegradation.[5] Store stock and working solutions in amber tubes or wrapped in foil.
Q5: What is the known stability of this compound in experimental conditions?
A: this compound has a stable, crosslinked structure due to its three thioether bonds.[6][7] One study has shown that this compound remains stable in growth media overnight at 30°C.[6] However, the stability of antibiotics in solution can be influenced by temperature, pH, and the specific components of the culture medium.[8][9][10] It is advisable to prepare fresh working solutions from frozen stock aliquots for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Use of an inappropriate solvent. | Ensure you are using 0.1 M HCl for reconstitution.[4] Gentle vortexing may aid dissolution. |
| Trying to dissolve at too high a concentration. | Do not exceed the recommended concentration of 10 mg/mL in 0.1 M HCl.[4] | |
| Precipitation of this compound in Neutral Buffer | This compound has limited solubility in neutral pH solutions. | After dissolving in 0.1 M HCl, you can perform a stepwise dilution into your neutral pH experimental buffer. Observe for any precipitation. If precipitation occurs, you may need to optimize the final concentration or the buffer composition. |
| Loss of Biological Activity | Improper storage of stock solution (e.g., repeated freeze-thaw cycles). | Prepare single-use aliquots of the reconstituted this compound and store them at -20°C.[5] |
| Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid prolonged storage of diluted solutions at room temperature. | |
| Inconsistent Experimental Results | Inconsistent concentration of active this compound. | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and sterile techniques. |
| Cellular resistance developing during prolonged exposure. | Some bacterial strains can develop resistance to this compound after prolonged exposure.[6] Consider this possibility when designing long-term experiments. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound powder to room temperature.
-
Solvent Addition: Using a sterile syringe and needle, add the appropriate volume of 0.1 M HCl to the vial to achieve a final concentration of 10 mg/mL.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. For immediate use, the solution can be kept at 4°C for a short period, but freezing is recommended for long-term stability.
Visual Guides
References
- 1. This compound from Streptoverticillium cinnamoneus ≥90.0% | 1391-36-2 [sigmaaldrich.com]
- 2. This compound from Streptoverticillium cinnamoneus ≥90.0% | 1391-36-2 [sigmaaldrich.com]
- 3. This compound from Streptoverticillium cinnamoneus | Krackeler Scientific, Inc. [krackeler.com]
- 4. scbt.com [scbt.com]
- 5. goldbio.com [goldbio.com]
- 6. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
calibrating imaging equipment for quantitative Duramycin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duramycin for quantitative imaging analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for quantitative analysis?
This compound is a small peptide that binds with high specificity to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. In healthy cells, PE is primarily located on the inner leaflet of the plasma membrane. However, during cell death (apoptosis and necrosis), PE becomes exposed on the outer surface. Fluorescently-labeled this compound can be used as a probe to detect and quantify the extent of cell death by measuring the fluorescence intensity corresponding to the amount of exposed PE.
Q2: What are the critical parameters to calibrate in my imaging system for quantitative this compound analysis?
For accurate and reproducible quantitative analysis, several key parameters of your imaging system must be calibrated and controlled. These include:
-
Illumination Power: The intensity of the excitation light directly affects the fluorescence signal and the rate of photobleaching. It is crucial to use a stable light source and measure its output.
-
Detector Linearity and Saturation: The detector's response must be linear over the range of fluorescence intensities in your sample. Saturated pixels, where the detector has reached its maximum capacity, will not provide quantitative information and should be avoided.
-
Background Fluorescence: This is the signal that does not originate from the this compound probe and can come from various sources such as autofluorescence of the sample or mounting medium, and stray light. Accurate background subtraction is essential for quantifying the true signal.
-
Photobleaching: This is the light-induced degradation of the fluorophore, leading to a decrease in signal over time. It's important to minimize photobleaching and correct for its effects if it cannot be avoided.
-
Spectral Bleed-through: In multi-color imaging experiments, this is the unwanted detection of fluorescence from one fluorophore in the detection channel of another.
Q3: How can I minimize photobleaching during my experiment?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a diminished signal. To minimize its impact on your quantitative data, you can:
-
Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce the rate of photobleaching.
-
Image Sequentially: In time-lapse experiments, minimize the total exposure of the sample to the excitation light.
-
Create a Photobleaching Curve: If photobleaching is unavoidable, you can create a photobleaching curve to normalize your data for the loss of fluorescence intensity over time.
Troubleshooting Guides
Problem 1: High Background Signal
Symptoms:
-
Low contrast between your signal of interest and the background.
-
Difficulty in segmenting and quantifying the true this compound signal.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of intrinsic fluorescence. If significant, consider using a fluorophore with a longer wavelength (red or far-red) as autofluorescence is often more prominent in the blue and green channels. You can also use spectral unmixing if your software supports it. |
| Non-specific Staining | Optimize your staining protocol by including blocking steps and titrating the concentration of the this compound conjugate. Ensure adequate washing steps to remove unbound probe. |
| Contaminated Reagents or Mounting Medium | Use fresh, high-quality reagents. Some mounting media can be autofluorescent; test your mounting medium alone for any intrinsic fluorescence. |
| Stray Light | Ensure that the imaging is performed in a dark environment to prevent ambient light from reaching the detector. |
Problem 2: Inconsistent or Non-reproducible Quantitative Results
Symptoms:
-
High variability in fluorescence intensity measurements between samples that should be similar.
-
Inability to reproduce results from previous experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuations in Illumination Intensity | Ensure your light source (e.g., laser, LED) has stabilized before starting image acquisition. Use a power meter to regularly check the stability of your illumination source. |
| Detector Settings Not Standardized | Use the same detector gain, offset, and exposure time for all samples within an experiment and for comparative experiments. Avoid using auto-exposure settings for quantitative comparisons. |
| Detector Saturation | Check for saturated pixels in your images. If present, reduce the excitation intensity, detector gain, or exposure time. Saturated pixels are not quantitative and will skew your results. |
| Incorrect Background Subtraction | Implement a consistent and appropriate background subtraction method for all your images. |
| Photobleaching | Minimize photobleaching by following the steps outlined in the FAQ section. If significant photobleaching occurs, apply a correction algorithm. |
Problem 3: Spectral Bleed-through in Multi-Color Experiments
Symptoms:
-
Signal from one fluorophore is detected in the channel intended for another.
Possible Causes and Solutions:
| Cause | Solution |
| Spectral Overlap of Fluorophores | Choose fluorophores with minimal spectral overlap. Use online spectral viewers to check the compatibility of your chosen dyes. |
| Inappropriate Filter Sets | Ensure your excitation and emission filters are optimized for your specific fluorophores to minimize the detection of unwanted signals. |
| Sequential Scanning | If your microscope supports it, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that is detected in another channel. |
| Spectral Unmixing | Use single-stained control samples to determine the degree of bleed-through. This information can then be used for linear unmixing or spectral unmixing to computationally correct your images. |
Experimental Protocols
Protocol 1: Basic Calibration of Illumination Uniformity
-
Prepare a Uniformly Fluorescent Slide: Use a solution of a stable fluorophore (e.g., fluorescein) or a commercially available calibration slide.
-
Image Acquisition: Acquire an image of the uniformly fluorescent field. Ensure that the image is not saturated.
-
Analysis:
-
Draw line profiles across the horizontal, vertical, and diagonal axes of the image.
-
Plot the intensity values along these lines. In a perfectly uniform field, these lines should be flat.
-
A quality factor (QF) score can be calculated to quantify the uniformity of illumination.
-
-
Correction (if necessary): If the illumination is not uniform, apply a flat-field correction. This involves dividing the experimental image by the image of the uniform field.
Protocol 2: Determining Detector Linearity
-
Prepare a Series of Samples with Varying Fluorophore Concentrations: Use a set of fluorescent standards with known relative concentrations.
-
Image Acquisition: Acquire images of each standard using the same imaging settings. Ensure that none of the images have saturated pixels.
-
Analysis:
-
Measure the mean fluorescence intensity for a region of interest (ROI) in each image.
-
Plot the measured mean intensity against the known relative concentration of the fluorophore.
-
-
Verification: The resulting plot should be a straight line. The range over which the plot is linear is the linear dynamic range of your detector for those specific settings.
Visualizations
Caption: Workflow for quantitative this compound analysis.
calibrating imaging equipment for quantitative Duramycin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duramycin for quantitative imaging analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for quantitative analysis?
This compound is a small peptide that binds with high specificity to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. In healthy cells, PE is primarily located on the inner leaflet of the plasma membrane. However, during cell death (apoptosis and necrosis), PE becomes exposed on the outer surface. Fluorescently-labeled this compound can be used as a probe to detect and quantify the extent of cell death by measuring the fluorescence intensity corresponding to the amount of exposed PE.
Q2: What are the critical parameters to calibrate in my imaging system for quantitative this compound analysis?
For accurate and reproducible quantitative analysis, several key parameters of your imaging system must be calibrated and controlled. These include:
-
Illumination Power: The intensity of the excitation light directly affects the fluorescence signal and the rate of photobleaching. It is crucial to use a stable light source and measure its output.
-
Detector Linearity and Saturation: The detector's response must be linear over the range of fluorescence intensities in your sample. Saturated pixels, where the detector has reached its maximum capacity, will not provide quantitative information and should be avoided.
-
Background Fluorescence: This is the signal that does not originate from the this compound probe and can come from various sources such as autofluorescence of the sample or mounting medium, and stray light. Accurate background subtraction is essential for quantifying the true signal.
-
Photobleaching: This is the light-induced degradation of the fluorophore, leading to a decrease in signal over time. It's important to minimize photobleaching and correct for its effects if it cannot be avoided.
-
Spectral Bleed-through: In multi-color imaging experiments, this is the unwanted detection of fluorescence from one fluorophore in the detection channel of another.
Q3: How can I minimize photobleaching during my experiment?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a diminished signal. To minimize its impact on your quantitative data, you can:
-
Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce the rate of photobleaching.
-
Image Sequentially: In time-lapse experiments, minimize the total exposure of the sample to the excitation light.
-
Create a Photobleaching Curve: If photobleaching is unavoidable, you can create a photobleaching curve to normalize your data for the loss of fluorescence intensity over time.
Troubleshooting Guides
Problem 1: High Background Signal
Symptoms:
-
Low contrast between your signal of interest and the background.
-
Difficulty in segmenting and quantifying the true this compound signal.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of intrinsic fluorescence. If significant, consider using a fluorophore with a longer wavelength (red or far-red) as autofluorescence is often more prominent in the blue and green channels. You can also use spectral unmixing if your software supports it. |
| Non-specific Staining | Optimize your staining protocol by including blocking steps and titrating the concentration of the this compound conjugate. Ensure adequate washing steps to remove unbound probe. |
| Contaminated Reagents or Mounting Medium | Use fresh, high-quality reagents. Some mounting media can be autofluorescent; test your mounting medium alone for any intrinsic fluorescence. |
| Stray Light | Ensure that the imaging is performed in a dark environment to prevent ambient light from reaching the detector. |
Problem 2: Inconsistent or Non-reproducible Quantitative Results
Symptoms:
-
High variability in fluorescence intensity measurements between samples that should be similar.
-
Inability to reproduce results from previous experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuations in Illumination Intensity | Ensure your light source (e.g., laser, LED) has stabilized before starting image acquisition. Use a power meter to regularly check the stability of your illumination source. |
| Detector Settings Not Standardized | Use the same detector gain, offset, and exposure time for all samples within an experiment and for comparative experiments. Avoid using auto-exposure settings for quantitative comparisons. |
| Detector Saturation | Check for saturated pixels in your images. If present, reduce the excitation intensity, detector gain, or exposure time. Saturated pixels are not quantitative and will skew your results. |
| Incorrect Background Subtraction | Implement a consistent and appropriate background subtraction method for all your images. |
| Photobleaching | Minimize photobleaching by following the steps outlined in the FAQ section. If significant photobleaching occurs, apply a correction algorithm. |
Problem 3: Spectral Bleed-through in Multi-Color Experiments
Symptoms:
-
Signal from one fluorophore is detected in the channel intended for another.
Possible Causes and Solutions:
| Cause | Solution |
| Spectral Overlap of Fluorophores | Choose fluorophores with minimal spectral overlap. Use online spectral viewers to check the compatibility of your chosen dyes. |
| Inappropriate Filter Sets | Ensure your excitation and emission filters are optimized for your specific fluorophores to minimize the detection of unwanted signals. |
| Sequential Scanning | If your microscope supports it, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that is detected in another channel. |
| Spectral Unmixing | Use single-stained control samples to determine the degree of bleed-through. This information can then be used for linear unmixing or spectral unmixing to computationally correct your images. |
Experimental Protocols
Protocol 1: Basic Calibration of Illumination Uniformity
-
Prepare a Uniformly Fluorescent Slide: Use a solution of a stable fluorophore (e.g., fluorescein) or a commercially available calibration slide.
-
Image Acquisition: Acquire an image of the uniformly fluorescent field. Ensure that the image is not saturated.
-
Analysis:
-
Draw line profiles across the horizontal, vertical, and diagonal axes of the image.
-
Plot the intensity values along these lines. In a perfectly uniform field, these lines should be flat.
-
A quality factor (QF) score can be calculated to quantify the uniformity of illumination.
-
-
Correction (if necessary): If the illumination is not uniform, apply a flat-field correction. This involves dividing the experimental image by the image of the uniform field.
Protocol 2: Determining Detector Linearity
-
Prepare a Series of Samples with Varying Fluorophore Concentrations: Use a set of fluorescent standards with known relative concentrations.
-
Image Acquisition: Acquire images of each standard using the same imaging settings. Ensure that none of the images have saturated pixels.
-
Analysis:
-
Measure the mean fluorescence intensity for a region of interest (ROI) in each image.
-
Plot the measured mean intensity against the known relative concentration of the fluorophore.
-
-
Verification: The resulting plot should be a straight line. The range over which the plot is linear is the linear dynamic range of your detector for those specific settings.
Visualizations
Caption: Workflow for quantitative this compound analysis.
calibrating imaging equipment for quantitative Duramycin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duramycin for quantitative imaging analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for quantitative analysis?
This compound is a small peptide that binds with high specificity to phosphatidylethanolamine (PE), a phospholipid component of cell membranes. In healthy cells, PE is primarily located on the inner leaflet of the plasma membrane. However, during cell death (apoptosis and necrosis), PE becomes exposed on the outer surface. Fluorescently-labeled this compound can be used as a probe to detect and quantify the extent of cell death by measuring the fluorescence intensity corresponding to the amount of exposed PE.
Q2: What are the critical parameters to calibrate in my imaging system for quantitative this compound analysis?
For accurate and reproducible quantitative analysis, several key parameters of your imaging system must be calibrated and controlled. These include:
-
Illumination Power: The intensity of the excitation light directly affects the fluorescence signal and the rate of photobleaching. It is crucial to use a stable light source and measure its output.
-
Detector Linearity and Saturation: The detector's response must be linear over the range of fluorescence intensities in your sample. Saturated pixels, where the detector has reached its maximum capacity, will not provide quantitative information and should be avoided.
-
Background Fluorescence: This is the signal that does not originate from the this compound probe and can come from various sources such as autofluorescence of the sample or mounting medium, and stray light. Accurate background subtraction is essential for quantifying the true signal.
-
Photobleaching: This is the light-induced degradation of the fluorophore, leading to a decrease in signal over time. It's important to minimize photobleaching and correct for its effects if it cannot be avoided.
-
Spectral Bleed-through: In multi-color imaging experiments, this is the unwanted detection of fluorescence from one fluorophore in the detection channel of another.
Q3: How can I minimize photobleaching during my experiment?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a diminished signal. To minimize its impact on your quantitative data, you can:
-
Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce the rate of photobleaching.
-
Image Sequentially: In time-lapse experiments, minimize the total exposure of the sample to the excitation light.
-
Create a Photobleaching Curve: If photobleaching is unavoidable, you can create a photobleaching curve to normalize your data for the loss of fluorescence intensity over time.
Troubleshooting Guides
Problem 1: High Background Signal
Symptoms:
-
Low contrast between your signal of interest and the background.
-
Difficulty in segmenting and quantifying the true this compound signal.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of intrinsic fluorescence. If significant, consider using a fluorophore with a longer wavelength (red or far-red) as autofluorescence is often more prominent in the blue and green channels. You can also use spectral unmixing if your software supports it. |
| Non-specific Staining | Optimize your staining protocol by including blocking steps and titrating the concentration of the this compound conjugate. Ensure adequate washing steps to remove unbound probe. |
| Contaminated Reagents or Mounting Medium | Use fresh, high-quality reagents. Some mounting media can be autofluorescent; test your mounting medium alone for any intrinsic fluorescence. |
| Stray Light | Ensure that the imaging is performed in a dark environment to prevent ambient light from reaching the detector. |
Problem 2: Inconsistent or Non-reproducible Quantitative Results
Symptoms:
-
High variability in fluorescence intensity measurements between samples that should be similar.
-
Inability to reproduce results from previous experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuations in Illumination Intensity | Ensure your light source (e.g., laser, LED) has stabilized before starting image acquisition. Use a power meter to regularly check the stability of your illumination source. |
| Detector Settings Not Standardized | Use the same detector gain, offset, and exposure time for all samples within an experiment and for comparative experiments. Avoid using auto-exposure settings for quantitative comparisons. |
| Detector Saturation | Check for saturated pixels in your images. If present, reduce the excitation intensity, detector gain, or exposure time. Saturated pixels are not quantitative and will skew your results. |
| Incorrect Background Subtraction | Implement a consistent and appropriate background subtraction method for all your images. |
| Photobleaching | Minimize photobleaching by following the steps outlined in the FAQ section. If significant photobleaching occurs, apply a correction algorithm. |
Problem 3: Spectral Bleed-through in Multi-Color Experiments
Symptoms:
-
Signal from one fluorophore is detected in the channel intended for another.
Possible Causes and Solutions:
| Cause | Solution |
| Spectral Overlap of Fluorophores | Choose fluorophores with minimal spectral overlap. Use online spectral viewers to check the compatibility of your chosen dyes. |
| Inappropriate Filter Sets | Ensure your excitation and emission filters are optimized for your specific fluorophores to minimize the detection of unwanted signals. |
| Sequential Scanning | If your microscope supports it, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that is detected in another channel. |
| Spectral Unmixing | Use single-stained control samples to determine the degree of bleed-through. This information can then be used for linear unmixing or spectral unmixing to computationally correct your images. |
Experimental Protocols
Protocol 1: Basic Calibration of Illumination Uniformity
-
Prepare a Uniformly Fluorescent Slide: Use a solution of a stable fluorophore (e.g., fluorescein) or a commercially available calibration slide.
-
Image Acquisition: Acquire an image of the uniformly fluorescent field. Ensure that the image is not saturated.
-
Analysis:
-
Draw line profiles across the horizontal, vertical, and diagonal axes of the image.
-
Plot the intensity values along these lines. In a perfectly uniform field, these lines should be flat.
-
A quality factor (QF) score can be calculated to quantify the uniformity of illumination.
-
-
Correction (if necessary): If the illumination is not uniform, apply a flat-field correction. This involves dividing the experimental image by the image of the uniform field.
Protocol 2: Determining Detector Linearity
-
Prepare a Series of Samples with Varying Fluorophore Concentrations: Use a set of fluorescent standards with known relative concentrations.
-
Image Acquisition: Acquire images of each standard using the same imaging settings. Ensure that none of the images have saturated pixels.
-
Analysis:
-
Measure the mean fluorescence intensity for a region of interest (ROI) in each image.
-
Plot the measured mean intensity against the known relative concentration of the fluorophore.
-
-
Verification: The resulting plot should be a straight line. The range over which the plot is linear is the linear dynamic range of your detector for those specific settings.
Visualizations
Caption: Workflow for quantitative this compound analysis.
selection of appropriate controls for Duramycin experiments
Welcome to the technical support center for Duramycin (B1576892) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 19-amino acid polypeptide that specifically binds to the headgroup of phosphatidylethanolamine (B1630911) (PE) with high affinity, typically in a 1:1 molar ratio.[1][2] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, PE becomes exposed on the outer leaflet, making it accessible to this compound.[3][4] This binding event is the foundation of this compound's biological activities, which include inducing apoptosis in tumor cells, antimicrobial effects, and serving as a molecular probe for imaging cell death.[3][4][5]
Q2: What are the essential negative controls for a this compound experiment?
To ensure that the observed effects are a direct result of this compound's specific interaction with PE, it is crucial to include appropriate negative controls.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., water, buffer, or a small percentage of DMSO) should be added to control cells at the same final concentration to account for any solvent-induced effects.
-
PE-Deficient Cell Line Control: The most definitive negative control is a cell line that lacks or has significantly reduced PE on its surface. As complete PE deficiency is often lethal in mammalian cells, a practical approach is the transient or stable knockdown of key enzymes in the PE biosynthesis pathway using siRNA or shRNA .[7][8][9][] Key targets for knockdown include:
-
Phosphatidylserine decarboxylase (PISD): Located in the mitochondria, it is a major contributor to PE synthesis.[7][9]
-
CTP:phosphoethanolamine cytidylyltransferase (PCYT2): A key enzyme in the CDP-ethanolamine pathway in the endoplasmic reticulum.[7][11]
Successful knockdown should be verified by lipidomic analysis, and these cells are expected to show a significantly blunted response to this compound. A Bacillus subtilis strain that lacks PE has also been shown to be resistant to this compound and can be a useful control in antimicrobial studies.[12]
-
Q3: What are suitable positive controls for this compound-induced apoptosis experiments?
When studying this compound-induced apoptosis, it is important to include a positive control to validate the apoptosis detection assay. The choice of positive control may depend on the cell type and experimental context. Commonly used and well-characterized inducers of apoptosis include:
| Apoptosis Inducer | Mechanism of Action | Typical Concentration Range |
| Staurosporine | A broad-spectrum protein kinase inhibitor that potently induces the intrinsic apoptotic pathway. | 0.1 - 2 µM |
| Camptothecin | A topoisomerase I inhibitor that causes DNA damage, leading to the activation of the intrinsic apoptotic pathway. | 1 - 10 µM |
| Doxorubicin | An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, inducing DNA damage and apoptosis. | 0.5 - 5 µM |
| TRAIL | (TNF-related apoptosis-inducing ligand) A cytokine that activates the extrinsic apoptotic pathway through death receptors. | 10 - 100 ng/mL |
Q4: How can I differentiate between this compound's specific PE-binding effects and non-specific membrane disruption?
At higher concentrations, this compound can cause generalized membrane permeabilization, which can be an off-target effect.[1][7] To distinguish this from PE-specific effects, consider the following:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Specific PE-binding effects should occur at lower concentrations, while non-specific membrane disruption is typically observed at higher concentrations.[1][3]
-
Use of Negative Controls: The inactive analog and PE-deficient cell line controls are critical here. These controls should not exhibit the same effects as active this compound at concentrations where specific activity is observed.
-
Membrane Permeabilization Assays: Utilize dyes that are excluded from cells with intact membranes, such as Propidium Iodide (PI) or SYTOX Green, and analyze by flow cytometry or fluorescence microscopy. A significant increase in dye uptake at high this compound concentrations would indicate non-specific membrane disruption.
Troubleshooting Guides
Problem 1: High background or non-specific binding with fluorescently-labeled this compound.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentration, or dead cells.
-
Troubleshooting Steps:
-
Optimize Blocking: Use a suitable blocking buffer (e.g., PBS with 1-5% BSA or serum from the secondary antibody host species) to minimize non-specific binding.
-
Titrate Labeled this compound: Perform a titration experiment to determine the optimal concentration of fluorescently-labeled this compound that gives a high signal-to-noise ratio.
-
Include a Viability Dye: Use a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis, as they can non-specifically bind fluorescent reagents.
-
Washing Steps: Ensure adequate and gentle washing steps to remove unbound labeled this compound.
-
Problem 2: No or weak apoptotic effect observed in this compound-treated cells.
-
Possible Cause: Insufficient this compound concentration, short incubation time, low PE exposure on target cells, or insensitive apoptosis assay.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and incubation times (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for your cell line.[3]
-
Verify PE Expression: Confirm that your target cells express and expose PE on their surface upon apoptotic induction. This can be done using fluorescently-labeled this compound and flow cytometry.
-
Validate Apoptosis Assay with a Positive Control: Use a known apoptosis inducer (see FAQ 3) to confirm that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is working correctly.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem 3: Vehicle control shows significant cytotoxicity.
-
Possible Cause: The solvent (e.g., DMSO) is toxic to the cells at the concentration used.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1%).
-
Perform a Solvent Toxicity Test: Treat cells with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Use a Different Solvent: If the current solvent is toxic even at low concentrations, explore alternative, more biocompatible solvents.
-
Experimental Protocols
Protocol 1: Detection of Surface PE Exposure using Fluorescently-Labeled this compound by Flow Cytometry
This protocol allows for the quantification of PE exposure on the cell surface, which is a marker for apoptosis and necrosis.
Materials:
-
Cells of interest
-
Fluorescently-labeled this compound (e.g., FITC-Duramycin)
-
Apoptosis-inducing agent (positive control)
-
Vehicle (negative control)
-
1X Annexin V Binding Buffer
-
Viability dye (e.g., Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells and grow to the desired confluency.
-
Induce apoptosis by treating cells with the experimental compound (this compound) or a positive control inducer for the desired time. Include a vehicle-treated control.
-
Harvest the cells (for adherent cells, use a gentle dissociation method like trypsin-EDTA, followed by neutralization with serum-containing media).
-
Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled this compound.
-
Add 5 µL of a viability dye (e.g., Propidium Iodide at 1 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Protocol 2: Assessment of this compound-Induced Apoptosis via Annexin V/PI Staining
This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Positive and negative controls
-
FITC-Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis as described in Protocol 1, step 2.
-
Harvest and wash cells as described in Protocol 1, steps 3 and 4.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Quantitative Data Summary
The following tables summarize quantitative data for this compound's effects from published literature. Note that these values can be cell-type and assay-dependent.
Table 1: this compound Concentration and Observed Biological Effects
| Effect | Cell Type/System | This compound Concentration | Reference |
| Reduced Cell Proliferation | Pancreatic tumor cells | 0.125 - 12.5 µM | [3] |
| Induction of Apoptosis/Necrosis | Pancreatic tumor cells | Increasing with dose | [3] |
| Inhibition of Phospholipase A2 | Various | IC50 ~1 µM | [2] |
| Increased Mitochondrial Permeability | Isolated rat heart mitochondria | < 5 µM (selective) | [1] |
| Generalized Mitochondrial Permeability | Isolated rat heart mitochondria | > 5 µM | [1] |
| Uncoupling of Mitochondrial Respiration | Isolated rat heart mitochondria | ~5 µM | [13] |
| Inhibition of Oxidative Phosphorylation | Isolated rat heart mitochondria | IC50 < 2 µM | [13] |
| Inhibition of Uncoupled ATPase Activity | Isolated rat heart mitochondria | IC50 = 8 µM | [13] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound binding to externalized PE on the cell surface can trigger both intrinsic and extrinsic apoptotic pathways, culminating in the activation of executioner caspases and cell death.
Caption: this compound-induced apoptosis involves PE binding, leading to membrane stress and activation of both intrinsic (mitochondrial) and potentially extrinsic (death receptor) pathways, converging on caspase-3 activation.
Experimental Workflow for Selecting Appropriate Controls
This workflow outlines the logical steps for selecting and validating controls for a typical this compound experiment.
Caption: A logical workflow for selecting and validating negative and positive controls for robust this compound experiments.
References
- 1. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound-Based Molecular Probes for Cell Death Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological consequences of disruption of mammalian phospholipid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of the Phosphatidylserine Decarboxylase Gene in Mice Causes Embryonic Lethality and Mitochondrial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound effects on the structure and function of heart mitochondria. II. Energy conversion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of appropriate controls for Duramycin experiments
Welcome to the technical support center for Duramycin (B1576892) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 19-amino acid polypeptide that specifically binds to the headgroup of phosphatidylethanolamine (B1630911) (PE) with high affinity, typically in a 1:1 molar ratio.[1][2] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, PE becomes exposed on the outer leaflet, making it accessible to this compound.[3][4] This binding event is the foundation of this compound's biological activities, which include inducing apoptosis in tumor cells, antimicrobial effects, and serving as a molecular probe for imaging cell death.[3][4][5]
Q2: What are the essential negative controls for a this compound experiment?
To ensure that the observed effects are a direct result of this compound's specific interaction with PE, it is crucial to include appropriate negative controls.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., water, buffer, or a small percentage of DMSO) should be added to control cells at the same final concentration to account for any solvent-induced effects.
-
PE-Deficient Cell Line Control: The most definitive negative control is a cell line that lacks or has significantly reduced PE on its surface. As complete PE deficiency is often lethal in mammalian cells, a practical approach is the transient or stable knockdown of key enzymes in the PE biosynthesis pathway using siRNA or shRNA .[7][8][9][] Key targets for knockdown include:
-
Phosphatidylserine decarboxylase (PISD): Located in the mitochondria, it is a major contributor to PE synthesis.[7][9]
-
CTP:phosphoethanolamine cytidylyltransferase (PCYT2): A key enzyme in the CDP-ethanolamine pathway in the endoplasmic reticulum.[7][11]
Successful knockdown should be verified by lipidomic analysis, and these cells are expected to show a significantly blunted response to this compound. A Bacillus subtilis strain that lacks PE has also been shown to be resistant to this compound and can be a useful control in antimicrobial studies.[12]
-
Q3: What are suitable positive controls for this compound-induced apoptosis experiments?
When studying this compound-induced apoptosis, it is important to include a positive control to validate the apoptosis detection assay. The choice of positive control may depend on the cell type and experimental context. Commonly used and well-characterized inducers of apoptosis include:
| Apoptosis Inducer | Mechanism of Action | Typical Concentration Range |
| Staurosporine | A broad-spectrum protein kinase inhibitor that potently induces the intrinsic apoptotic pathway. | 0.1 - 2 µM |
| Camptothecin | A topoisomerase I inhibitor that causes DNA damage, leading to the activation of the intrinsic apoptotic pathway. | 1 - 10 µM |
| Doxorubicin | An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, inducing DNA damage and apoptosis. | 0.5 - 5 µM |
| TRAIL | (TNF-related apoptosis-inducing ligand) A cytokine that activates the extrinsic apoptotic pathway through death receptors. | 10 - 100 ng/mL |
Q4: How can I differentiate between this compound's specific PE-binding effects and non-specific membrane disruption?
At higher concentrations, this compound can cause generalized membrane permeabilization, which can be an off-target effect.[1][7] To distinguish this from PE-specific effects, consider the following:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Specific PE-binding effects should occur at lower concentrations, while non-specific membrane disruption is typically observed at higher concentrations.[1][3]
-
Use of Negative Controls: The inactive analog and PE-deficient cell line controls are critical here. These controls should not exhibit the same effects as active this compound at concentrations where specific activity is observed.
-
Membrane Permeabilization Assays: Utilize dyes that are excluded from cells with intact membranes, such as Propidium Iodide (PI) or SYTOX Green, and analyze by flow cytometry or fluorescence microscopy. A significant increase in dye uptake at high this compound concentrations would indicate non-specific membrane disruption.
Troubleshooting Guides
Problem 1: High background or non-specific binding with fluorescently-labeled this compound.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentration, or dead cells.
-
Troubleshooting Steps:
-
Optimize Blocking: Use a suitable blocking buffer (e.g., PBS with 1-5% BSA or serum from the secondary antibody host species) to minimize non-specific binding.
-
Titrate Labeled this compound: Perform a titration experiment to determine the optimal concentration of fluorescently-labeled this compound that gives a high signal-to-noise ratio.
-
Include a Viability Dye: Use a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis, as they can non-specifically bind fluorescent reagents.
-
Washing Steps: Ensure adequate and gentle washing steps to remove unbound labeled this compound.
-
Problem 2: No or weak apoptotic effect observed in this compound-treated cells.
-
Possible Cause: Insufficient this compound concentration, short incubation time, low PE exposure on target cells, or insensitive apoptosis assay.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and incubation times (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for your cell line.[3]
-
Verify PE Expression: Confirm that your target cells express and expose PE on their surface upon apoptotic induction. This can be done using fluorescently-labeled this compound and flow cytometry.
-
Validate Apoptosis Assay with a Positive Control: Use a known apoptosis inducer (see FAQ 3) to confirm that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is working correctly.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem 3: Vehicle control shows significant cytotoxicity.
-
Possible Cause: The solvent (e.g., DMSO) is toxic to the cells at the concentration used.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1%).
-
Perform a Solvent Toxicity Test: Treat cells with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Use a Different Solvent: If the current solvent is toxic even at low concentrations, explore alternative, more biocompatible solvents.
-
Experimental Protocols
Protocol 1: Detection of Surface PE Exposure using Fluorescently-Labeled this compound by Flow Cytometry
This protocol allows for the quantification of PE exposure on the cell surface, which is a marker for apoptosis and necrosis.
Materials:
-
Cells of interest
-
Fluorescently-labeled this compound (e.g., FITC-Duramycin)
-
Apoptosis-inducing agent (positive control)
-
Vehicle (negative control)
-
1X Annexin V Binding Buffer
-
Viability dye (e.g., Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells and grow to the desired confluency.
-
Induce apoptosis by treating cells with the experimental compound (this compound) or a positive control inducer for the desired time. Include a vehicle-treated control.
-
Harvest the cells (for adherent cells, use a gentle dissociation method like trypsin-EDTA, followed by neutralization with serum-containing media).
-
Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled this compound.
-
Add 5 µL of a viability dye (e.g., Propidium Iodide at 1 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Protocol 2: Assessment of this compound-Induced Apoptosis via Annexin V/PI Staining
This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Positive and negative controls
-
FITC-Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis as described in Protocol 1, step 2.
-
Harvest and wash cells as described in Protocol 1, steps 3 and 4.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Quantitative Data Summary
The following tables summarize quantitative data for this compound's effects from published literature. Note that these values can be cell-type and assay-dependent.
Table 1: this compound Concentration and Observed Biological Effects
| Effect | Cell Type/System | This compound Concentration | Reference |
| Reduced Cell Proliferation | Pancreatic tumor cells | 0.125 - 12.5 µM | [3] |
| Induction of Apoptosis/Necrosis | Pancreatic tumor cells | Increasing with dose | [3] |
| Inhibition of Phospholipase A2 | Various | IC50 ~1 µM | [2] |
| Increased Mitochondrial Permeability | Isolated rat heart mitochondria | < 5 µM (selective) | [1] |
| Generalized Mitochondrial Permeability | Isolated rat heart mitochondria | > 5 µM | [1] |
| Uncoupling of Mitochondrial Respiration | Isolated rat heart mitochondria | ~5 µM | [13] |
| Inhibition of Oxidative Phosphorylation | Isolated rat heart mitochondria | IC50 < 2 µM | [13] |
| Inhibition of Uncoupled ATPase Activity | Isolated rat heart mitochondria | IC50 = 8 µM | [13] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound binding to externalized PE on the cell surface can trigger both intrinsic and extrinsic apoptotic pathways, culminating in the activation of executioner caspases and cell death.
Caption: this compound-induced apoptosis involves PE binding, leading to membrane stress and activation of both intrinsic (mitochondrial) and potentially extrinsic (death receptor) pathways, converging on caspase-3 activation.
Experimental Workflow for Selecting Appropriate Controls
This workflow outlines the logical steps for selecting and validating controls for a typical this compound experiment.
Caption: A logical workflow for selecting and validating negative and positive controls for robust this compound experiments.
References
- 1. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound-Based Molecular Probes for Cell Death Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological consequences of disruption of mammalian phospholipid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of the Phosphatidylserine Decarboxylase Gene in Mice Causes Embryonic Lethality and Mitochondrial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound effects on the structure and function of heart mitochondria. II. Energy conversion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of appropriate controls for Duramycin experiments
Welcome to the technical support center for Duramycin experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 19-amino acid polypeptide that specifically binds to the headgroup of phosphatidylethanolamine (PE) with high affinity, typically in a 1:1 molar ratio.[1][2] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, PE becomes exposed on the outer leaflet, making it accessible to this compound.[3][4] This binding event is the foundation of this compound's biological activities, which include inducing apoptosis in tumor cells, antimicrobial effects, and serving as a molecular probe for imaging cell death.[3][4][5]
Q2: What are the essential negative controls for a this compound experiment?
To ensure that the observed effects are a direct result of this compound's specific interaction with PE, it is crucial to include appropriate negative controls.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., water, buffer, or a small percentage of DMSO) should be added to control cells at the same final concentration to account for any solvent-induced effects.
-
PE-Deficient Cell Line Control: The most definitive negative control is a cell line that lacks or has significantly reduced PE on its surface. As complete PE deficiency is often lethal in mammalian cells, a practical approach is the transient or stable knockdown of key enzymes in the PE biosynthesis pathway using siRNA or shRNA .[7][8][9][] Key targets for knockdown include:
-
Phosphatidylserine decarboxylase (PISD): Located in the mitochondria, it is a major contributor to PE synthesis.[7][9]
-
CTP:phosphoethanolamine cytidylyltransferase (PCYT2): A key enzyme in the CDP-ethanolamine pathway in the endoplasmic reticulum.[7][11]
Successful knockdown should be verified by lipidomic analysis, and these cells are expected to show a significantly blunted response to this compound. A Bacillus subtilis strain that lacks PE has also been shown to be resistant to this compound and can be a useful control in antimicrobial studies.[12]
-
Q3: What are suitable positive controls for this compound-induced apoptosis experiments?
When studying this compound-induced apoptosis, it is important to include a positive control to validate the apoptosis detection assay. The choice of positive control may depend on the cell type and experimental context. Commonly used and well-characterized inducers of apoptosis include:
| Apoptosis Inducer | Mechanism of Action | Typical Concentration Range |
| Staurosporine | A broad-spectrum protein kinase inhibitor that potently induces the intrinsic apoptotic pathway. | 0.1 - 2 µM |
| Camptothecin | A topoisomerase I inhibitor that causes DNA damage, leading to the activation of the intrinsic apoptotic pathway. | 1 - 10 µM |
| Doxorubicin | An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, inducing DNA damage and apoptosis. | 0.5 - 5 µM |
| TRAIL | (TNF-related apoptosis-inducing ligand) A cytokine that activates the extrinsic apoptotic pathway through death receptors. | 10 - 100 ng/mL |
Q4: How can I differentiate between this compound's specific PE-binding effects and non-specific membrane disruption?
At higher concentrations, this compound can cause generalized membrane permeabilization, which can be an off-target effect.[1][7] To distinguish this from PE-specific effects, consider the following:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Specific PE-binding effects should occur at lower concentrations, while non-specific membrane disruption is typically observed at higher concentrations.[1][3]
-
Use of Negative Controls: The inactive analog and PE-deficient cell line controls are critical here. These controls should not exhibit the same effects as active this compound at concentrations where specific activity is observed.
-
Membrane Permeabilization Assays: Utilize dyes that are excluded from cells with intact membranes, such as Propidium Iodide (PI) or SYTOX Green, and analyze by flow cytometry or fluorescence microscopy. A significant increase in dye uptake at high this compound concentrations would indicate non-specific membrane disruption.
Troubleshooting Guides
Problem 1: High background or non-specific binding with fluorescently-labeled this compound.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentration, or dead cells.
-
Troubleshooting Steps:
-
Optimize Blocking: Use a suitable blocking buffer (e.g., PBS with 1-5% BSA or serum from the secondary antibody host species) to minimize non-specific binding.
-
Titrate Labeled this compound: Perform a titration experiment to determine the optimal concentration of fluorescently-labeled this compound that gives a high signal-to-noise ratio.
-
Include a Viability Dye: Use a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis, as they can non-specifically bind fluorescent reagents.
-
Washing Steps: Ensure adequate and gentle washing steps to remove unbound labeled this compound.
-
Problem 2: No or weak apoptotic effect observed in this compound-treated cells.
-
Possible Cause: Insufficient this compound concentration, short incubation time, low PE exposure on target cells, or insensitive apoptosis assay.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and incubation times (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for your cell line.[3]
-
Verify PE Expression: Confirm that your target cells express and expose PE on their surface upon apoptotic induction. This can be done using fluorescently-labeled this compound and flow cytometry.
-
Validate Apoptosis Assay with a Positive Control: Use a known apoptosis inducer (see FAQ 3) to confirm that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is working correctly.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem 3: Vehicle control shows significant cytotoxicity.
-
Possible Cause: The solvent (e.g., DMSO) is toxic to the cells at the concentration used.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1%).
-
Perform a Solvent Toxicity Test: Treat cells with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Use a Different Solvent: If the current solvent is toxic even at low concentrations, explore alternative, more biocompatible solvents.
-
Experimental Protocols
Protocol 1: Detection of Surface PE Exposure using Fluorescently-Labeled this compound by Flow Cytometry
This protocol allows for the quantification of PE exposure on the cell surface, which is a marker for apoptosis and necrosis.
Materials:
-
Cells of interest
-
Fluorescently-labeled this compound (e.g., FITC-Duramycin)
-
Apoptosis-inducing agent (positive control)
-
Vehicle (negative control)
-
1X Annexin V Binding Buffer
-
Viability dye (e.g., Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells and grow to the desired confluency.
-
Induce apoptosis by treating cells with the experimental compound (this compound) or a positive control inducer for the desired time. Include a vehicle-treated control.
-
Harvest the cells (for adherent cells, use a gentle dissociation method like trypsin-EDTA, followed by neutralization with serum-containing media).
-
Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled this compound.
-
Add 5 µL of a viability dye (e.g., Propidium Iodide at 1 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Protocol 2: Assessment of this compound-Induced Apoptosis via Annexin V/PI Staining
This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Positive and negative controls
-
FITC-Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis as described in Protocol 1, step 2.
-
Harvest and wash cells as described in Protocol 1, steps 3 and 4.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Quantitative Data Summary
The following tables summarize quantitative data for this compound's effects from published literature. Note that these values can be cell-type and assay-dependent.
Table 1: this compound Concentration and Observed Biological Effects
| Effect | Cell Type/System | This compound Concentration | Reference |
| Reduced Cell Proliferation | Pancreatic tumor cells | 0.125 - 12.5 µM | [3] |
| Induction of Apoptosis/Necrosis | Pancreatic tumor cells | Increasing with dose | [3] |
| Inhibition of Phospholipase A2 | Various | IC50 ~1 µM | [2] |
| Increased Mitochondrial Permeability | Isolated rat heart mitochondria | < 5 µM (selective) | [1] |
| Generalized Mitochondrial Permeability | Isolated rat heart mitochondria | > 5 µM | [1] |
| Uncoupling of Mitochondrial Respiration | Isolated rat heart mitochondria | ~5 µM | [13] |
| Inhibition of Oxidative Phosphorylation | Isolated rat heart mitochondria | IC50 < 2 µM | [13] |
| Inhibition of Uncoupled ATPase Activity | Isolated rat heart mitochondria | IC50 = 8 µM | [13] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound binding to externalized PE on the cell surface can trigger both intrinsic and extrinsic apoptotic pathways, culminating in the activation of executioner caspases and cell death.
Caption: this compound-induced apoptosis involves PE binding, leading to membrane stress and activation of both intrinsic (mitochondrial) and potentially extrinsic (death receptor) pathways, converging on caspase-3 activation.
Experimental Workflow for Selecting Appropriate Controls
This workflow outlines the logical steps for selecting and validating controls for a typical this compound experiment.
Caption: A logical workflow for selecting and validating negative and positive controls for robust this compound experiments.
References
- 1. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound-Based Molecular Probes for Cell Death Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological consequences of disruption of mammalian phospholipid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of the Phosphatidylserine Decarboxylase Gene in Mice Causes Embryonic Lethality and Mitochondrial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound effects on the structure and function of heart mitochondria. II. Energy conversion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Duramycin Binding
Welcome to the technical support center for Duramycin-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the binding of this compound to phosphatidylethanolamine (B1630911) (PE).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound binding?
A1: this compound is a small, structurally rigid polypeptide that exhibits high affinity and specificity for phosphatidylethanolamine (PE). The binding occurs at a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range. The binding mechanism involves the insertion of the PE headgroup into a hydrophobic pocket on this compound. This interaction is stabilized by an ionic bond between the negatively charged carboxylate group of this compound's aspartic acid at position 15 (Asp-15) and the positively charged ammonium (B1175870) group of the PE headgroup.
Q2: What is a good starting buffer for a this compound binding assay?
A2: A common and effective starting point is a phosphate-buffered saline (PBS) or a HEPES-based buffer at a physiological pH of 7.4. A typical formulation would be 20 mM HEPES, 150 mM NaCl, pH 7.4. It is crucial to start with a standard buffer and then optimize based on your specific experimental setup and observations.
Q3: How do pH and ionic strength affect this compound binding?
A3: While specific quantitative data on the optimal pH and ionic strength for this compound-PE binding are not extensively published, the binding mechanism provides clues for optimization. The ionic interaction between this compound's Asp-15 and the PE headgroup is critical. Therefore, extreme pH values or very high ionic strengths could disrupt this interaction and reduce binding efficiency. It is recommended to perform a matrix-based optimization of pH and salt concentration to determine the optimal conditions for your specific assay.
Q4: Can I use additives in my binding buffer?
A4: Yes, certain additives can be beneficial. For instance, a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help to reduce non-specific binding. If you are working with a purified protein that is prone to aggregation, including a stabilizing agent like glycerol (B35011) (5-10%) may be helpful. However, it is important to validate that any additive does not interfere with the this compound-PE interaction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Suboptimal Buffer Conditions: Incorrect pH or ionic strength can inhibit the crucial ionic interaction required for binding. | Systematically vary the pH of your binding buffer (e.g., from 6.5 to 8.0) and the salt concentration (e.g., 50 mM to 250 mM NaCl) to find the optimal conditions. |
| This compound Degradation: this compound, like any peptide, can degrade if not stored or handled properly. | Ensure this compound is stored at the recommended temperature (typically -20°C or lower) and dissolved in a suitable solvent according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| Low PE Exposure: In cell-based assays, the target PE may not be sufficiently exposed on the outer leaflet of the plasma membrane. | If applicable, consider using an agent to induce apoptosis or cell stress, which is known to increase PE exposure on the cell surface. | |
| High Background/ Non-specific Binding | Hydrophobic Interactions: this compound or other components in your assay may be non-specifically interacting with the support (e.g., microplate well, membrane). | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your binding and wash buffers. Include a blocking step with a protein like bovine serum albumin (BSA) before adding this compound. |
| Incorrect Blocking Agent: The blocking agent itself might be causing interference. | If using BSA and high background persists, try a different blocking agent such as casein or a commercially available non-protein blocking buffer. | |
| Inconsistent Results | Variability in PE Presentation: If using liposomes or cell lines, there may be batch-to-batch variability in the amount of accessible PE. | For liposomes, ensure a consistent preparation method. For cell-based assays, use cells at a consistent passage number and confluency. |
| Pipetting Errors: Inconsistent volumes of reagents can lead to significant variability in results. | Use calibrated pipettes and ensure proper mixing of all components. |
Experimental Protocols
Protocol 1: Basic this compound-PE Liposome Binding Assay
This protocol provides a general framework for assessing the binding of this compound to PE-containing liposomes.
-
Liposome Preparation:
-
Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) at a desired molar ratio (e.g., 80:20 PC:PE) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Place the dried film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of your labeled this compound (e.g., fluorescently tagged) to each well.
-
Add increasing concentrations of the PE-containing liposomes to the wells. Include a control with PC-only liposomes.
-
Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent label.
-
Measure the signal (e.g
-
Technical Support Center: Optimizing Duramycin Binding
Welcome to the technical support center for Duramycin-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the binding of this compound to phosphatidylethanolamine (B1630911) (PE).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound binding?
A1: this compound is a small, structurally rigid polypeptide that exhibits high affinity and specificity for phosphatidylethanolamine (PE). The binding occurs at a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range. The binding mechanism involves the insertion of the PE headgroup into a hydrophobic pocket on this compound. This interaction is stabilized by an ionic bond between the negatively charged carboxylate group of this compound's aspartic acid at position 15 (Asp-15) and the positively charged ammonium (B1175870) group of the PE headgroup.
Q2: What is a good starting buffer for a this compound binding assay?
A2: A common and effective starting point is a phosphate-buffered saline (PBS) or a HEPES-based buffer at a physiological pH of 7.4. A typical formulation would be 20 mM HEPES, 150 mM NaCl, pH 7.4. It is crucial to start with a standard buffer and then optimize based on your specific experimental setup and observations.
Q3: How do pH and ionic strength affect this compound binding?
A3: While specific quantitative data on the optimal pH and ionic strength for this compound-PE binding are not extensively published, the binding mechanism provides clues for optimization. The ionic interaction between this compound's Asp-15 and the PE headgroup is critical. Therefore, extreme pH values or very high ionic strengths could disrupt this interaction and reduce binding efficiency. It is recommended to perform a matrix-based optimization of pH and salt concentration to determine the optimal conditions for your specific assay.
Q4: Can I use additives in my binding buffer?
A4: Yes, certain additives can be beneficial. For instance, a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help to reduce non-specific binding. If you are working with a purified protein that is prone to aggregation, including a stabilizing agent like glycerol (B35011) (5-10%) may be helpful. However, it is important to validate that any additive does not interfere with the this compound-PE interaction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Suboptimal Buffer Conditions: Incorrect pH or ionic strength can inhibit the crucial ionic interaction required for binding. | Systematically vary the pH of your binding buffer (e.g., from 6.5 to 8.0) and the salt concentration (e.g., 50 mM to 250 mM NaCl) to find the optimal conditions. |
| This compound Degradation: this compound, like any peptide, can degrade if not stored or handled properly. | Ensure this compound is stored at the recommended temperature (typically -20°C or lower) and dissolved in a suitable solvent according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| Low PE Exposure: In cell-based assays, the target PE may not be sufficiently exposed on the outer leaflet of the plasma membrane. | If applicable, consider using an agent to induce apoptosis or cell stress, which is known to increase PE exposure on the cell surface. | |
| High Background/ Non-specific Binding | Hydrophobic Interactions: this compound or other components in your assay may be non-specifically interacting with the support (e.g., microplate well, membrane). | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your binding and wash buffers. Include a blocking step with a protein like bovine serum albumin (BSA) before adding this compound. |
| Incorrect Blocking Agent: The blocking agent itself might be causing interference. | If using BSA and high background persists, try a different blocking agent such as casein or a commercially available non-protein blocking buffer. | |
| Inconsistent Results | Variability in PE Presentation: If using liposomes or cell lines, there may be batch-to-batch variability in the amount of accessible PE. | For liposomes, ensure a consistent preparation method. For cell-based assays, use cells at a consistent passage number and confluency. |
| Pipetting Errors: Inconsistent volumes of reagents can lead to significant variability in results. | Use calibrated pipettes and ensure proper mixing of all components. |
Experimental Protocols
Protocol 1: Basic this compound-PE Liposome Binding Assay
This protocol provides a general framework for assessing the binding of this compound to PE-containing liposomes.
-
Liposome Preparation:
-
Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) at a desired molar ratio (e.g., 80:20 PC:PE) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Place the dried film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of your labeled this compound (e.g., fluorescently tagged) to each well.
-
Add increasing concentrations of the PE-containing liposomes to the wells. Include a control with PC-only liposomes.
-
Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent label.
-
Measure the signal (e.g
-
Technical Support Center: Optimizing Duramycin Binding
Welcome to the technical support center for Duramycin-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the binding of this compound to phosphatidylethanolamine (PE).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound binding?
A1: this compound is a small, structurally rigid polypeptide that exhibits high affinity and specificity for phosphatidylethanolamine (PE). The binding occurs at a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range. The binding mechanism involves the insertion of the PE headgroup into a hydrophobic pocket on this compound. This interaction is stabilized by an ionic bond between the negatively charged carboxylate group of this compound's aspartic acid at position 15 (Asp-15) and the positively charged ammonium group of the PE headgroup.
Q2: What is a good starting buffer for a this compound binding assay?
A2: A common and effective starting point is a phosphate-buffered saline (PBS) or a HEPES-based buffer at a physiological pH of 7.4. A typical formulation would be 20 mM HEPES, 150 mM NaCl, pH 7.4. It is crucial to start with a standard buffer and then optimize based on your specific experimental setup and observations.
Q3: How do pH and ionic strength affect this compound binding?
A3: While specific quantitative data on the optimal pH and ionic strength for this compound-PE binding are not extensively published, the binding mechanism provides clues for optimization. The ionic interaction between this compound's Asp-15 and the PE headgroup is critical. Therefore, extreme pH values or very high ionic strengths could disrupt this interaction and reduce binding efficiency. It is recommended to perform a matrix-based optimization of pH and salt concentration to determine the optimal conditions for your specific assay.
Q4: Can I use additives in my binding buffer?
A4: Yes, certain additives can be beneficial. For instance, a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help to reduce non-specific binding. If you are working with a purified protein that is prone to aggregation, including a stabilizing agent like glycerol (5-10%) may be helpful. However, it is important to validate that any additive does not interfere with the this compound-PE interaction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Suboptimal Buffer Conditions: Incorrect pH or ionic strength can inhibit the crucial ionic interaction required for binding. | Systematically vary the pH of your binding buffer (e.g., from 6.5 to 8.0) and the salt concentration (e.g., 50 mM to 250 mM NaCl) to find the optimal conditions. |
| This compound Degradation: this compound, like any peptide, can degrade if not stored or handled properly. | Ensure this compound is stored at the recommended temperature (typically -20°C or lower) and dissolved in a suitable solvent according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| Low PE Exposure: In cell-based assays, the target PE may not be sufficiently exposed on the outer leaflet of the plasma membrane. | If applicable, consider using an agent to induce apoptosis or cell stress, which is known to increase PE exposure on the cell surface. | |
| High Background/ Non-specific Binding | Hydrophobic Interactions: this compound or other components in your assay may be non-specifically interacting with the support (e.g., microplate well, membrane). | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your binding and wash buffers. Include a blocking step with a protein like bovine serum albumin (BSA) before adding this compound. |
| Incorrect Blocking Agent: The blocking agent itself might be causing interference. | If using BSA and high background persists, try a different blocking agent such as casein or a commercially available non-protein blocking buffer. | |
| Inconsistent Results | Variability in PE Presentation: If using liposomes or cell lines, there may be batch-to-batch variability in the amount of accessible PE. | For liposomes, ensure a consistent preparation method. For cell-based assays, use cells at a consistent passage number and confluency. |
| Pipetting Errors: Inconsistent volumes of reagents can lead to significant variability in results. | Use calibrated pipettes and ensure proper mixing of all components. |
Experimental Protocols
Protocol 1: Basic this compound-PE Liposome Binding Assay
This protocol provides a general framework for assessing the binding of this compound to PE-containing liposomes.
-
Liposome Preparation:
-
Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) at a desired molar ratio (e.g., 80:20 PC:PE) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Place the dried film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of your labeled this compound (e.g., fluorescently tagged) to each well.
-
Add increasing concentrations of the PE-containing liposomes to the wells. Include a control with PC-only liposomes.
-
Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent label.
-
Measure the signal (e.g
-
troubleshooting unexpected results in Duramycin flow cytometry
Welcome to the technical support center for Duramycin-based flow cytometry applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems you may encounter during your this compound flow cytometry experiments.
Q1: What does this compound detect in flow cytometry?
A1: this compound is a small peptide that specifically binds with high affinity to phosphatidylethanolamine (B1630911) (PE).[1][2] In healthy, live cells, PE is predominantly located on the inner leaflet of the plasma membrane. During apoptosis or other cellular processes involving membrane restructuring, PE becomes externalized to the outer leaflet.[3][4][5] Therefore, in flow cytometry, fluorescently-labeled this compound is used as a probe to detect the exposure of PE on the cell surface, which can be an indicator of apoptosis or the presence of microparticles.[1][3][4]
Q2: Why am I observing high background fluorescence in my this compound-stained samples?
A2: High background fluorescence can obscure your results. Here are several potential causes and solutions:
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound in the sample, leading to high background.
-
Dye Aggregates: Some fluorescent dyes can form aggregates, which can lead to non-specific signals.
-
Solution: Centrifuge the reconstituted this compound-fluorochrome conjugate before use and use the supernatant for staining to remove any potential aggregates.[8]
-
-
Non-Specific Binding: this compound, like other probes, can non-specifically adhere to cells or other components in your sample.[9]
-
Solution: Include a blocking step in your protocol. Incubating your cells with a protein-containing buffer (e.g., PBS with 1-5% BSA or FBS) before adding this compound can help block non-specific binding sites.[6]
-
-
High Autofluorescence: Some cell types naturally exhibit high autofluorescence, which can interfere with the detection of your signal.[10]
-
Solution: Always include an unstained control to assess the baseline autofluorescence of your cells. If autofluorescence is high, you may need to choose a brighter fluorochrome for your this compound conjugate to improve the signal-to-noise ratio.
-
Q3: My live, healthy cells are showing a positive signal with this compound. What could be the reason for this unexpected result?
A3: While this compound is a marker for PE externalization, which is often associated with apoptosis, there are a few reasons why you might see a signal in seemingly healthy cells:
-
Cell Stress or Early Apoptosis: The cells may be in the very early stages of apoptosis or stressed, leading to transient or low-level PE exposure that is not yet detectable by other methods.
-
Microparticle Contamination: Your sample may contain microparticles shed from cells.[3][4] These microparticles can have exposed PE and bind to this compound, contributing to the overall signal.
-
Solution: Use size-based gating (forward and side scatter) to differentiate between cells and smaller microparticles.
-
-
Cell Type Specific Characteristics: Some specific cell types or cell lines might have a different plasma membrane organization with some PE constitutively present on the outer leaflet.
-
False Positives due to Dead Cells: Dead cells will readily stain with this compound due to compromised membrane integrity.[10][11]
Q4: My this compound signal is weak or absent, even in my positive control. What should I do?
A4: A weak or absent signal can be due to several factors related to your reagents, protocol, or the cells themselves:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for effective staining.
-
Degraded Reagent: The this compound or the attached fluorochrome may have degraded due to improper storage.
-
Solution: Ensure that your this compound conjugate is stored correctly, protected from light, and is within its expiration date.[6]
-
-
Low Target Expression: The level of PE externalization in your cells may be too low to be detected.
-
Solution: If you are inducing apoptosis, ensure your induction protocol is effective. You can use a well-established positive control, such as cells treated with a known apoptosis inducer like staurosporine (B1682477) or etoposide.
-
-
Instrument Settings: The settings on your flow cytometer may not be optimal for detecting the fluorescence of your chosen fluorochrome.
-
Solution: Ensure the correct laser is being used for excitation and the emission filters are appropriate for the fluorochrome on your this compound conjugate. Check the photomultiplier tube (PMT) voltages to ensure they are set appropriately.[16]
-
Experimental Protocols
Protocol 1: Staining for Phosphatidylethanolamine (PE) Externalization using this compound
This protocol outlines the steps for staining cells with a fluorescently-labeled this compound conjugate to detect PE externalization by flow cytometry.
Materials:
-
Cells of interest (in suspension)
-
Fluorescently-labeled this compound (e.g., this compound-FITC, this compound-Biotin followed by fluorescent streptavidin)
-
1X Binding Buffer (e.g., Annexin V Binding Buffer, which is also suitable for this compound)
-
Viability dye (e.g., Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add the optimized concentration of fluorescently-labeled this compound. If using a biotinylated this compound, add it first and incubate.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
If using a biotinylated this compound, wash the cells once with 1X Binding Buffer, then add the fluorescently-labeled streptavidin and incubate for another 15-20 minutes at room temperature in the dark.[4]
-
-
Washing:
-
Add 1 mL of 1X Binding Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Viability Staining:
-
Resuspend the cell pellet in 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (or other viability dye) just before analysis.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Data Presentation
Table 1: Example Titration of this compound-FITC on Apoptotic Cells
| This compound-FITC Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Live Cells | MFI of Apoptotic Cells | Stain Index* |
| 0.1 | 50 | 500 | 9.0 |
| 0.5 | 65 | 1500 | 22.1 |
| 1.0 | 80 | 2500 | 30.3 |
| 2.0 | 120 | 2800 | 22.3 |
| 5.0 | 250 | 3000 | 11.0 |
*Stain Index = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
Visualizations
Signaling & Experimental Workflows
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine is externalized at the surface of microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine is externalized at the surface of microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Do’s and Don’ts of Flow Cytometry | Labcompare.com [labcompare.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
- 14. youtube.com [youtube.com]
- 15. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
troubleshooting unexpected results in Duramycin flow cytometry
Welcome to the technical support center for Duramycin-based flow cytometry applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems you may encounter during your this compound flow cytometry experiments.
Q1: What does this compound detect in flow cytometry?
A1: this compound is a small peptide that specifically binds with high affinity to phosphatidylethanolamine (B1630911) (PE).[1][2] In healthy, live cells, PE is predominantly located on the inner leaflet of the plasma membrane. During apoptosis or other cellular processes involving membrane restructuring, PE becomes externalized to the outer leaflet.[3][4][5] Therefore, in flow cytometry, fluorescently-labeled this compound is used as a probe to detect the exposure of PE on the cell surface, which can be an indicator of apoptosis or the presence of microparticles.[1][3][4]
Q2: Why am I observing high background fluorescence in my this compound-stained samples?
A2: High background fluorescence can obscure your results. Here are several potential causes and solutions:
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound in the sample, leading to high background.
-
Dye Aggregates: Some fluorescent dyes can form aggregates, which can lead to non-specific signals.
-
Solution: Centrifuge the reconstituted this compound-fluorochrome conjugate before use and use the supernatant for staining to remove any potential aggregates.[8]
-
-
Non-Specific Binding: this compound, like other probes, can non-specifically adhere to cells or other components in your sample.[9]
-
Solution: Include a blocking step in your protocol. Incubating your cells with a protein-containing buffer (e.g., PBS with 1-5% BSA or FBS) before adding this compound can help block non-specific binding sites.[6]
-
-
High Autofluorescence: Some cell types naturally exhibit high autofluorescence, which can interfere with the detection of your signal.[10]
-
Solution: Always include an unstained control to assess the baseline autofluorescence of your cells. If autofluorescence is high, you may need to choose a brighter fluorochrome for your this compound conjugate to improve the signal-to-noise ratio.
-
Q3: My live, healthy cells are showing a positive signal with this compound. What could be the reason for this unexpected result?
A3: While this compound is a marker for PE externalization, which is often associated with apoptosis, there are a few reasons why you might see a signal in seemingly healthy cells:
-
Cell Stress or Early Apoptosis: The cells may be in the very early stages of apoptosis or stressed, leading to transient or low-level PE exposure that is not yet detectable by other methods.
-
Microparticle Contamination: Your sample may contain microparticles shed from cells.[3][4] These microparticles can have exposed PE and bind to this compound, contributing to the overall signal.
-
Solution: Use size-based gating (forward and side scatter) to differentiate between cells and smaller microparticles.
-
-
Cell Type Specific Characteristics: Some specific cell types or cell lines might have a different plasma membrane organization with some PE constitutively present on the outer leaflet.
-
False Positives due to Dead Cells: Dead cells will readily stain with this compound due to compromised membrane integrity.[10][11]
Q4: My this compound signal is weak or absent, even in my positive control. What should I do?
A4: A weak or absent signal can be due to several factors related to your reagents, protocol, or the cells themselves:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for effective staining.
-
Degraded Reagent: The this compound or the attached fluorochrome may have degraded due to improper storage.
-
Solution: Ensure that your this compound conjugate is stored correctly, protected from light, and is within its expiration date.[6]
-
-
Low Target Expression: The level of PE externalization in your cells may be too low to be detected.
-
Solution: If you are inducing apoptosis, ensure your induction protocol is effective. You can use a well-established positive control, such as cells treated with a known apoptosis inducer like staurosporine (B1682477) or etoposide.
-
-
Instrument Settings: The settings on your flow cytometer may not be optimal for detecting the fluorescence of your chosen fluorochrome.
-
Solution: Ensure the correct laser is being used for excitation and the emission filters are appropriate for the fluorochrome on your this compound conjugate. Check the photomultiplier tube (PMT) voltages to ensure they are set appropriately.[16]
-
Experimental Protocols
Protocol 1: Staining for Phosphatidylethanolamine (PE) Externalization using this compound
This protocol outlines the steps for staining cells with a fluorescently-labeled this compound conjugate to detect PE externalization by flow cytometry.
Materials:
-
Cells of interest (in suspension)
-
Fluorescently-labeled this compound (e.g., this compound-FITC, this compound-Biotin followed by fluorescent streptavidin)
-
1X Binding Buffer (e.g., Annexin V Binding Buffer, which is also suitable for this compound)
-
Viability dye (e.g., Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add the optimized concentration of fluorescently-labeled this compound. If using a biotinylated this compound, add it first and incubate.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
If using a biotinylated this compound, wash the cells once with 1X Binding Buffer, then add the fluorescently-labeled streptavidin and incubate for another 15-20 minutes at room temperature in the dark.[4]
-
-
Washing:
-
Add 1 mL of 1X Binding Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Viability Staining:
-
Resuspend the cell pellet in 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (or other viability dye) just before analysis.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Data Presentation
Table 1: Example Titration of this compound-FITC on Apoptotic Cells
| This compound-FITC Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Live Cells | MFI of Apoptotic Cells | Stain Index* |
| 0.1 | 50 | 500 | 9.0 |
| 0.5 | 65 | 1500 | 22.1 |
| 1.0 | 80 | 2500 | 30.3 |
| 2.0 | 120 | 2800 | 22.3 |
| 5.0 | 250 | 3000 | 11.0 |
*Stain Index = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
Visualizations
Signaling & Experimental Workflows
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine is externalized at the surface of microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine is externalized at the surface of microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Do’s and Don’ts of Flow Cytometry | Labcompare.com [labcompare.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
- 14. youtube.com [youtube.com]
- 15. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
troubleshooting unexpected results in Duramycin flow cytometry
Welcome to the technical support center for Duramycin-based flow cytometry applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems you may encounter during your this compound flow cytometry experiments.
Q1: What does this compound detect in flow cytometry?
A1: this compound is a small peptide that specifically binds with high affinity to phosphatidylethanolamine (PE).[1][2] In healthy, live cells, PE is predominantly located on the inner leaflet of the plasma membrane. During apoptosis or other cellular processes involving membrane restructuring, PE becomes externalized to the outer leaflet.[3][4][5] Therefore, in flow cytometry, fluorescently-labeled this compound is used as a probe to detect the exposure of PE on the cell surface, which can be an indicator of apoptosis or the presence of microparticles.[1][3][4]
Q2: Why am I observing high background fluorescence in my this compound-stained samples?
A2: High background fluorescence can obscure your results. Here are several potential causes and solutions:
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound in the sample, leading to high background.
-
Dye Aggregates: Some fluorescent dyes can form aggregates, which can lead to non-specific signals.
-
Solution: Centrifuge the reconstituted this compound-fluorochrome conjugate before use and use the supernatant for staining to remove any potential aggregates.[8]
-
-
Non-Specific Binding: this compound, like other probes, can non-specifically adhere to cells or other components in your sample.[9]
-
Solution: Include a blocking step in your protocol. Incubating your cells with a protein-containing buffer (e.g., PBS with 1-5% BSA or FBS) before adding this compound can help block non-specific binding sites.[6]
-
-
High Autofluorescence: Some cell types naturally exhibit high autofluorescence, which can interfere with the detection of your signal.[10]
-
Solution: Always include an unstained control to assess the baseline autofluorescence of your cells. If autofluorescence is high, you may need to choose a brighter fluorochrome for your this compound conjugate to improve the signal-to-noise ratio.
-
Q3: My live, healthy cells are showing a positive signal with this compound. What could be the reason for this unexpected result?
A3: While this compound is a marker for PE externalization, which is often associated with apoptosis, there are a few reasons why you might see a signal in seemingly healthy cells:
-
Cell Stress or Early Apoptosis: The cells may be in the very early stages of apoptosis or stressed, leading to transient or low-level PE exposure that is not yet detectable by other methods.
-
Microparticle Contamination: Your sample may contain microparticles shed from cells.[3][4] These microparticles can have exposed PE and bind to this compound, contributing to the overall signal.
-
Solution: Use size-based gating (forward and side scatter) to differentiate between cells and smaller microparticles.
-
-
Cell Type Specific Characteristics: Some specific cell types or cell lines might have a different plasma membrane organization with some PE constitutively present on the outer leaflet.
-
False Positives due to Dead Cells: Dead cells will readily stain with this compound due to compromised membrane integrity.[10][11]
Q4: My this compound signal is weak or absent, even in my positive control. What should I do?
A4: A weak or absent signal can be due to several factors related to your reagents, protocol, or the cells themselves:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for effective staining.
-
Degraded Reagent: The this compound or the attached fluorochrome may have degraded due to improper storage.
-
Solution: Ensure that your this compound conjugate is stored correctly, protected from light, and is within its expiration date.[6]
-
-
Low Target Expression: The level of PE externalization in your cells may be too low to be detected.
-
Solution: If you are inducing apoptosis, ensure your induction protocol is effective. You can use a well-established positive control, such as cells treated with a known apoptosis inducer like staurosporine or etoposide.
-
-
Instrument Settings: The settings on your flow cytometer may not be optimal for detecting the fluorescence of your chosen fluorochrome.
-
Solution: Ensure the correct laser is being used for excitation and the emission filters are appropriate for the fluorochrome on your this compound conjugate. Check the photomultiplier tube (PMT) voltages to ensure they are set appropriately.[16]
-
Experimental Protocols
Protocol 1: Staining for Phosphatidylethanolamine (PE) Externalization using this compound
This protocol outlines the steps for staining cells with a fluorescently-labeled this compound conjugate to detect PE externalization by flow cytometry.
Materials:
-
Cells of interest (in suspension)
-
Fluorescently-labeled this compound (e.g., this compound-FITC, this compound-Biotin followed by fluorescent streptavidin)
-
1X Binding Buffer (e.g., Annexin V Binding Buffer, which is also suitable for this compound)
-
Viability dye (e.g., Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add the optimized concentration of fluorescently-labeled this compound. If using a biotinylated this compound, add it first and incubate.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
If using a biotinylated this compound, wash the cells once with 1X Binding Buffer, then add the fluorescently-labeled streptavidin and incubate for another 15-20 minutes at room temperature in the dark.[4]
-
-
Washing:
-
Add 1 mL of 1X Binding Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Viability Staining:
-
Resuspend the cell pellet in 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (or other viability dye) just before analysis.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Data Presentation
Table 1: Example Titration of this compound-FITC on Apoptotic Cells
| This compound-FITC Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Live Cells | MFI of Apoptotic Cells | Stain Index* |
| 0.1 | 50 | 500 | 9.0 |
| 0.5 | 65 | 1500 | 22.1 |
| 1.0 | 80 | 2500 | 30.3 |
| 2.0 | 120 | 2800 | 22.3 |
| 5.0 | 250 | 3000 | 11.0 |
*Stain Index = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
Visualizations
Signaling & Experimental Workflows
References
- 1. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine is externalized at the surface of microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine is externalized at the surface of microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Do’s and Don’ts of Flow Cytometry | Labcompare.com [labcompare.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
- 14. youtube.com [youtube.com]
- 15. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Duramycin vs. Annexin V: A Comparative Guide to Apoptosis Detection
For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial for evaluating cellular responses to therapeutic agents and understanding disease progression. This guide provides an objective comparison of two key apoptosis detection agents: Duramycin and Annexin V, supported by experimental data and detailed protocols.
The externalization of phospholipids (B1166683) on the cell surface is a hallmark of apoptosis. Annexin V, a well-established probe, detects phosphatidylserine (B164497) (PS), while the less conventional probe, this compound, targets phosphatidylethanolamine (B1630911) (PE). Both PS and PE are translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. This guide delves into the mechanisms, performance, and protocols for each, enabling an informed choice for your research needs.
Mechanism of Action: Targeting Different Phospholipids
Annexin V: This 35-36 kDa protein has a high, calcium-dependent affinity for phosphatidylserine (PS).[1] In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface, serving as a signal for phagocytosis.[1] Fluorescently labeled Annexin V can then bind to this exposed PS, allowing for the identification of apoptotic cells.
This compound: This small, 19-amino acid polypeptide specifically binds to phosphatidylethanolamine (PE) with high affinity.[2] Similar to PS, PE is also translocated to the outer leaflet of the cell membrane during apoptosis.[2] The smaller size of this compound may offer advantages in terms of tissue penetration and pharmacokinetics in in-vivo studies.
Performance Data: A Quantitative Comparison
Direct quantitative comparisons of fluorescently labeled this compound and Annexin V for flow cytometry are limited in publicly available literature. However, studies comparing radiolabeled versions for in-vivo imaging and fluorescent analogs provide valuable insights into their binding affinities and uptake.
| Parameter | This compound | Annexin V | Reference |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [2] |
| Binding Affinity (Kd) | ~6.92 nM (99mTc-duramycin) | ~12.63 nM (99mTc-Annexin V) | [3] |
| Fluorescent Probe Uptake | Higher uptake observed with Cy5-duramycin compared to a PS-binding probe (FITC-Zn-DPA) | Standard for apoptosis detection | [2] |
Experimental Protocols
This compound Staining for Flow Cytometry (General Protocol)
This protocol is based on the general principles of using fluorescently labeled peptides for cell staining. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Duramycin or Cy5-Duramycin)
-
1X Binding Buffer (specific to the this compound conjugate, but a buffer containing Ca2+ is often suitable)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice using a desired method. Include a negative control of untreated cells.
-
Harvest cells and wash them once with cold phosphate-buffered saline (PBS).
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Add 5 µL of fluorescently labeled this compound to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
(Optional) Add a viability dye, such as Propidium Iodide (PI), according to the manufacturer's instructions to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
Analyze the cells by flow cytometry immediately. Excitation and emission settings should be appropriate for the fluorophore conjugated to this compound.
Annexin V Staining for Flow Cytometry
This is a standard protocol for Annexin V staining.
Materials:
-
FITC-conjugated Annexin V
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line.
-
Harvest 1-5 x 105 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. Use appropriate settings for FITC (for Annexin V) and PI detection.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the apoptosis signaling pathway and the workflows for both this compound and Annexin V detection.
References
Duramycin vs. Annexin V: A Comparative Guide to Apoptosis Detection
For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial for evaluating cellular responses to therapeutic agents and understanding disease progression. This guide provides an objective comparison of two key apoptosis detection agents: Duramycin and Annexin V, supported by experimental data and detailed protocols.
The externalization of phospholipids (B1166683) on the cell surface is a hallmark of apoptosis. Annexin V, a well-established probe, detects phosphatidylserine (B164497) (PS), while the less conventional probe, this compound, targets phosphatidylethanolamine (B1630911) (PE). Both PS and PE are translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. This guide delves into the mechanisms, performance, and protocols for each, enabling an informed choice for your research needs.
Mechanism of Action: Targeting Different Phospholipids
Annexin V: This 35-36 kDa protein has a high, calcium-dependent affinity for phosphatidylserine (PS).[1] In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface, serving as a signal for phagocytosis.[1] Fluorescently labeled Annexin V can then bind to this exposed PS, allowing for the identification of apoptotic cells.
This compound: This small, 19-amino acid polypeptide specifically binds to phosphatidylethanolamine (PE) with high affinity.[2] Similar to PS, PE is also translocated to the outer leaflet of the cell membrane during apoptosis.[2] The smaller size of this compound may offer advantages in terms of tissue penetration and pharmacokinetics in in-vivo studies.
Performance Data: A Quantitative Comparison
Direct quantitative comparisons of fluorescently labeled this compound and Annexin V for flow cytometry are limited in publicly available literature. However, studies comparing radiolabeled versions for in-vivo imaging and fluorescent analogs provide valuable insights into their binding affinities and uptake.
| Parameter | This compound | Annexin V | Reference |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [2] |
| Binding Affinity (Kd) | ~6.92 nM (99mTc-duramycin) | ~12.63 nM (99mTc-Annexin V) | [3] |
| Fluorescent Probe Uptake | Higher uptake observed with Cy5-duramycin compared to a PS-binding probe (FITC-Zn-DPA) | Standard for apoptosis detection | [2] |
Experimental Protocols
This compound Staining for Flow Cytometry (General Protocol)
This protocol is based on the general principles of using fluorescently labeled peptides for cell staining. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Duramycin or Cy5-Duramycin)
-
1X Binding Buffer (specific to the this compound conjugate, but a buffer containing Ca2+ is often suitable)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice using a desired method. Include a negative control of untreated cells.
-
Harvest cells and wash them once with cold phosphate-buffered saline (PBS).
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Add 5 µL of fluorescently labeled this compound to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
(Optional) Add a viability dye, such as Propidium Iodide (PI), according to the manufacturer's instructions to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
Analyze the cells by flow cytometry immediately. Excitation and emission settings should be appropriate for the fluorophore conjugated to this compound.
Annexin V Staining for Flow Cytometry
This is a standard protocol for Annexin V staining.
Materials:
-
FITC-conjugated Annexin V
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line.
-
Harvest 1-5 x 105 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. Use appropriate settings for FITC (for Annexin V) and PI detection.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the apoptosis signaling pathway and the workflows for both this compound and Annexin V detection.
References
Duramycin vs. Annexin V: A Comparative Guide to Apoptosis Detection
For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial for evaluating cellular responses to therapeutic agents and understanding disease progression. This guide provides an objective comparison of two key apoptosis detection agents: Duramycin and Annexin V, supported by experimental data and detailed protocols.
The externalization of phospholipids on the cell surface is a hallmark of apoptosis. Annexin V, a well-established probe, detects phosphatidylserine (PS), while the less conventional probe, this compound, targets phosphatidylethanolamine (PE). Both PS and PE are translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. This guide delves into the mechanisms, performance, and protocols for each, enabling an informed choice for your research needs.
Mechanism of Action: Targeting Different Phospholipids
Annexin V: This 35-36 kDa protein has a high, calcium-dependent affinity for phosphatidylserine (PS).[1] In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface, serving as a signal for phagocytosis.[1] Fluorescently labeled Annexin V can then bind to this exposed PS, allowing for the identification of apoptotic cells.
This compound: This small, 19-amino acid polypeptide specifically binds to phosphatidylethanolamine (PE) with high affinity.[2] Similar to PS, PE is also translocated to the outer leaflet of the cell membrane during apoptosis.[2] The smaller size of this compound may offer advantages in terms of tissue penetration and pharmacokinetics in in-vivo studies.
Performance Data: A Quantitative Comparison
Direct quantitative comparisons of fluorescently labeled this compound and Annexin V for flow cytometry are limited in publicly available literature. However, studies comparing radiolabeled versions for in-vivo imaging and fluorescent analogs provide valuable insights into their binding affinities and uptake.
| Parameter | This compound | Annexin V | Reference |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [2] |
| Binding Affinity (Kd) | ~6.92 nM (99mTc-duramycin) | ~12.63 nM (99mTc-Annexin V) | [3] |
| Fluorescent Probe Uptake | Higher uptake observed with Cy5-duramycin compared to a PS-binding probe (FITC-Zn-DPA) | Standard for apoptosis detection | [2] |
Experimental Protocols
This compound Staining for Flow Cytometry (General Protocol)
This protocol is based on the general principles of using fluorescently labeled peptides for cell staining. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Duramycin or Cy5-Duramycin)
-
1X Binding Buffer (specific to the this compound conjugate, but a buffer containing Ca2+ is often suitable)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice using a desired method. Include a negative control of untreated cells.
-
Harvest cells and wash them once with cold phosphate-buffered saline (PBS).
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Add 5 µL of fluorescently labeled this compound to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
(Optional) Add a viability dye, such as Propidium Iodide (PI), according to the manufacturer's instructions to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
Analyze the cells by flow cytometry immediately. Excitation and emission settings should be appropriate for the fluorophore conjugated to this compound.
Annexin V Staining for Flow Cytometry
This is a standard protocol for Annexin V staining.
Materials:
-
FITC-conjugated Annexin V
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line.
-
Harvest 1-5 x 105 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. Use appropriate settings for FITC (for Annexin V) and PI detection.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the apoptosis signaling pathway and the workflows for both this compound and Annexin V detection.
References
A Quantitative Comparison of Duramycin-Based Probes for Phosphatidylethanolamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Duramycin-based probes for the detection and quantification of phosphatidylethanolamine (B1630911) (PE), a key biomarker for apoptosis and other cellular processes. We present a quantitative analysis of this compound probes alongside a widely used alternative, Annexin V, to inform experimental design and probe selection.
Introduction to Phosphatidylethanolamine Detection
Phosphatidylethanolamine is a phospholipid typically restricted to the inner leaflet of the plasma membrane in healthy cells. During apoptosis, PE is externalized to the outer leaflet, serving as an "eat me" signal for phagocytes. This translocation makes PE a valuable target for imaging and quantifying cell death. This compound, a small, tetracyclic peptide, binds with high affinity and specificity to PE, making it an excellent candidate for developing molecular probes.
Quantitative Comparison of Probe Performance
The selection of an appropriate probe for PE detection depends on several key performance metrics. This section provides a quantitative comparison of this compound-based probes and the commonly used phosphatidylserine (B164497) (PS)-binding probe, Annexin V.
| Property | This compound-Based Probes | Annexin V-Based Probes | Key Considerations |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | Both are markers of apoptosis, but their externalization kinetics can differ. |
| Binding Affinity (Kd) | 4-10 nM (general conjugates), 4-6 nM (this compound-LC-Fluorescein), 6.92 nM (99mTc-Duramycin) | ~0.5 nM (Annexin V-FITC) | Annexin V exhibits a higher binding affinity for its target. |
| Cytotoxicity | Native this compound can be cytotoxic at low µM concentrations. GFP-Duramycin conjugate shows minimal cytotoxicity. | Generally considered non-toxic at typical working concentrations. | Modification of this compound can mitigate cytotoxic effects. |
Performance of Fluorescently Labeled Probes
For fluorescence-based detection methods, the properties of the conjugated fluorophore are critical. The following table compares the characteristics of common fluorophores used to label this compound and Annexin V.
| Fluorophore | Quantum Yield | Photostability | Common Conjugates |
| Fluorescein (FITC) | ~0.9 | Moderate | This compound-LC-Fluorescein, Annexin V-FITC |
| Cyanine 5 (Cy5) | ~0.1 - 0.3 | Low to Moderate | Cy5-Duramycin |
| Green Fluorescent Protein (GFP) | 0.79 | Variable, can be influenced by the cellular environment. | GFP-Duramycin |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure for utilizing this compound-based probes, the following diagrams are provided.
A Quantitative Comparison of Duramycin-Based Probes for Phosphatidylethanolamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Duramycin-based probes for the detection and quantification of phosphatidylethanolamine (B1630911) (PE), a key biomarker for apoptosis and other cellular processes. We present a quantitative analysis of this compound probes alongside a widely used alternative, Annexin V, to inform experimental design and probe selection.
Introduction to Phosphatidylethanolamine Detection
Phosphatidylethanolamine is a phospholipid typically restricted to the inner leaflet of the plasma membrane in healthy cells. During apoptosis, PE is externalized to the outer leaflet, serving as an "eat me" signal for phagocytes. This translocation makes PE a valuable target for imaging and quantifying cell death. This compound, a small, tetracyclic peptide, binds with high affinity and specificity to PE, making it an excellent candidate for developing molecular probes.
Quantitative Comparison of Probe Performance
The selection of an appropriate probe for PE detection depends on several key performance metrics. This section provides a quantitative comparison of this compound-based probes and the commonly used phosphatidylserine (B164497) (PS)-binding probe, Annexin V.
| Property | This compound-Based Probes | Annexin V-Based Probes | Key Considerations |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | Both are markers of apoptosis, but their externalization kinetics can differ. |
| Binding Affinity (Kd) | 4-10 nM (general conjugates), 4-6 nM (this compound-LC-Fluorescein), 6.92 nM (99mTc-Duramycin) | ~0.5 nM (Annexin V-FITC) | Annexin V exhibits a higher binding affinity for its target. |
| Cytotoxicity | Native this compound can be cytotoxic at low µM concentrations. GFP-Duramycin conjugate shows minimal cytotoxicity. | Generally considered non-toxic at typical working concentrations. | Modification of this compound can mitigate cytotoxic effects. |
Performance of Fluorescently Labeled Probes
For fluorescence-based detection methods, the properties of the conjugated fluorophore are critical. The following table compares the characteristics of common fluorophores used to label this compound and Annexin V.
| Fluorophore | Quantum Yield | Photostability | Common Conjugates |
| Fluorescein (FITC) | ~0.9 | Moderate | This compound-LC-Fluorescein, Annexin V-FITC |
| Cyanine 5 (Cy5) | ~0.1 - 0.3 | Low to Moderate | Cy5-Duramycin |
| Green Fluorescent Protein (GFP) | 0.79 | Variable, can be influenced by the cellular environment. | GFP-Duramycin |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure for utilizing this compound-based probes, the following diagrams are provided.
A Quantitative Comparison of Duramycin-Based Probes for Phosphatidylethanolamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Duramycin-based probes for the detection and quantification of phosphatidylethanolamine (PE), a key biomarker for apoptosis and other cellular processes. We present a quantitative analysis of this compound probes alongside a widely used alternative, Annexin V, to inform experimental design and probe selection.
Introduction to Phosphatidylethanolamine Detection
Phosphatidylethanolamine is a phospholipid typically restricted to the inner leaflet of the plasma membrane in healthy cells. During apoptosis, PE is externalized to the outer leaflet, serving as an "eat me" signal for phagocytes. This translocation makes PE a valuable target for imaging and quantifying cell death. This compound, a small, tetracyclic peptide, binds with high affinity and specificity to PE, making it an excellent candidate for developing molecular probes.
Quantitative Comparison of Probe Performance
The selection of an appropriate probe for PE detection depends on several key performance metrics. This section provides a quantitative comparison of this compound-based probes and the commonly used phosphatidylserine (PS)-binding probe, Annexin V.
| Property | This compound-Based Probes | Annexin V-Based Probes | Key Considerations |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | Both are markers of apoptosis, but their externalization kinetics can differ. |
| Binding Affinity (Kd) | 4-10 nM (general conjugates), 4-6 nM (this compound-LC-Fluorescein), 6.92 nM (99mTc-Duramycin) | ~0.5 nM (Annexin V-FITC) | Annexin V exhibits a higher binding affinity for its target. |
| Cytotoxicity | Native this compound can be cytotoxic at low µM concentrations. GFP-Duramycin conjugate shows minimal cytotoxicity. | Generally considered non-toxic at typical working concentrations. | Modification of this compound can mitigate cytotoxic effects. |
Performance of Fluorescently Labeled Probes
For fluorescence-based detection methods, the properties of the conjugated fluorophore are critical. The following table compares the characteristics of common fluorophores used to label this compound and Annexin V.
| Fluorophore | Quantum Yield | Photostability | Common Conjugates |
| Fluorescein (FITC) | ~0.9 | Moderate | This compound-LC-Fluorescein, Annexin V-FITC |
| Cyanine 5 (Cy5) | ~0.1 - 0.3 | Low to Moderate | Cy5-Duramycin |
| Green Fluorescent Protein (GFP) | 0.79 | Variable, can be influenced by the cellular environment. | GFP-Duramycin |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure for utilizing this compound-based probes, the following diagrams are provided.
Unveiling Ferroptosis: A Comparative Guide to the Validation of Duramycin as a Novel Marker
For researchers, scientists, and drug development professionals, the precise detection of specific cell death pathways is paramount. Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. This guide provides a comprehensive comparison of Duramycin (B1576892), a potential new marker for ferroptosis, with established validation methods, supported by experimental data and detailed protocols.
This compound: A Novel Probe for Ferroptotic Cells?
This compound is a small, cyclic peptide that exhibits a high binding affinity for phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[1][2] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during certain types of cell death, PE becomes exposed on the outer leaflet. While this externalization is a well-known hallmark of apoptosis, recent studies have revealed that ferroptosis is also characterized by the oxidation of PE, particularly those containing arachidonic acid and adrenic acid.[3] This oxidation generates specific lipid hydroperoxides that act as "death signals" and could potentially serve as unique binding targets for probes like this compound.
One study has even developed a technology utilizing this compound to enrich and identify proteins that have been modified by these oxidized PE species during ferroptosis.[4] This suggests that this compound may indeed recognize features specific to the ferroptotic membrane. However, it is crucial to note that this compound also binds to the exposed, non-oxidized PE present on apoptotic cells, raising questions about its specificity as a standalone marker for ferroptosis.[1][2]
Performance Comparison: this compound vs. Established Ferroptosis Markers
To objectively evaluate this compound's potential, its performance must be compared against well-established markers of ferroptosis. The following table summarizes key quantitative and qualitative parameters for this compound and other commonly used validation methods.
| Marker/Assay | Principle | Target | Detection Method | Quantitative? | Specificity for Ferroptosis | Key Advantages | Key Limitations |
| This compound | Binds to phosphatidylethanolamine (PE) on the outer cell membrane. | Exposed Phosphatidylethanolamine (PE) and potentially oxidized PE. | Fluorescence Microscopy, Flow Cytometry (with fluorescently labeled this compound). | Yes | Moderate. Also detects apoptotic cells. | Simple staining procedure, commercially available conjugates. | Lacks clear specificity for ferroptosis over apoptosis without further validation of binding to oxidized PE. |
| C11-BODIPY 581/591 | Ratiometric fluorescent probe that shifts emission from red to green upon lipid peroxidation. | Lipid hydroperoxides, a key feature of ferroptosis. | Fluorescence Microscopy, Flow Cytometry. | Yes | High. A hallmark of ferroptosis. | Ratiometric measurement provides internal control, high sensitivity. | Can be influenced by other oxidative stressors. |
| Western Blot for GPX4 | Measures the protein expression level of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis. | GPX4 protein. | Chemiluminescence or fluorescence-based detection. | Yes | High. GPX4 degradation is a central event in ferroptosis. | Provides information on a key regulatory protein. | Indirect measure of ferroptosis, requires cell lysis. |
| Western Blot for ACSL4 | Measures the protein expression level of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a positive regulator of ferroptosis. | ACSL4 protein. | Chemiluminescence or fluorescence-based detection. | Yes | High. ACSL4 expression correlates with ferroptosis sensitivity. | Indicates the cellular machinery primed for ferroptosis. | Indirect measure of ferroptosis, requires cell lysis. |
| Iron-sensitive Dyes (e.g., FerroOrange) | Fluorescent probes that specifically react with intracellular ferrous ions (Fe2+). | Labile iron pool (Fe2+). | Fluorescence Microscopy, Flow Cytometry. | Yes | Moderate. Iron accumulation is necessary but not sufficient for ferroptosis. | Directly measures a key component of the ferroptotic process. | Can be influenced by general iron metabolism. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are step-by-step protocols for the key experiments discussed.
This compound Staining for Cell Imaging
This protocol is adapted from standard immunofluorescence procedures and can be used with fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Duramycin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Grow cells on coverslips in a suitable culture medium until they reach the desired confluency.
-
Induction of Cell Death: Treat cells with a known ferroptosis inducer (e.g., Erastin, RSL3) or apoptosis inducer (e.g., Staurosporine) for the desired time. Include an untreated control group.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the fluorescently labeled this compound in PBS to the recommended concentration. Incubate the fixed cells with the this compound solution for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol details the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[5][6][7][][9]
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with ferroptosis inducers as described above.
-
Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[5]
-
Washing: Wash the cells twice with HBSS or PBS.
-
Analysis by Fluorescence Microscopy:
-
Add fresh HBSS or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Capture images in both the green (oxidized probe, ~510 nm emission) and red (reduced probe, ~590 nm emission) channels.
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, detecting fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Calculate the ratio of green to red fluorescence intensity for each cell.
-
Western Blot Analysis of GPX4 and ACSL4
This protocol outlines the detection of key ferroptosis-regulating proteins by western blotting.[10][11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize them to the loading control.
Visualizing the Pathways and Workflows
To further clarify the relationships between these markers and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of ferroptosis and points of detection for various markers.
Caption: Experimental workflow for the validation of ferroptosis markers.
Conclusion
This compound presents an intriguing possibility as a novel probe for ferroptosis due to its affinity for phosphatidylethanolamine, a key lipid involved in this cell death pathway. However, its utility as a specific marker is currently limited by its known cross-reactivity with apoptotic cells. For rigorous and unambiguous validation of ferroptosis, a multi-pronged approach is recommended. This should include the use of established and highly specific markers such as the C11-BODIPY assay for lipid peroxidation and western blot analysis for key regulatory proteins like GPX4 and ACSL4. Future research should focus on quantitatively comparing this compound's binding affinity to the specific oxidized PE species generated during ferroptosis versus the PE exposed during apoptosis to fully elucidate its potential as a specific ferroptosis marker.
References
- 1. researchgate.net [researchgate.net]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. abpbio.com [abpbio.com]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling Ferroptosis: A Comparative Guide to the Validation of Duramycin as a Novel Marker
For researchers, scientists, and drug development professionals, the precise detection of specific cell death pathways is paramount. Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. This guide provides a comprehensive comparison of Duramycin (B1576892), a potential new marker for ferroptosis, with established validation methods, supported by experimental data and detailed protocols.
This compound: A Novel Probe for Ferroptotic Cells?
This compound is a small, cyclic peptide that exhibits a high binding affinity for phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes.[1][2] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during certain types of cell death, PE becomes exposed on the outer leaflet. While this externalization is a well-known hallmark of apoptosis, recent studies have revealed that ferroptosis is also characterized by the oxidation of PE, particularly those containing arachidonic acid and adrenic acid.[3] This oxidation generates specific lipid hydroperoxides that act as "death signals" and could potentially serve as unique binding targets for probes like this compound.
One study has even developed a technology utilizing this compound to enrich and identify proteins that have been modified by these oxidized PE species during ferroptosis.[4] This suggests that this compound may indeed recognize features specific to the ferroptotic membrane. However, it is crucial to note that this compound also binds to the exposed, non-oxidized PE present on apoptotic cells, raising questions about its specificity as a standalone marker for ferroptosis.[1][2]
Performance Comparison: this compound vs. Established Ferroptosis Markers
To objectively evaluate this compound's potential, its performance must be compared against well-established markers of ferroptosis. The following table summarizes key quantitative and qualitative parameters for this compound and other commonly used validation methods.
| Marker/Assay | Principle | Target | Detection Method | Quantitative? | Specificity for Ferroptosis | Key Advantages | Key Limitations |
| This compound | Binds to phosphatidylethanolamine (PE) on the outer cell membrane. | Exposed Phosphatidylethanolamine (PE) and potentially oxidized PE. | Fluorescence Microscopy, Flow Cytometry (with fluorescently labeled this compound). | Yes | Moderate. Also detects apoptotic cells. | Simple staining procedure, commercially available conjugates. | Lacks clear specificity for ferroptosis over apoptosis without further validation of binding to oxidized PE. |
| C11-BODIPY 581/591 | Ratiometric fluorescent probe that shifts emission from red to green upon lipid peroxidation. | Lipid hydroperoxides, a key feature of ferroptosis. | Fluorescence Microscopy, Flow Cytometry. | Yes | High. A hallmark of ferroptosis. | Ratiometric measurement provides internal control, high sensitivity. | Can be influenced by other oxidative stressors. |
| Western Blot for GPX4 | Measures the protein expression level of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis. | GPX4 protein. | Chemiluminescence or fluorescence-based detection. | Yes | High. GPX4 degradation is a central event in ferroptosis. | Provides information on a key regulatory protein. | Indirect measure of ferroptosis, requires cell lysis. |
| Western Blot for ACSL4 | Measures the protein expression level of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a positive regulator of ferroptosis. | ACSL4 protein. | Chemiluminescence or fluorescence-based detection. | Yes | High. ACSL4 expression correlates with ferroptosis sensitivity. | Indicates the cellular machinery primed for ferroptosis. | Indirect measure of ferroptosis, requires cell lysis. |
| Iron-sensitive Dyes (e.g., FerroOrange) | Fluorescent probes that specifically react with intracellular ferrous ions (Fe2+). | Labile iron pool (Fe2+). | Fluorescence Microscopy, Flow Cytometry. | Yes | Moderate. Iron accumulation is necessary but not sufficient for ferroptosis. | Directly measures a key component of the ferroptotic process. | Can be influenced by general iron metabolism. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are step-by-step protocols for the key experiments discussed.
This compound Staining for Cell Imaging
This protocol is adapted from standard immunofluorescence procedures and can be used with fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Duramycin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Grow cells on coverslips in a suitable culture medium until they reach the desired confluency.
-
Induction of Cell Death: Treat cells with a known ferroptosis inducer (e.g., Erastin, RSL3) or apoptosis inducer (e.g., Staurosporine) for the desired time. Include an untreated control group.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the fluorescently labeled this compound in PBS to the recommended concentration. Incubate the fixed cells with the this compound solution for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol details the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[5][6][7][][9]
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with ferroptosis inducers as described above.
-
Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[5]
-
Washing: Wash the cells twice with HBSS or PBS.
-
Analysis by Fluorescence Microscopy:
-
Add fresh HBSS or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Capture images in both the green (oxidized probe, ~510 nm emission) and red (reduced probe, ~590 nm emission) channels.
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, detecting fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Calculate the ratio of green to red fluorescence intensity for each cell.
-
Western Blot Analysis of GPX4 and ACSL4
This protocol outlines the detection of key ferroptosis-regulating proteins by western blotting.[10][11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize them to the loading control.
Visualizing the Pathways and Workflows
To further clarify the relationships between these markers and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of ferroptosis and points of detection for various markers.
Caption: Experimental workflow for the validation of ferroptosis markers.
Conclusion
This compound presents an intriguing possibility as a novel probe for ferroptosis due to its affinity for phosphatidylethanolamine, a key lipid involved in this cell death pathway. However, its utility as a specific marker is currently limited by its known cross-reactivity with apoptotic cells. For rigorous and unambiguous validation of ferroptosis, a multi-pronged approach is recommended. This should include the use of established and highly specific markers such as the C11-BODIPY assay for lipid peroxidation and western blot analysis for key regulatory proteins like GPX4 and ACSL4. Future research should focus on quantitatively comparing this compound's binding affinity to the specific oxidized PE species generated during ferroptosis versus the PE exposed during apoptosis to fully elucidate its potential as a specific ferroptosis marker.
References
- 1. researchgate.net [researchgate.net]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. abpbio.com [abpbio.com]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling Ferroptosis: A Comparative Guide to the Validation of Duramycin as a Novel Marker
For researchers, scientists, and drug development professionals, the precise detection of specific cell death pathways is paramount. Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. This guide provides a comprehensive comparison of Duramycin, a potential new marker for ferroptosis, with established validation methods, supported by experimental data and detailed protocols.
This compound: A Novel Probe for Ferroptotic Cells?
This compound is a small, cyclic peptide that exhibits a high binding affinity for phosphatidylethanolamine (PE), a phospholipid component of cell membranes.[1][2] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. However, during certain types of cell death, PE becomes exposed on the outer leaflet. While this externalization is a well-known hallmark of apoptosis, recent studies have revealed that ferroptosis is also characterized by the oxidation of PE, particularly those containing arachidonic acid and adrenic acid.[3] This oxidation generates specific lipid hydroperoxides that act as "death signals" and could potentially serve as unique binding targets for probes like this compound.
One study has even developed a technology utilizing this compound to enrich and identify proteins that have been modified by these oxidized PE species during ferroptosis.[4] This suggests that this compound may indeed recognize features specific to the ferroptotic membrane. However, it is crucial to note that this compound also binds to the exposed, non-oxidized PE present on apoptotic cells, raising questions about its specificity as a standalone marker for ferroptosis.[1][2]
Performance Comparison: this compound vs. Established Ferroptosis Markers
To objectively evaluate this compound's potential, its performance must be compared against well-established markers of ferroptosis. The following table summarizes key quantitative and qualitative parameters for this compound and other commonly used validation methods.
| Marker/Assay | Principle | Target | Detection Method | Quantitative? | Specificity for Ferroptosis | Key Advantages | Key Limitations |
| This compound | Binds to phosphatidylethanolamine (PE) on the outer cell membrane. | Exposed Phosphatidylethanolamine (PE) and potentially oxidized PE. | Fluorescence Microscopy, Flow Cytometry (with fluorescently labeled this compound). | Yes | Moderate. Also detects apoptotic cells. | Simple staining procedure, commercially available conjugates. | Lacks clear specificity for ferroptosis over apoptosis without further validation of binding to oxidized PE. |
| C11-BODIPY 581/591 | Ratiometric fluorescent probe that shifts emission from red to green upon lipid peroxidation. | Lipid hydroperoxides, a key feature of ferroptosis. | Fluorescence Microscopy, Flow Cytometry. | Yes | High. A hallmark of ferroptosis. | Ratiometric measurement provides internal control, high sensitivity. | Can be influenced by other oxidative stressors. |
| Western Blot for GPX4 | Measures the protein expression level of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis. | GPX4 protein. | Chemiluminescence or fluorescence-based detection. | Yes | High. GPX4 degradation is a central event in ferroptosis. | Provides information on a key regulatory protein. | Indirect measure of ferroptosis, requires cell lysis. |
| Western Blot for ACSL4 | Measures the protein expression level of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a positive regulator of ferroptosis. | ACSL4 protein. | Chemiluminescence or fluorescence-based detection. | Yes | High. ACSL4 expression correlates with ferroptosis sensitivity. | Indicates the cellular machinery primed for ferroptosis. | Indirect measure of ferroptosis, requires cell lysis. |
| Iron-sensitive Dyes (e.g., FerroOrange) | Fluorescent probes that specifically react with intracellular ferrous ions (Fe2+). | Labile iron pool (Fe2+). | Fluorescence Microscopy, Flow Cytometry. | Yes | Moderate. Iron accumulation is necessary but not sufficient for ferroptosis. | Directly measures a key component of the ferroptotic process. | Can be influenced by general iron metabolism. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are step-by-step protocols for the key experiments discussed.
This compound Staining for Cell Imaging
This protocol is adapted from standard immunofluorescence procedures and can be used with fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Duramycin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Grow cells on coverslips in a suitable culture medium until they reach the desired confluency.
-
Induction of Cell Death: Treat cells with a known ferroptosis inducer (e.g., Erastin, RSL3) or apoptosis inducer (e.g., Staurosporine) for the desired time. Include an untreated control group.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the fluorescently labeled this compound in PBS to the recommended concentration. Incubate the fixed cells with the this compound solution for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol details the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[5][6][7][][9]
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with ferroptosis inducers as described above.
-
Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[5]
-
Washing: Wash the cells twice with HBSS or PBS.
-
Analysis by Fluorescence Microscopy:
-
Add fresh HBSS or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Capture images in both the green (oxidized probe, ~510 nm emission) and red (reduced probe, ~590 nm emission) channels.
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, detecting fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Calculate the ratio of green to red fluorescence intensity for each cell.
-
Western Blot Analysis of GPX4 and ACSL4
This protocol outlines the detection of key ferroptosis-regulating proteins by western blotting.[10][11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize them to the loading control.
Visualizing the Pathways and Workflows
To further clarify the relationships between these markers and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of ferroptosis and points of detection for various markers.
Caption: Experimental workflow for the validation of ferroptosis markers.
Conclusion
This compound presents an intriguing possibility as a novel probe for ferroptosis due to its affinity for phosphatidylethanolamine, a key lipid involved in this cell death pathway. However, its utility as a specific marker is currently limited by its known cross-reactivity with apoptotic cells. For rigorous and unambiguous validation of ferroptosis, a multi-pronged approach is recommended. This should include the use of established and highly specific markers such as the C11-BODIPY assay for lipid peroxidation and western blot analysis for key regulatory proteins like GPX4 and ACSL4. Future research should focus on quantitatively comparing this compound's binding affinity to the specific oxidized PE species generated during ferroptosis versus the PE exposed during apoptosis to fully elucidate its potential as a specific ferroptosis marker.
References
- 1. researchgate.net [researchgate.net]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. abpbio.com [abpbio.com]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing Duramycin's Binding Specificity in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of specific biomarkers in complex biological environments is paramount. Duramycin, a small tetracyclic polypeptide, has emerged as a high-affinity probe for the phospholipid phosphatidylethanolamine (B1630911) (PE), a key marker exposed on the surface of apoptotic and necrotic cells. This guide provides an objective comparison of this compound's performance against other alternatives for PE detection, supported by experimental data and detailed protocols to aid in the rigorous assessment of its binding specificity.
Performance Comparison of PE-Binding Probes
This compound's primary advantage lies in its high specificity and affinity for PE. It binds to PE at a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range. This performance is compared with its main alternatives in the table below.
| Probe | Target Lipid | Molecular Weight (Da) | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| This compound | Phosphatidylethanolamine (PE) | ~2,013 | 4-10 nM | High specificity & affinity, small size for good tissue penetration, stable structure. | Can exhibit cytotoxicity at micromolar concentrations. |
| Cinnamycin (Ro 09-0198) | Phosphatidylethanolamine (PE) | ~2,041 | High affinity (K0 ~10^7 to 10^8 M^-1) | High specificity and affinity for PE. | Similar to this compound, can be cytotoxic and cause membrane distortion at higher concentrations. |
| GFP-Duramycin | Phosphatidylethanolamine (PE) | ~29,000 | Retains high affinity and specificity for PE. | Non-toxic alternative to native this compound, allows for direct fluorescence imaging. | Larger size may affect tissue penetration compared to unconjugated this compound. |
| Annexin V | Phosphatidylserine (PS) | ~36,000 | ~12.63 nM (for apoptotic cells) | Well-established apoptosis marker. | Binds a different phospholipid (PS); larger size; Ca2+-dependent binding. |
| Fluorescently-labeled PE (e.g., NBD-PE, Rhodamine-PE) | N/A (incorporates into membranes) | Varies | N/A | Allows for tracking of lipid dynamics within a membrane. | Does not probe for endogenous PE exposure; can alter membrane properties. |
A direct comparison in a study on atherosclerotic plaques found that 99mTc-labeled this compound exhibited a significantly higher binding activity (Kd, 6.92 nM) for apoptotic cells compared to 99mTc-labeled Annexin V (Kd, 12.63 nM). Furthermore, this compound showed a higher plaque-to-background ratio in in vivo imaging, suggesting better target visualization.
Experimental Protocols for Assessing Specificity
Verifying the binding specificity of this compound in your sample is crucial. The following are key experimental protocols that can be adapted for this purpose.
Liposome (B1194612) Competition Assay
This in vitro assay is the gold standard for confirming the lipid specificity of a binding probe. It assesses whether the binding of labeled this compound to its target (e.g., apoptotic cells or a PE-rich surface) can be competitively inhibited by an excess of unlabeled PE-containing liposomes but not by liposomes lacking PE.
Methodology:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform. For PE-containing liposomes, a typical composition is phosphatidylcholine (PC) and PE at a 7:3 molar ratio. For control liposomes, use 100% PC.
-
Dry the lipid mixtures under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film in an appropriate buffer (e.g., Tris buffer, PBS) to form multilamellar vesicles.
-
Create large unilamellar vesicles (LUVs) of a defined size (e.g., 100-200 nm) by extruding the vesicle suspension through a polycarbonate membrane with a specific pore size.
-
-
Binding Reaction:
-
Prepare your target sample (e.g., induce apoptosis in a cell culture).
-
Incubate the target sample with fluorescently or radioactively labeled this compound in the presence of:
-
Buffer only (Positive control)
-
An excess of PE-containing liposomes (Competition)
-
An excess of control (e.g., PC-only) liposomes (Specificity control)
-
-
-
Quantification:
-
After incubation, separate the bound from the unbound labeled this compound. For cells, this can be done by centrifugation and washing.
-
Quantify the amount of bound label using an appropriate method (e.g., flow cytometry for fluorescent labels, gamma counting for radiolabels).
-
Expected Outcome: A significant reduction in the signal from labeled this compound should be observed only in the presence of PE-containing liposomes, confirming binding specificity.
Cellular Staining and Co-localization
In complex biological samples like tissues or whole cells, it's important to ensure this compound is binding to the expected structures.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections according to standard protocols. Induce apoptosis if that is the condition of interest.
-
Staining:
-
Incubate the sample with fluorescently labeled this compound (e.g., Cy5-Duramycin).
-
Co-stain with other markers to identify specific cellular compartments or states. For apoptosis, a common co-stain is Annexin V (which binds to phosphatidylserine) or a marker for caspase activity.
-
-
Imaging:
-
Visualize the stained samples using fluorescence microscopy.
-
Expected Outcome: The fluorescence signal from this compound should co-localize with areas where PE is expected to be exposed, such as the cell surface of apoptotic cells.
Visualizing Experimental Workflows and Biological Pathways
To further clarify these processes, the following diagrams illustrate a typical liposome competition assay workflow and the signaling pathway leading to PE exposure during apoptosis.
Caption: Workflow for a Liposome Competition Assay.
Caption: PE Exposure Pathway During Apoptosis.
Conclusion
This compound is a highly specific and high-affinity probe for phosphatidylethanolamine, making it a powerful tool for detecting cell death and other biological processes involving PE externalization. Its performance, particularly in terms of binding affinity and in vivo imaging, appears superior to that of the
Assessing Duramycin's Binding Specificity in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of specific biomarkers in complex biological environments is paramount. Duramycin, a small tetracyclic polypeptide, has emerged as a high-affinity probe for the phospholipid phosphatidylethanolamine (B1630911) (PE), a key marker exposed on the surface of apoptotic and necrotic cells. This guide provides an objective comparison of this compound's performance against other alternatives for PE detection, supported by experimental data and detailed protocols to aid in the rigorous assessment of its binding specificity.
Performance Comparison of PE-Binding Probes
This compound's primary advantage lies in its high specificity and affinity for PE. It binds to PE at a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range. This performance is compared with its main alternatives in the table below.
| Probe | Target Lipid | Molecular Weight (Da) | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| This compound | Phosphatidylethanolamine (PE) | ~2,013 | 4-10 nM | High specificity & affinity, small size for good tissue penetration, stable structure. | Can exhibit cytotoxicity at micromolar concentrations. |
| Cinnamycin (Ro 09-0198) | Phosphatidylethanolamine (PE) | ~2,041 | High affinity (K0 ~10^7 to 10^8 M^-1) | High specificity and affinity for PE. | Similar to this compound, can be cytotoxic and cause membrane distortion at higher concentrations. |
| GFP-Duramycin | Phosphatidylethanolamine (PE) | ~29,000 | Retains high affinity and specificity for PE. | Non-toxic alternative to native this compound, allows for direct fluorescence imaging. | Larger size may affect tissue penetration compared to unconjugated this compound. |
| Annexin V | Phosphatidylserine (PS) | ~36,000 | ~12.63 nM (for apoptotic cells) | Well-established apoptosis marker. | Binds a different phospholipid (PS); larger size; Ca2+-dependent binding. |
| Fluorescently-labeled PE (e.g., NBD-PE, Rhodamine-PE) | N/A (incorporates into membranes) | Varies | N/A | Allows for tracking of lipid dynamics within a membrane. | Does not probe for endogenous PE exposure; can alter membrane properties. |
A direct comparison in a study on atherosclerotic plaques found that 99mTc-labeled this compound exhibited a significantly higher binding activity (Kd, 6.92 nM) for apoptotic cells compared to 99mTc-labeled Annexin V (Kd, 12.63 nM). Furthermore, this compound showed a higher plaque-to-background ratio in in vivo imaging, suggesting better target visualization.
Experimental Protocols for Assessing Specificity
Verifying the binding specificity of this compound in your sample is crucial. The following are key experimental protocols that can be adapted for this purpose.
Liposome (B1194612) Competition Assay
This in vitro assay is the gold standard for confirming the lipid specificity of a binding probe. It assesses whether the binding of labeled this compound to its target (e.g., apoptotic cells or a PE-rich surface) can be competitively inhibited by an excess of unlabeled PE-containing liposomes but not by liposomes lacking PE.
Methodology:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform. For PE-containing liposomes, a typical composition is phosphatidylcholine (PC) and PE at a 7:3 molar ratio. For control liposomes, use 100% PC.
-
Dry the lipid mixtures under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film in an appropriate buffer (e.g., Tris buffer, PBS) to form multilamellar vesicles.
-
Create large unilamellar vesicles (LUVs) of a defined size (e.g., 100-200 nm) by extruding the vesicle suspension through a polycarbonate membrane with a specific pore size.
-
-
Binding Reaction:
-
Prepare your target sample (e.g., induce apoptosis in a cell culture).
-
Incubate the target sample with fluorescently or radioactively labeled this compound in the presence of:
-
Buffer only (Positive control)
-
An excess of PE-containing liposomes (Competition)
-
An excess of control (e.g., PC-only) liposomes (Specificity control)
-
-
-
Quantification:
-
After incubation, separate the bound from the unbound labeled this compound. For cells, this can be done by centrifugation and washing.
-
Quantify the amount of bound label using an appropriate method (e.g., flow cytometry for fluorescent labels, gamma counting for radiolabels).
-
Expected Outcome: A significant reduction in the signal from labeled this compound should be observed only in the presence of PE-containing liposomes, confirming binding specificity.
Cellular Staining and Co-localization
In complex biological samples like tissues or whole cells, it's important to ensure this compound is binding to the expected structures.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections according to standard protocols. Induce apoptosis if that is the condition of interest.
-
Staining:
-
Incubate the sample with fluorescently labeled this compound (e.g., Cy5-Duramycin).
-
Co-stain with other markers to identify specific cellular compartments or states. For apoptosis, a common co-stain is Annexin V (which binds to phosphatidylserine) or a marker for caspase activity.
-
-
Imaging:
-
Visualize the stained samples using fluorescence microscopy.
-
Expected Outcome: The fluorescence signal from this compound should co-localize with areas where PE is expected to be exposed, such as the cell surface of apoptotic cells.
Visualizing Experimental Workflows and Biological Pathways
To further clarify these processes, the following diagrams illustrate a typical liposome competition assay workflow and the signaling pathway leading to PE exposure during apoptosis.
Caption: Workflow for a Liposome Competition Assay.
Caption: PE Exposure Pathway During Apoptosis.
Conclusion
This compound is a highly specific and high-affinity probe for phosphatidylethanolamine, making it a powerful tool for detecting cell death and other biological processes involving PE externalization. Its performance, particularly in terms of binding affinity and in vivo imaging, appears superior to that of the
Assessing Duramycin's Binding Specificity in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of specific biomarkers in complex biological environments is paramount. Duramycin, a small tetracyclic polypeptide, has emerged as a high-affinity probe for the phospholipid phosphatidylethanolamine (PE), a key marker exposed on the surface of apoptotic and necrotic cells. This guide provides an objective comparison of this compound's performance against other alternatives for PE detection, supported by experimental data and detailed protocols to aid in the rigorous assessment of its binding specificity.
Performance Comparison of PE-Binding Probes
This compound's primary advantage lies in its high specificity and affinity for PE. It binds to PE at a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range. This performance is compared with its main alternatives in the table below.
| Probe | Target Lipid | Molecular Weight (Da) | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| This compound | Phosphatidylethanolamine (PE) | ~2,013 | 4-10 nM | High specificity & affinity, small size for good tissue penetration, stable structure. | Can exhibit cytotoxicity at micromolar concentrations. |
| Cinnamycin (Ro 09-0198) | Phosphatidylethanolamine (PE) | ~2,041 | High affinity (K0 ~10^7 to 10^8 M^-1) | High specificity and affinity for PE. | Similar to this compound, can be cytotoxic and cause membrane distortion at higher concentrations. |
| GFP-Duramycin | Phosphatidylethanolamine (PE) | ~29,000 | Retains high affinity and specificity for PE. | Non-toxic alternative to native this compound, allows for direct fluorescence imaging. | Larger size may affect tissue penetration compared to unconjugated this compound. |
| Annexin V | Phosphatidylserine (PS) | ~36,000 | ~12.63 nM (for apoptotic cells) | Well-established apoptosis marker. | Binds a different phospholipid (PS); larger size; Ca2+-dependent binding. |
| Fluorescently-labeled PE (e.g., NBD-PE, Rhodamine-PE) | N/A (incorporates into membranes) | Varies | N/A | Allows for tracking of lipid dynamics within a membrane. | Does not probe for endogenous PE exposure; can alter membrane properties. |
A direct comparison in a study on atherosclerotic plaques found that 99mTc-labeled this compound exhibited a significantly higher binding activity (Kd, 6.92 nM) for apoptotic cells compared to 99mTc-labeled Annexin V (Kd, 12.63 nM). Furthermore, this compound showed a higher plaque-to-background ratio in in vivo imaging, suggesting better target visualization.
Experimental Protocols for Assessing Specificity
Verifying the binding specificity of this compound in your sample is crucial. The following are key experimental protocols that can be adapted for this purpose.
Liposome Competition Assay
This in vitro assay is the gold standard for confirming the lipid specificity of a binding probe. It assesses whether the binding of labeled this compound to its target (e.g., apoptotic cells or a PE-rich surface) can be competitively inhibited by an excess of unlabeled PE-containing liposomes but not by liposomes lacking PE.
Methodology:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform. For PE-containing liposomes, a typical composition is phosphatidylcholine (PC) and PE at a 7:3 molar ratio. For control liposomes, use 100% PC.
-
Dry the lipid mixtures under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film in an appropriate buffer (e.g., Tris buffer, PBS) to form multilamellar vesicles.
-
Create large unilamellar vesicles (LUVs) of a defined size (e.g., 100-200 nm) by extruding the vesicle suspension through a polycarbonate membrane with a specific pore size.
-
-
Binding Reaction:
-
Prepare your target sample (e.g., induce apoptosis in a cell culture).
-
Incubate the target sample with fluorescently or radioactively labeled this compound in the presence of:
-
Buffer only (Positive control)
-
An excess of PE-containing liposomes (Competition)
-
An excess of control (e.g., PC-only) liposomes (Specificity control)
-
-
-
Quantification:
-
After incubation, separate the bound from the unbound labeled this compound. For cells, this can be done by centrifugation and washing.
-
Quantify the amount of bound label using an appropriate method (e.g., flow cytometry for fluorescent labels, gamma counting for radiolabels).
-
Expected Outcome: A significant reduction in the signal from labeled this compound should be observed only in the presence of PE-containing liposomes, confirming binding specificity.
Cellular Staining and Co-localization
In complex biological samples like tissues or whole cells, it's important to ensure this compound is binding to the expected structures.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections according to standard protocols. Induce apoptosis if that is the condition of interest.
-
Staining:
-
Incubate the sample with fluorescently labeled this compound (e.g., Cy5-Duramycin).
-
Co-stain with other markers to identify specific cellular compartments or states. For apoptosis, a common co-stain is Annexin V (which binds to phosphatidylserine) or a marker for caspase activity.
-
-
Imaging:
-
Visualize the stained samples using fluorescence microscopy.
-
Expected Outcome: The fluorescence signal from this compound should co-localize with areas where PE is expected to be exposed, such as the cell surface of apoptotic cells.
Visualizing Experimental Workflows and Biological Pathways
To further clarify these processes, the following diagrams illustrate a typical liposome competition assay workflow and the signaling pathway leading to PE exposure during apoptosis.
Caption: Workflow for a Liposome Competition Assay.
Caption: PE Exposure Pathway During Apoptosis.
Conclusion
This compound is a highly specific and high-affinity probe for phosphatidylethanolamine, making it a powerful tool for detecting cell death and other biological processes involving PE externalization. Its performance, particularly in terms of binding affinity and in vivo imaging, appears superior to that of the
Validating the Quantitative Accuracy of Duramycin Imaging for Phosphatidylethanolamine Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific biomarkers is paramount in advancing our understanding of cellular processes and developing targeted therapeutics. Phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cell membranes, has emerged as a significant biomarker for identifying apoptotic and necrotic cells, where it becomes externalized on the cell surface. Duramycin, a small tetracyclic polypeptide, binds with high affinity and specificity to PE, making it a valuable tool for imaging and quantifying cell death. This guide provides an objective comparison of this compound-based imaging with other common methods for PE and apoptosis detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Comparison of Probes for Apoptosis Detection
The quantitative performance of an imaging probe is critical for its utility in research and clinical settings. The following tables summarize key quantitative parameters for radiolabeled this compound and a commonly used alternative, Annexin V, which targets phosphatidylserine (B164497) (PS), another externalized phospholipid during apoptosis. Additionally, photophysical properties of a representative fluorescent PE probe are provided for comparison.
| Probe | Target | Method | Binding Affinity (Kd) | Maximum Binding Capacity (Bmax) | Plaque-to-Background Ratio (P/B) | Reference |
| 99mTc-Duramycin | Phosphatidylethanolamine (PE) | SPECT/CT Imaging | 6.92 nM | 56.04 mol/10¹⁹ cells | 8.23 ± 0.91 (20 weeks) 15.02 ± 0.23 (30 weeks) | |
| 99mTc-Annexin V | Phosphatidylserine (PS) | SPECT/CT Imaging | 12.63 nM | 31.55 mol/10¹⁹ cells | 5.45 ± 0.48 (20 weeks) 12.14 ± 0.22 (30 weeks) |
Table 1: Quantitative comparison of 99mTc-Duramycin and 99mTc-Annexin V for in vitro binding to apoptotic cells and in vivo imaging of atherosclerotic plaques.
| Fluorescent Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Application |
| NBD-PE | NBD | 463 | 536 | 22,000 | Confocal Microscopy, FRAP |
Table 2: Photophysical properties of a common fluorescently labeled phosphatidylethanolamine probe, NBD-PE.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable quantitative data. Below are methodologies for the preparation and use of 99mTc-labeled this compound for in vivo imaging and a general protocol for fluorescently labeling apoptotic cells for microscopy.
Protocol 1: Preparation of 99mTc-HYNIC-Duramycin for In Vivo Imaging
This protocol is adapted from a single-step kit formulation for the efficient radiolabeling of this compound.
Materials:
-
HYNIC-Duramycin kit (containing HYNIC-Duramycin, Tricine, and TPPTS)
-
99mTc-pertechnetate
-
Heating block
-
Sterile 0.22 µm filter
Procedure:
-
To a vial containing the HYNIC-Duramycin kit components, add 0.5 mL of 99mTc-pertechnetate (e.g., 30 mCi).
-
Heat the mixture at 80°C for 20 minutes in a lead-lined heating block.
-
Allow the vial to cool to room temperature.
-
The radiolabeled 99mTc-HYNIC-Duramycin is ready for in vivo administration. For purification, if necessary, reverse-phase HPLC can be used.
-
Prior to injection, the solution can be passed through a sterile 0.22 µm filter.
Protocol 2: Fluorescent Labeling of Apoptotic Cells with a PE Probe
This protocol provides a general framework for staining apoptotic cells with a fluorescently labeled PE probe for analysis by fluorescence microscopy or flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescently labeled PE probe (e.g., NBD-PE)
-
Binding buffer (specific to the probe, often containing Ca²⁺)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for a predetermined time. Include a negative control of untreated cells.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in the probe-specific binding buffer.
-
Staining: Add the fluorescently labeled PE probe to the cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing (Optional): Depending on the probe, a final wash step with binding buffer may be required to remove unbound probe.
-
Analysis: Analyze the stained cells promptly by fluorescence microscopy or flow cytometry. For microscopy, mount the cells on a slide. For flow cytometry, acquire data using the appropriate laser and filter sets.
Visualizing the Underlying Biology and Experimental Design
To better understand the biological basis of this compound imaging and the experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of PE externalization during apoptosis.
Validating the Quantitative Accuracy of Duramycin Imaging for Phosphatidylethanolamine Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific biomarkers is paramount in advancing our understanding of cellular processes and developing targeted therapeutics. Phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cell membranes, has emerged as a significant biomarker for identifying apoptotic and necrotic cells, where it becomes externalized on the cell surface. Duramycin, a small tetracyclic polypeptide, binds with high affinity and specificity to PE, making it a valuable tool for imaging and quantifying cell death. This guide provides an objective comparison of this compound-based imaging with other common methods for PE and apoptosis detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Comparison of Probes for Apoptosis Detection
The quantitative performance of an imaging probe is critical for its utility in research and clinical settings. The following tables summarize key quantitative parameters for radiolabeled this compound and a commonly used alternative, Annexin V, which targets phosphatidylserine (B164497) (PS), another externalized phospholipid during apoptosis. Additionally, photophysical properties of a representative fluorescent PE probe are provided for comparison.
| Probe | Target | Method | Binding Affinity (Kd) | Maximum Binding Capacity (Bmax) | Plaque-to-Background Ratio (P/B) | Reference |
| 99mTc-Duramycin | Phosphatidylethanolamine (PE) | SPECT/CT Imaging | 6.92 nM | 56.04 mol/10¹⁹ cells | 8.23 ± 0.91 (20 weeks) 15.02 ± 0.23 (30 weeks) | |
| 99mTc-Annexin V | Phosphatidylserine (PS) | SPECT/CT Imaging | 12.63 nM | 31.55 mol/10¹⁹ cells | 5.45 ± 0.48 (20 weeks) 12.14 ± 0.22 (30 weeks) |
Table 1: Quantitative comparison of 99mTc-Duramycin and 99mTc-Annexin V for in vitro binding to apoptotic cells and in vivo imaging of atherosclerotic plaques.
| Fluorescent Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Application |
| NBD-PE | NBD | 463 | 536 | 22,000 | Confocal Microscopy, FRAP |
Table 2: Photophysical properties of a common fluorescently labeled phosphatidylethanolamine probe, NBD-PE.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable quantitative data. Below are methodologies for the preparation and use of 99mTc-labeled this compound for in vivo imaging and a general protocol for fluorescently labeling apoptotic cells for microscopy.
Protocol 1: Preparation of 99mTc-HYNIC-Duramycin for In Vivo Imaging
This protocol is adapted from a single-step kit formulation for the efficient radiolabeling of this compound.
Materials:
-
HYNIC-Duramycin kit (containing HYNIC-Duramycin, Tricine, and TPPTS)
-
99mTc-pertechnetate
-
Heating block
-
Sterile 0.22 µm filter
Procedure:
-
To a vial containing the HYNIC-Duramycin kit components, add 0.5 mL of 99mTc-pertechnetate (e.g., 30 mCi).
-
Heat the mixture at 80°C for 20 minutes in a lead-lined heating block.
-
Allow the vial to cool to room temperature.
-
The radiolabeled 99mTc-HYNIC-Duramycin is ready for in vivo administration. For purification, if necessary, reverse-phase HPLC can be used.
-
Prior to injection, the solution can be passed through a sterile 0.22 µm filter.
Protocol 2: Fluorescent Labeling of Apoptotic Cells with a PE Probe
This protocol provides a general framework for staining apoptotic cells with a fluorescently labeled PE probe for analysis by fluorescence microscopy or flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescently labeled PE probe (e.g., NBD-PE)
-
Binding buffer (specific to the probe, often containing Ca²⁺)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for a predetermined time. Include a negative control of untreated cells.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in the probe-specific binding buffer.
-
Staining: Add the fluorescently labeled PE probe to the cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing (Optional): Depending on the probe, a final wash step with binding buffer may be required to remove unbound probe.
-
Analysis: Analyze the stained cells promptly by fluorescence microscopy or flow cytometry. For microscopy, mount the cells on a slide. For flow cytometry, acquire data using the appropriate laser and filter sets.
Visualizing the Underlying Biology and Experimental Design
To better understand the biological basis of this compound imaging and the experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of PE externalization during apoptosis.
Validating the Quantitative Accuracy of Duramycin Imaging for Phosphatidylethanolamine Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific biomarkers is paramount in advancing our understanding of cellular processes and developing targeted therapeutics. Phosphatidylethanolamine (PE), a key phospholipid component of cell membranes, has emerged as a significant biomarker for identifying apoptotic and necrotic cells, where it becomes externalized on the cell surface. Duramycin, a small tetracyclic polypeptide, binds with high affinity and specificity to PE, making it a valuable tool for imaging and quantifying cell death. This guide provides an objective comparison of this compound-based imaging with other common methods for PE and apoptosis detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Comparison of Probes for Apoptosis Detection
The quantitative performance of an imaging probe is critical for its utility in research and clinical settings. The following tables summarize key quantitative parameters for radiolabeled this compound and a commonly used alternative, Annexin V, which targets phosphatidylserine (PS), another externalized phospholipid during apoptosis. Additionally, photophysical properties of a representative fluorescent PE probe are provided for comparison.
| Probe | Target | Method | Binding Affinity (Kd) | Maximum Binding Capacity (Bmax) | Plaque-to-Background Ratio (P/B) | Reference |
| 99mTc-Duramycin | Phosphatidylethanolamine (PE) | SPECT/CT Imaging | 6.92 nM | 56.04 mol/10¹⁹ cells | 8.23 ± 0.91 (20 weeks) 15.02 ± 0.23 (30 weeks) | |
| 99mTc-Annexin V | Phosphatidylserine (PS) | SPECT/CT Imaging | 12.63 nM | 31.55 mol/10¹⁹ cells | 5.45 ± 0.48 (20 weeks) 12.14 ± 0.22 (30 weeks) |
Table 1: Quantitative comparison of 99mTc-Duramycin and 99mTc-Annexin V for in vitro binding to apoptotic cells and in vivo imaging of atherosclerotic plaques.
| Fluorescent Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Application |
| NBD-PE | NBD | 463 | 536 | 22,000 | Confocal Microscopy, FRAP |
Table 2: Photophysical properties of a common fluorescently labeled phosphatidylethanolamine probe, NBD-PE.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable quantitative data. Below are methodologies for the preparation and use of 99mTc-labeled this compound for in vivo imaging and a general protocol for fluorescently labeling apoptotic cells for microscopy.
Protocol 1: Preparation of 99mTc-HYNIC-Duramycin for In Vivo Imaging
This protocol is adapted from a single-step kit formulation for the efficient radiolabeling of this compound.
Materials:
-
HYNIC-Duramycin kit (containing HYNIC-Duramycin, Tricine, and TPPTS)
-
99mTc-pertechnetate
-
Heating block
-
Sterile 0.22 µm filter
Procedure:
-
To a vial containing the HYNIC-Duramycin kit components, add 0.5 mL of 99mTc-pertechnetate (e.g., 30 mCi).
-
Heat the mixture at 80°C for 20 minutes in a lead-lined heating block.
-
Allow the vial to cool to room temperature.
-
The radiolabeled 99mTc-HYNIC-Duramycin is ready for in vivo administration. For purification, if necessary, reverse-phase HPLC can be used.
-
Prior to injection, the solution can be passed through a sterile 0.22 µm filter.
Protocol 2: Fluorescent Labeling of Apoptotic Cells with a PE Probe
This protocol provides a general framework for staining apoptotic cells with a fluorescently labeled PE probe for analysis by fluorescence microscopy or flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescently labeled PE probe (e.g., NBD-PE)
-
Binding buffer (specific to the probe, often containing Ca²⁺)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for a predetermined time. Include a negative control of untreated cells.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in the probe-specific binding buffer.
-
Staining: Add the fluorescently labeled PE probe to the cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing (Optional): Depending on the probe, a final wash step with binding buffer may be required to remove unbound probe.
-
Analysis: Analyze the stained cells promptly by fluorescence microscopy or flow cytometry. For microscopy, mount the cells on a slide. For flow cytometry, acquire data using the appropriate laser and filter sets.
Visualizing the Underlying Biology and Experimental Design
To better understand the biological basis of this compound imaging and the experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of PE externalization during apoptosis.
Duramycin in Action: A Comparative Guide for Fixed and Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Duramycin's performance in detecting phosphatidylethanolamine (B1630911) (PE) on the surface of fixed versus live cells. While This compound (B1576892) is a well-established probe for identifying apoptotic and necrotic cells in live-cell imaging and in vivo studies, its application to fixed cells requires careful consideration. This document outlines the key performance differences, provides experimental protocols, and presents supporting data to aid researchers in designing and interpreting their experiments.
Performance Comparison: Fixed vs. Live Cells
This compound's utility stems from its high affinity and specificity for PE, a phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells.[1][2] During apoptosis or necrosis, this asymmetry is lost, and PE becomes exposed on the outer surface, serving as a signal for phagocytosis.[1][3] this compound-based probes, conjugated with fluorophores or radioisotopes, are valuable tools for detecting this event.[1][4][5]
The primary difference between using this compound in live versus fixed cells lies in the interpretation of the signal and the potential for artifacts introduced by the fixation process.
| Feature | Live Cells | Fixed Cells |
| Target | Exposed Phosphatidylethanolamine (PE) on the outer leaflet of the plasma membrane of apoptotic or necrotic cells.[1][5] | Exposed PE on the plasma membrane. However, fixation can permeabilize membranes, potentially exposing PE on the inner leaflet and intracellular membranes. |
| Binding Affinity (Kd) | 4-10 nM[1][6] | Potentially altered due to conformational changes in PE or surrounding molecules induced by fixation. No direct comparative data is available. |
| Specificity | High for PE.[2][7] | Specificity for PE remains, but the localization of the signal may be less informative due to membrane permeabilization. |
| Cell Viability | High concentrations of this compound may induce apoptosis or necrosis.[8] | Not applicable as cells are non-viable. |
| Interpretation of Signal | Indicates ongoing apoptosis or necrosis at the time of imaging.[9] | Represents a snapshot of PE distribution at the moment of fixation. The signal may not distinguish between cells that were apoptotic before fixation and those whose membranes were compromised by the fixation process itself. |
| Potential for Artifacts | Low. The signal is a direct measure of a dynamic biological process. | High. Fixation can cause membrane blebbing and alter lipid distribution, leading to false-positive signals. The choice of fixation agent is critical. |
| Advantages | Real-time monitoring of cell death, provides functional information about cellular processes. | Allows for long-term sample storage, compatible with multiplexing with other staining techniques that require fixation. |
| Disadvantages | Requires immediate analysis, potential for cytotoxicity at high concentrations.[8] | The biological significance of the signal can be ambiguous, potential for artifacts due to fixation. |
Experimental Protocols
Key Experiment 1: Detection of Apoptosis in Live Cells using Fluorescently-Labeled this compound
This protocol describes the use of a fluorescent this compound conjugate (e.g., Cy5-Duramycin) to identify apoptotic cells via flow cytometry and fluorescence microscopy.
Methodology:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells of interest (e.g., Jurkat cells) in appropriate media.
-
Induce apoptosis using a known agent (e.g., staurosporine (B1682477) at 1 µM for 4 hours). Include a vehicle-treated control group.
-
-
Cell Staining:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with 1X Annexin V binding buffer.
-
Resuspend cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Cy5-Duramycin (or other fluorescent conjugate) to a final concentration of 1-5 µg/mL.
-
(Optional) Co-stain with a marker for necrosis, such as Propidium Iodide (PI) or 7-AAD, to distinguish between apoptotic and necrotic populations.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
For Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately on a flow cytometer.
-
For Fluorescence Microscopy: Gently wash the cells with 1X Annexin V binding buffer and resuspend in a suitable imaging medium. Mount on a slide and image using appropriate filter sets for the chosen fluorophore.
-
Key Experiment 2: Staining of Fixed Cells with Fluorescently-Labeled this compound (Hypothetical Protocol)
This protocol outlines a potential workflow for staining fixed cells with this compound. Note: This is a hypothetical protocol and requires optimization, particularly regarding the choice of fixative and permeabilization steps.
Methodology:
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in multi-well plates.
-
Induce apoptosis as described above.
-
Gently wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Crucially, avoid detergents like Triton X-100 or saponin (B1150181) if the goal is to label only surface PE, as these will permeabilize the cells.
-
Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Dilute fluorescently-labeled this compound in blocking buffer to the desired concentration (e.g., 1-5 µg/mL).
-
Incubate cells with the this compound solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the relevant filter sets.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway leading to PE exposure and the experimental workflows.
Caption: Apoptotic signaling pathway leading to PE exposure and this compound binding.
Caption: Experimental workflows for this compound staining in live and fixed cells.
References
- 1. mtarget.com [mtarget.com]
- 2. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Radiosynthesis and preliminary in vivo evaluation of 18F-labelled glycosylated this compound peptides for imaging of phosphatidylethanolamine during apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the in vivo uptake kinetics of a phosphatidylethanolamine-binding agent 99mTc-Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noninvasive Whole-Body Imaging of Phosphatidylethanolamine as a Cell Death Marker Using 99mTc-Duramycin During TNF-Induced SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
Duramycin in Action: A Comparative Guide for Fixed and Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Duramycin's performance in detecting phosphatidylethanolamine (B1630911) (PE) on the surface of fixed versus live cells. While This compound (B1576892) is a well-established probe for identifying apoptotic and necrotic cells in live-cell imaging and in vivo studies, its application to fixed cells requires careful consideration. This document outlines the key performance differences, provides experimental protocols, and presents supporting data to aid researchers in designing and interpreting their experiments.
Performance Comparison: Fixed vs. Live Cells
This compound's utility stems from its high affinity and specificity for PE, a phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells.[1][2] During apoptosis or necrosis, this asymmetry is lost, and PE becomes exposed on the outer surface, serving as a signal for phagocytosis.[1][3] this compound-based probes, conjugated with fluorophores or radioisotopes, are valuable tools for detecting this event.[1][4][5]
The primary difference between using this compound in live versus fixed cells lies in the interpretation of the signal and the potential for artifacts introduced by the fixation process.
| Feature | Live Cells | Fixed Cells |
| Target | Exposed Phosphatidylethanolamine (PE) on the outer leaflet of the plasma membrane of apoptotic or necrotic cells.[1][5] | Exposed PE on the plasma membrane. However, fixation can permeabilize membranes, potentially exposing PE on the inner leaflet and intracellular membranes. |
| Binding Affinity (Kd) | 4-10 nM[1][6] | Potentially altered due to conformational changes in PE or surrounding molecules induced by fixation. No direct comparative data is available. |
| Specificity | High for PE.[2][7] | Specificity for PE remains, but the localization of the signal may be less informative due to membrane permeabilization. |
| Cell Viability | High concentrations of this compound may induce apoptosis or necrosis.[8] | Not applicable as cells are non-viable. |
| Interpretation of Signal | Indicates ongoing apoptosis or necrosis at the time of imaging.[9] | Represents a snapshot of PE distribution at the moment of fixation. The signal may not distinguish between cells that were apoptotic before fixation and those whose membranes were compromised by the fixation process itself. |
| Potential for Artifacts | Low. The signal is a direct measure of a dynamic biological process. | High. Fixation can cause membrane blebbing and alter lipid distribution, leading to false-positive signals. The choice of fixation agent is critical. |
| Advantages | Real-time monitoring of cell death, provides functional information about cellular processes. | Allows for long-term sample storage, compatible with multiplexing with other staining techniques that require fixation. |
| Disadvantages | Requires immediate analysis, potential for cytotoxicity at high concentrations.[8] | The biological significance of the signal can be ambiguous, potential for artifacts due to fixation. |
Experimental Protocols
Key Experiment 1: Detection of Apoptosis in Live Cells using Fluorescently-Labeled this compound
This protocol describes the use of a fluorescent this compound conjugate (e.g., Cy5-Duramycin) to identify apoptotic cells via flow cytometry and fluorescence microscopy.
Methodology:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells of interest (e.g., Jurkat cells) in appropriate media.
-
Induce apoptosis using a known agent (e.g., staurosporine (B1682477) at 1 µM for 4 hours). Include a vehicle-treated control group.
-
-
Cell Staining:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with 1X Annexin V binding buffer.
-
Resuspend cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Cy5-Duramycin (or other fluorescent conjugate) to a final concentration of 1-5 µg/mL.
-
(Optional) Co-stain with a marker for necrosis, such as Propidium Iodide (PI) or 7-AAD, to distinguish between apoptotic and necrotic populations.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
For Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately on a flow cytometer.
-
For Fluorescence Microscopy: Gently wash the cells with 1X Annexin V binding buffer and resuspend in a suitable imaging medium. Mount on a slide and image using appropriate filter sets for the chosen fluorophore.
-
Key Experiment 2: Staining of Fixed Cells with Fluorescently-Labeled this compound (Hypothetical Protocol)
This protocol outlines a potential workflow for staining fixed cells with this compound. Note: This is a hypothetical protocol and requires optimization, particularly regarding the choice of fixative and permeabilization steps.
Methodology:
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in multi-well plates.
-
Induce apoptosis as described above.
-
Gently wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Crucially, avoid detergents like Triton X-100 or saponin (B1150181) if the goal is to label only surface PE, as these will permeabilize the cells.
-
Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Dilute fluorescently-labeled this compound in blocking buffer to the desired concentration (e.g., 1-5 µg/mL).
-
Incubate cells with the this compound solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the relevant filter sets.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway leading to PE exposure and the experimental workflows.
Caption: Apoptotic signaling pathway leading to PE exposure and this compound binding.
Caption: Experimental workflows for this compound staining in live and fixed cells.
References
- 1. mtarget.com [mtarget.com]
- 2. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Radiosynthesis and preliminary in vivo evaluation of 18F-labelled glycosylated this compound peptides for imaging of phosphatidylethanolamine during apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the in vivo uptake kinetics of a phosphatidylethanolamine-binding agent 99mTc-Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noninvasive Whole-Body Imaging of Phosphatidylethanolamine as a Cell Death Marker Using 99mTc-Duramycin During TNF-Induced SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
Duramycin in Action: A Comparative Guide for Fixed and Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Duramycin's performance in detecting phosphatidylethanolamine (PE) on the surface of fixed versus live cells. While this compound is a well-established probe for identifying apoptotic and necrotic cells in live-cell imaging and in vivo studies, its application to fixed cells requires careful consideration. This document outlines the key performance differences, provides experimental protocols, and presents supporting data to aid researchers in designing and interpreting their experiments.
Performance Comparison: Fixed vs. Live Cells
This compound's utility stems from its high affinity and specificity for PE, a phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells.[1][2] During apoptosis or necrosis, this asymmetry is lost, and PE becomes exposed on the outer surface, serving as a signal for phagocytosis.[1][3] this compound-based probes, conjugated with fluorophores or radioisotopes, are valuable tools for detecting this event.[1][4][5]
The primary difference between using this compound in live versus fixed cells lies in the interpretation of the signal and the potential for artifacts introduced by the fixation process.
| Feature | Live Cells | Fixed Cells |
| Target | Exposed Phosphatidylethanolamine (PE) on the outer leaflet of the plasma membrane of apoptotic or necrotic cells.[1][5] | Exposed PE on the plasma membrane. However, fixation can permeabilize membranes, potentially exposing PE on the inner leaflet and intracellular membranes. |
| Binding Affinity (Kd) | 4-10 nM[1][6] | Potentially altered due to conformational changes in PE or surrounding molecules induced by fixation. No direct comparative data is available. |
| Specificity | High for PE.[2][7] | Specificity for PE remains, but the localization of the signal may be less informative due to membrane permeabilization. |
| Cell Viability | High concentrations of this compound may induce apoptosis or necrosis.[8] | Not applicable as cells are non-viable. |
| Interpretation of Signal | Indicates ongoing apoptosis or necrosis at the time of imaging.[9] | Represents a snapshot of PE distribution at the moment of fixation. The signal may not distinguish between cells that were apoptotic before fixation and those whose membranes were compromised by the fixation process itself. |
| Potential for Artifacts | Low. The signal is a direct measure of a dynamic biological process. | High. Fixation can cause membrane blebbing and alter lipid distribution, leading to false-positive signals. The choice of fixation agent is critical. |
| Advantages | Real-time monitoring of cell death, provides functional information about cellular processes. | Allows for long-term sample storage, compatible with multiplexing with other staining techniques that require fixation. |
| Disadvantages | Requires immediate analysis, potential for cytotoxicity at high concentrations.[8] | The biological significance of the signal can be ambiguous, potential for artifacts due to fixation. |
Experimental Protocols
Key Experiment 1: Detection of Apoptosis in Live Cells using Fluorescently-Labeled this compound
This protocol describes the use of a fluorescent this compound conjugate (e.g., Cy5-Duramycin) to identify apoptotic cells via flow cytometry and fluorescence microscopy.
Methodology:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells of interest (e.g., Jurkat cells) in appropriate media.
-
Induce apoptosis using a known agent (e.g., staurosporine at 1 µM for 4 hours). Include a vehicle-treated control group.
-
-
Cell Staining:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with 1X Annexin V binding buffer.
-
Resuspend cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Cy5-Duramycin (or other fluorescent conjugate) to a final concentration of 1-5 µg/mL.
-
(Optional) Co-stain with a marker for necrosis, such as Propidium Iodide (PI) or 7-AAD, to distinguish between apoptotic and necrotic populations.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
For Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately on a flow cytometer.
-
For Fluorescence Microscopy: Gently wash the cells with 1X Annexin V binding buffer and resuspend in a suitable imaging medium. Mount on a slide and image using appropriate filter sets for the chosen fluorophore.
-
Key Experiment 2: Staining of Fixed Cells with Fluorescently-Labeled this compound (Hypothetical Protocol)
This protocol outlines a potential workflow for staining fixed cells with this compound. Note: This is a hypothetical protocol and requires optimization, particularly regarding the choice of fixative and permeabilization steps.
Methodology:
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in multi-well plates.
-
Induce apoptosis as described above.
-
Gently wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Crucially, avoid detergents like Triton X-100 or saponin if the goal is to label only surface PE, as these will permeabilize the cells.
-
Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Dilute fluorescently-labeled this compound in blocking buffer to the desired concentration (e.g., 1-5 µg/mL).
-
Incubate cells with the this compound solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the relevant filter sets.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway leading to PE exposure and the experimental workflows.
Caption: Apoptotic signaling pathway leading to PE exposure and this compound binding.
Caption: Experimental workflows for this compound staining in live and fixed cells.
References
- 1. mtarget.com [mtarget.com]
- 2. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Radiosynthesis and preliminary in vivo evaluation of 18F-labelled glycosylated this compound peptides for imaging of phosphatidylethanolamine during apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the in vivo uptake kinetics of a phosphatidylethanolamine-binding agent 99mTc-Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noninvasive Whole-Body Imaging of Phosphatidylethanolamine as a Cell Death Marker Using 99mTc-Duramycin During TNF-Induced SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
statistical validation of data from Duramycin experiments
For researchers and drug development professionals exploring targeted molecular probes and antimicrobial agents, Duramycin (B1576892) presents a compelling option. This comprehensive guide provides a statistical validation of this compound's performance, comparing it with key alternatives and supported by experimental data.
I. This compound vs. Annexin V: Probing Cell Death
A critical application of this compound is the detection of apoptosis and necrosis, where it offers distinct advantages over the widely used Annexin V. Both molecules target markers of cell death, but their mechanisms and characteristics differ significantly. This compound binds specifically to phosphatidylethanolamine (B1630911) (PE), a phospholipid externalized on the surface of apoptotic and necrotic cells.[1][2] In contrast, Annexin V binds to phosphatidylserine (B164497) (PS), another phospholipid exposed during apoptosis.[3][4][5]
Comparative Performance Data
| Parameter | 99mTc-Duramycin | 99mTc-Annexin V | Reference |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [1][2][3][4][5] |
| Binding Affinity (Kd) | 6.92 nM | 12.63 nM | [6] |
| Maximal Binding (Bmax) | 56.04 fmol/106 cells | 31.55 fmol/106 cells | [6] |
| Plaque-to-Background Ratio (20 weeks) | 8.23 ± 0.91 | 5.45 ± 0.48 | [6] |
| Plaque-to-Background Ratio (30 weeks) | 15.02 ± 0.23 | 12.14 ± 0.22 | [6] |
Experimental Protocol: Apoptotic Cell Binding Assay
This protocol outlines the methodology used to determine the binding affinity and maximal binding of radiolabeled this compound and Annexin V to apoptotic cells.
-
Cell Culture and Induction of Apoptosis: Murine macrophage-derived RAW 264.7 cells are cultured. Apoptosis is induced by treating the cells with staurosporine.
-
Radiolabeling: this compound and Annexin V are labeled with Technetium-99m (99mTc) to create 99mTc-Duramycin and 99mTc-Annexin V, respectively.
-
Binding Assay:
-
Apoptotic cells are incubated with increasing concentrations of the radiolabeled probes.
-
Non-specific binding is determined by adding a large excess of unlabeled probe in a parallel set of experiments.
-
After incubation, the cells are washed to remove unbound probe.
-
The radioactivity associated with the cells is measured using a gamma counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the binding data.
Signaling Pathway and Experimental Workflow
II. This compound vs. Cinnamycin (B74467): Antimicrobial Activity
This compound and Cinnamycin are structurally related lantibiotic peptides that both target PE.[1][7] Their primary application in this context is as antimicrobial agents, particularly against Gram-positive bacteria.[8]
Comparative Antimicrobial Performance
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Bacillus subtilis | 32 µg/ml | [9] |
| Cinnamycin | Bacillus subtilis | 16 µg/ml | [9] |
| Kyamicin | Bacillus subtilis | 128 µg/ml | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Bacillus subtilis is grown in an appropriate liquid culture medium.
-
Serial Dilutions: A series of twofold dilutions of this compound, Cinnamycin, and a control antibiotic are prepared in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of Bacillus subtilis.
-
Incubation: The microtiter plate is incubated under conditions that are optimal for the growth of the bacteria.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Mechanism of Action Workflow
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers and Molecular Probes for Cell Death Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of [99mTc]this compound and [99mTc]Annexin V in SPECT/CT Imaging Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides Targeting Gram-Positive Bacteria | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
statistical validation of data from Duramycin experiments
For researchers and drug development professionals exploring targeted molecular probes and antimicrobial agents, Duramycin (B1576892) presents a compelling option. This comprehensive guide provides a statistical validation of this compound's performance, comparing it with key alternatives and supported by experimental data.
I. This compound vs. Annexin V: Probing Cell Death
A critical application of this compound is the detection of apoptosis and necrosis, where it offers distinct advantages over the widely used Annexin V. Both molecules target markers of cell death, but their mechanisms and characteristics differ significantly. This compound binds specifically to phosphatidylethanolamine (B1630911) (PE), a phospholipid externalized on the surface of apoptotic and necrotic cells.[1][2] In contrast, Annexin V binds to phosphatidylserine (B164497) (PS), another phospholipid exposed during apoptosis.[3][4][5]
Comparative Performance Data
| Parameter | 99mTc-Duramycin | 99mTc-Annexin V | Reference |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [1][2][3][4][5] |
| Binding Affinity (Kd) | 6.92 nM | 12.63 nM | [6] |
| Maximal Binding (Bmax) | 56.04 fmol/106 cells | 31.55 fmol/106 cells | [6] |
| Plaque-to-Background Ratio (20 weeks) | 8.23 ± 0.91 | 5.45 ± 0.48 | [6] |
| Plaque-to-Background Ratio (30 weeks) | 15.02 ± 0.23 | 12.14 ± 0.22 | [6] |
Experimental Protocol: Apoptotic Cell Binding Assay
This protocol outlines the methodology used to determine the binding affinity and maximal binding of radiolabeled this compound and Annexin V to apoptotic cells.
-
Cell Culture and Induction of Apoptosis: Murine macrophage-derived RAW 264.7 cells are cultured. Apoptosis is induced by treating the cells with staurosporine.
-
Radiolabeling: this compound and Annexin V are labeled with Technetium-99m (99mTc) to create 99mTc-Duramycin and 99mTc-Annexin V, respectively.
-
Binding Assay:
-
Apoptotic cells are incubated with increasing concentrations of the radiolabeled probes.
-
Non-specific binding is determined by adding a large excess of unlabeled probe in a parallel set of experiments.
-
After incubation, the cells are washed to remove unbound probe.
-
The radioactivity associated with the cells is measured using a gamma counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the binding data.
Signaling Pathway and Experimental Workflow
II. This compound vs. Cinnamycin (B74467): Antimicrobial Activity
This compound and Cinnamycin are structurally related lantibiotic peptides that both target PE.[1][7] Their primary application in this context is as antimicrobial agents, particularly against Gram-positive bacteria.[8]
Comparative Antimicrobial Performance
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Bacillus subtilis | 32 µg/ml | [9] |
| Cinnamycin | Bacillus subtilis | 16 µg/ml | [9] |
| Kyamicin | Bacillus subtilis | 128 µg/ml | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Bacillus subtilis is grown in an appropriate liquid culture medium.
-
Serial Dilutions: A series of twofold dilutions of this compound, Cinnamycin, and a control antibiotic are prepared in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of Bacillus subtilis.
-
Incubation: The microtiter plate is incubated under conditions that are optimal for the growth of the bacteria.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Mechanism of Action Workflow
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers and Molecular Probes for Cell Death Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of [99mTc]this compound and [99mTc]Annexin V in SPECT/CT Imaging Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides Targeting Gram-Positive Bacteria | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
statistical validation of data from Duramycin experiments
For researchers and drug development professionals exploring targeted molecular probes and antimicrobial agents, Duramycin presents a compelling option. This comprehensive guide provides a statistical validation of this compound's performance, comparing it with key alternatives and supported by experimental data.
I. This compound vs. Annexin V: Probing Cell Death
A critical application of this compound is the detection of apoptosis and necrosis, where it offers distinct advantages over the widely used Annexin V. Both molecules target markers of cell death, but their mechanisms and characteristics differ significantly. This compound binds specifically to phosphatidylethanolamine (PE), a phospholipid externalized on the surface of apoptotic and necrotic cells.[1][2] In contrast, Annexin V binds to phosphatidylserine (PS), another phospholipid exposed during apoptosis.[3][4][5]
Comparative Performance Data
| Parameter | 99mTc-Duramycin | 99mTc-Annexin V | Reference |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [1][2][3][4][5] |
| Binding Affinity (Kd) | 6.92 nM | 12.63 nM | [6] |
| Maximal Binding (Bmax) | 56.04 fmol/106 cells | 31.55 fmol/106 cells | [6] |
| Plaque-to-Background Ratio (20 weeks) | 8.23 ± 0.91 | 5.45 ± 0.48 | [6] |
| Plaque-to-Background Ratio (30 weeks) | 15.02 ± 0.23 | 12.14 ± 0.22 | [6] |
Experimental Protocol: Apoptotic Cell Binding Assay
This protocol outlines the methodology used to determine the binding affinity and maximal binding of radiolabeled this compound and Annexin V to apoptotic cells.
-
Cell Culture and Induction of Apoptosis: Murine macrophage-derived RAW 264.7 cells are cultured. Apoptosis is induced by treating the cells with staurosporine.
-
Radiolabeling: this compound and Annexin V are labeled with Technetium-99m (99mTc) to create 99mTc-Duramycin and 99mTc-Annexin V, respectively.
-
Binding Assay:
-
Apoptotic cells are incubated with increasing concentrations of the radiolabeled probes.
-
Non-specific binding is determined by adding a large excess of unlabeled probe in a parallel set of experiments.
-
After incubation, the cells are washed to remove unbound probe.
-
The radioactivity associated with the cells is measured using a gamma counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the binding data.
Signaling Pathway and Experimental Workflow
II. This compound vs. Cinnamycin: Antimicrobial Activity
This compound and Cinnamycin are structurally related lantibiotic peptides that both target PE.[1][7] Their primary application in this context is as antimicrobial agents, particularly against Gram-positive bacteria.[8]
Comparative Antimicrobial Performance
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Bacillus subtilis | 32 µg/ml | [9] |
| Cinnamycin | Bacillus subtilis | 16 µg/ml | [9] |
| Kyamicin | Bacillus subtilis | 128 µg/ml | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Bacillus subtilis is grown in an appropriate liquid culture medium.
-
Serial Dilutions: A series of twofold dilutions of this compound, Cinnamycin, and a control antibiotic are prepared in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of Bacillus subtilis.
-
Incubation: The microtiter plate is incubated under conditions that are optimal for the growth of the bacteria.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Mechanism of Action Workflow
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers and Molecular Probes for Cell Death Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of [99mTc]this compound and [99mTc]Annexin V in SPECT/CT Imaging Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides Targeting Gram-Positive Bacteria | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Duramycin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of laboratory materials is a cornerstone of safety and environmental responsibility. Duramycin, a polypeptide antibiotic, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) protocols.[1] When handling this compound, especially in its powdered form, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety goggles or glasses
-
Hand Protection: Chemical-resistant gloves[2]
-
Body Protection: A lab coat
All handling of powdered this compound should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] In the event of a spill, the area should be contained and cleaned immediately to minimize exposure.[1]
Categorization of this compound Waste
Proper disposal begins with the correct categorization of waste streams. This compound waste in a laboratory setting can be broadly classified into three categories:
-
High-Concentration Waste: This includes pure, unused this compound powder and concentrated stock solutions. These are considered hazardous chemical waste.[1][3]
-
Low-Concentration Waste: This category comprises diluted solutions, such as used cell culture media containing this compound.[1]
-
Contaminated Solid Waste: This includes all consumables that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels.[1]
Step-by-Step Disposal Protocol
1. High-Concentration this compound Waste (Powder and Stock Solutions)
High-concentration this compound waste must be disposed of through your institution's hazardous waste management program.[1]
-
Step 1: Collection: Collect unused this compound powder and concentrated stock solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] The label should explicitly state "Hazardous Waste" and "this compound."
-
Step 2: Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored separately from incompatible waste types.
-
Step 3: Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
2. Low-Concentration this compound Waste (e.g., Used Culture Media)
-
Scenario A: this compound is Heat-Labile (Destroyed by Autoclaving)
-
Step 1: Decontamination: Autoclave the liquid waste to deactivate any biological agents.
-
Step 2: Disposal: If no other hazardous chemicals are present, the autoclaved liquid may be permissible for drain disposal, but always confirm with institutional guidelines first.[1]
-
-
Scenario B: this compound is Heat-Stable (Not Destroyed by Autoclaving)
3. Contaminated Solid Waste
Solid waste contaminated with this compound, such as gloves, pipette tips, and empty vials, should be segregated and disposed of based on institutional policies.
-
Step 1: Segregation: Do not mix contaminated solid waste with regular laboratory trash.
-
Step 2: Collection: Place all contaminated solid waste into a designated biohazardous or chemical waste container.[1] This container should be clearly labeled to indicate its contents.
-
Step 3: Disposal: The filled container should be collected and disposed of by the appropriate institutional waste management stream, which may include incineration or other specialized treatments.[6]
Summary of Waste Handling Procedures
| Waste Type | Container | Disposal Method |
| High-Concentration (Powder, Stock Solutions) | Labeled, leak-proof hazardous waste container | Collection by institutional EHS for hazardous waste disposal.[1] |
| Low-Concentration (e.g., Used Media) | Labeled chemical waste container | If Heat-Stable: Treat as chemical waste for EHS collection.[1]If Heat-Labile: Autoclave and dispose per institutional guidelines.[1] |
| Contaminated Solids (Gloves, Pipette Tips, etc.) | Labeled biohazardous or chemical waste container | Collection via the appropriate institutional waste stream (e.g., biohazardous or chemical waste).[1] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Disposal of Duramycin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of laboratory materials is a cornerstone of safety and environmental responsibility. Duramycin, a polypeptide antibiotic, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) protocols.[1] When handling this compound, especially in its powdered form, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety goggles or glasses
-
Hand Protection: Chemical-resistant gloves[2]
-
Body Protection: A lab coat
All handling of powdered this compound should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] In the event of a spill, the area should be contained and cleaned immediately to minimize exposure.[1]
Categorization of this compound Waste
Proper disposal begins with the correct categorization of waste streams. This compound waste in a laboratory setting can be broadly classified into three categories:
-
High-Concentration Waste: This includes pure, unused this compound powder and concentrated stock solutions. These are considered hazardous chemical waste.[1][3]
-
Low-Concentration Waste: This category comprises diluted solutions, such as used cell culture media containing this compound.[1]
-
Contaminated Solid Waste: This includes all consumables that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels.[1]
Step-by-Step Disposal Protocol
1. High-Concentration this compound Waste (Powder and Stock Solutions)
High-concentration this compound waste must be disposed of through your institution's hazardous waste management program.[1]
-
Step 1: Collection: Collect unused this compound powder and concentrated stock solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] The label should explicitly state "Hazardous Waste" and "this compound."
-
Step 2: Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored separately from incompatible waste types.
-
Step 3: Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
2. Low-Concentration this compound Waste (e.g., Used Culture Media)
-
Scenario A: this compound is Heat-Labile (Destroyed by Autoclaving)
-
Step 1: Decontamination: Autoclave the liquid waste to deactivate any biological agents.
-
Step 2: Disposal: If no other hazardous chemicals are present, the autoclaved liquid may be permissible for drain disposal, but always confirm with institutional guidelines first.[1]
-
-
Scenario B: this compound is Heat-Stable (Not Destroyed by Autoclaving)
3. Contaminated Solid Waste
Solid waste contaminated with this compound, such as gloves, pipette tips, and empty vials, should be segregated and disposed of based on institutional policies.
-
Step 1: Segregation: Do not mix contaminated solid waste with regular laboratory trash.
-
Step 2: Collection: Place all contaminated solid waste into a designated biohazardous or chemical waste container.[1] This container should be clearly labeled to indicate its contents.
-
Step 3: Disposal: The filled container should be collected and disposed of by the appropriate institutional waste management stream, which may include incineration or other specialized treatments.[6]
Summary of Waste Handling Procedures
| Waste Type | Container | Disposal Method |
| High-Concentration (Powder, Stock Solutions) | Labeled, leak-proof hazardous waste container | Collection by institutional EHS for hazardous waste disposal.[1] |
| Low-Concentration (e.g., Used Media) | Labeled chemical waste container | If Heat-Stable: Treat as chemical waste for EHS collection.[1]If Heat-Labile: Autoclave and dispose per institutional guidelines.[1] |
| Contaminated Solids (Gloves, Pipette Tips, etc.) | Labeled biohazardous or chemical waste container | Collection via the appropriate institutional waste stream (e.g., biohazardous or chemical waste).[1] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Disposal of Duramycin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of laboratory materials is a cornerstone of safety and environmental responsibility. Duramycin, a polypeptide antibiotic, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) protocols.[1] When handling this compound, especially in its powdered form, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety goggles or glasses
-
Hand Protection: Chemical-resistant gloves[2]
-
Body Protection: A lab coat
All handling of powdered this compound should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] In the event of a spill, the area should be contained and cleaned immediately to minimize exposure.[1]
Categorization of this compound Waste
Proper disposal begins with the correct categorization of waste streams. This compound waste in a laboratory setting can be broadly classified into three categories:
-
High-Concentration Waste: This includes pure, unused this compound powder and concentrated stock solutions. These are considered hazardous chemical waste.[1][3]
-
Low-Concentration Waste: This category comprises diluted solutions, such as used cell culture media containing this compound.[1]
-
Contaminated Solid Waste: This includes all consumables that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels.[1]
Step-by-Step Disposal Protocol
1. High-Concentration this compound Waste (Powder and Stock Solutions)
High-concentration this compound waste must be disposed of through your institution's hazardous waste management program.[1]
-
Step 1: Collection: Collect unused this compound powder and concentrated stock solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] The label should explicitly state "Hazardous Waste" and "this compound."
-
Step 2: Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored separately from incompatible waste types.
-
Step 3: Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
2. Low-Concentration this compound Waste (e.g., Used Culture Media)
-
Scenario A: this compound is Heat-Labile (Destroyed by Autoclaving)
-
Step 1: Decontamination: Autoclave the liquid waste to deactivate any biological agents.
-
Step 2: Disposal: If no other hazardous chemicals are present, the autoclaved liquid may be permissible for drain disposal, but always confirm with institutional guidelines first.[1]
-
-
Scenario B: this compound is Heat-Stable (Not Destroyed by Autoclaving)
3. Contaminated Solid Waste
Solid waste contaminated with this compound, such as gloves, pipette tips, and empty vials, should be segregated and disposed of based on institutional policies.
-
Step 1: Segregation: Do not mix contaminated solid waste with regular laboratory trash.
-
Step 2: Collection: Place all contaminated solid waste into a designated biohazardous or chemical waste container.[1] This container should be clearly labeled to indicate its contents.
-
Step 3: Disposal: The filled container should be collected and disposed of by the appropriate institutional waste management stream, which may include incineration or other specialized treatments.[6]
Summary of Waste Handling Procedures
| Waste Type | Container | Disposal Method |
| High-Concentration (Powder, Stock Solutions) | Labeled, leak-proof hazardous waste container | Collection by institutional EHS for hazardous waste disposal.[1] |
| Low-Concentration (e.g., Used Media) | Labeled chemical waste container | If Heat-Stable: Treat as chemical waste for EHS collection.[1]If Heat-Labile: Autoclave and dispose per institutional guidelines.[1] |
| Contaminated Solids (Gloves, Pipette Tips, etc.) | Labeled biohazardous or chemical waste container | Collection via the appropriate institutional waste stream (e.g., biohazardous or chemical waste).[1] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide: Personal Protective Equipment for Duramycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Duramycin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
When handling this compound, a polypeptide antibiotic, a comprehensive approach to personal protective equipment (PPE) is necessary to minimize exposure and mitigate potential health risks. The following sections detail the required PPE, operational procedures for its use, and proper disposal methods.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following equipment is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemically resistant gloves | Impervious gloves are the minimum requirement. Nitrile, vinyl, or rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[1] |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles are required to protect against dust particles and splashes.[2] |
| Respiratory Protection | Respirator | An N95 (US) or equivalent respirator should be used, especially when handling the powder form, to prevent inhalation of dust.[3] In environments with inadequate ventilation or where exposure limits may be exceeded, a respirator with a sufficient protection factor is necessary. |
| Body Protection | Protective clothing | A lab coat or a waterproof bib-apron should be worn to protect the skin and personal clothing from contamination.[1][2] |
Operational Plan for PPE Use
A systematic workflow ensures that PPE is used effectively, from selection to removal.
Disposal Plan for Contaminated PPE
Proper disposal of used and potentially contaminated PPE is critical to prevent secondary exposure and environmental contamination.
By strictly following these guidelines, laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safer research environment for themselves and their colleagues.
References
Essential Safety and Handling Guide: Personal Protective Equipment for Duramycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Duramycin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
When handling this compound, a polypeptide antibiotic, a comprehensive approach to personal protective equipment (PPE) is necessary to minimize exposure and mitigate potential health risks. The following sections detail the required PPE, operational procedures for its use, and proper disposal methods.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following equipment is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemically resistant gloves | Impervious gloves are the minimum requirement. Nitrile, vinyl, or rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[1] |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles are required to protect against dust particles and splashes.[2] |
| Respiratory Protection | Respirator | An N95 (US) or equivalent respirator should be used, especially when handling the powder form, to prevent inhalation of dust.[3] In environments with inadequate ventilation or where exposure limits may be exceeded, a respirator with a sufficient protection factor is necessary. |
| Body Protection | Protective clothing | A lab coat or a waterproof bib-apron should be worn to protect the skin and personal clothing from contamination.[1][2] |
Operational Plan for PPE Use
A systematic workflow ensures that PPE is used effectively, from selection to removal.
Disposal Plan for Contaminated PPE
Proper disposal of used and potentially contaminated PPE is critical to prevent secondary exposure and environmental contamination.
By strictly following these guidelines, laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safer research environment for themselves and their colleagues.
References
Essential Safety and Handling Guide: Personal Protective Equipment for Duramycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Duramycin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
When handling this compound, a polypeptide antibiotic, a comprehensive approach to personal protective equipment (PPE) is necessary to minimize exposure and mitigate potential health risks. The following sections detail the required PPE, operational procedures for its use, and proper disposal methods.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following equipment is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemically resistant gloves | Impervious gloves are the minimum requirement. Nitrile, vinyl, or rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[1] |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles are required to protect against dust particles and splashes.[2] |
| Respiratory Protection | Respirator | An N95 (US) or equivalent respirator should be used, especially when handling the powder form, to prevent inhalation of dust.[3] In environments with inadequate ventilation or where exposure limits may be exceeded, a respirator with a sufficient protection factor is necessary. |
| Body Protection | Protective clothing | A lab coat or a waterproof bib-apron should be worn to protect the skin and personal clothing from contamination.[1][2] |
Operational Plan for PPE Use
A systematic workflow ensures that PPE is used effectively, from selection to removal.
Disposal Plan for Contaminated PPE
Proper disposal of used and potentially contaminated PPE is critical to prevent secondary exposure and environmental contamination.
By strictly following these guidelines, laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safer research environment for themselves and their colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
